N-Benzoyl-N'-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(phenylcarbamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYSLPOHOBPSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171247 | |
| Record name | 1-Benzoyl-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1821-33-6 | |
| Record name | N-Benzoyl-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzoyl-3-phenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-benzoyl-3-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzoyl-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOYL-3-PHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT1P8UZ0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Serendipitous Discovery and Enduring Legacy of N-Benzoyl-N'-phenylurea: A Technical Guide to a Class of Potent Insect Growth Regulators
Abstract
The N-Benzoyl-N'-phenylureas (BPUs) represent a significant class of insecticides that have played a pivotal role in integrated pest management (IPM) strategies for decades. Their unique mode of action, targeting the vital process of chitin synthesis in insects, affords them a remarkable degree of selectivity and a favorable safety profile for non-target organisms. This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and practical applications of BPUs. Designed for researchers, scientists, and drug development professionals, this guide delves into the causality behind experimental choices in their development, offers detailed protocols for their synthesis and biological evaluation, and explores the structure-activity relationships that have driven the evolution of this important class of insecticides.
A Fortuitous Beginning: The Discovery and History of Benzoylphenylureas
The journey of N-Benzoyl-N'-phenylurea insecticides began not with a targeted search for a new insecticide, but as a serendipitous offshoot of herbicide research. In the early 1970s, scientists at the Dutch company Philips-Duphar were investigating derivatives of the herbicides diuron and dichlobenil.[1] This research led to the synthesis of 1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea, a compound designated DU19111.[2][3] To their surprise, DU19111 exhibited no herbicidal properties but demonstrated intriguing insecticidal activity.[2][3]
This unexpected finding prompted a new direction of research, leading to the synthesis of analogues of DU19111. This line of inquiry culminated in the discovery of diflubenzuron, the first commercial BPU insecticide, which was commercialized by Phillips-Duphar in 1975.[4][5] The discovery of diflubenzuron marked the dawn of a new era in insect control, introducing a novel mode of action that targeted insect growth and development.
Following the success of diflubenzuron, numerous other companies, including Bayer, Shell (now BASF), and Dow AgroSciences, initiated research programs that led to the development of second and third-generation BPUs with improved efficacy, broader spectrum of activity, and enhanced environmental profiles.[2][6] Today, the BPU class includes a wide range of commercially successful insecticides such as lufenuron, hexaflumuron, and novaluron, and they are classified by the Insecticide Resistance Action Committee (IRAC) as Group 15 insecticides.[4][5]
Caption: A timeline highlighting the key milestones in the discovery and development of Benzoylphenylurea insecticides.
The Chemical Core: Synthesis of N-Benzoyl-N'-phenylureas
The synthesis of the this compound scaffold can be achieved through several established chemical routes. The choice of a particular method often depends on the availability of starting materials, desired scale of production, and the specific substituents on the benzoyl and phenyl rings.
The Schotten-Baumann Reaction: A Classic Approach
A widely employed method for the synthesis of N-Benzoyl-N'-phenylureas is the Schotten-Baumann reaction.[7] This reaction involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base.[8] In the context of BPU synthesis, this translates to the reaction of a substituted phenylurea with a substituted benzoyl chloride.
Experimental Protocol: Synthesis of this compound via the Schotten-Baumann Reaction
-
Dissolution of the Amine: In a suitable reaction vessel, dissolve N-phenylurea (1.0 equivalent) in a suitable organic solvent such as dichloromethane or toluene.
-
Addition of Base: To the stirred solution, add an aqueous solution of a base, typically 10% sodium hydroxide (2.0-3.0 equivalents), to create a biphasic system. The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.[9]
-
Addition of the Acyl Chloride: Slowly add a solution of benzoyl chloride (1.0 equivalent) in the same organic solvent to the reaction mixture, maintaining the temperature between 0-5°C using an ice bath.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, separate the organic layer. Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.
Alternative Synthetic Routes
Other notable methods for the synthesis of N-Benzoyl-N'-phenylureas include:
-
Reaction of N-Chlorobenzamide with Phenylisocyanate: This method involves the reaction of a dry N-chlorobenzamide with a phenylisocyanate in a refluxing solvent like dry benzene, often catalyzed by anhydrous potassium fluoride.
-
Hydrolysis of N-Benzoyl-N'-phenylthiourea: this compound can also be synthesized through the basic hydrolysis of the corresponding thiourea derivative.[10]
The Molecular Target: Mechanism of Action as Chitin Synthesis Inhibitors
The insecticidal efficacy of BPUs stems from their highly specific mode of action: the inhibition of chitin synthesis.[4] Chitin is a long-chain polymer of N-acetylglucosamine and is a crucial structural component of the insect exoskeleton (cuticle) and the peritrophic matrix lining the midgut.[11][12] As vertebrates do not synthesize chitin, this pathway represents an ideal target for selective insecticides.[2]
BPUs act as non-competitive inhibitors of the enzyme chitin synthase (CHS).[6] This enzyme is responsible for polymerizing UDP-N-acetylglucosamine monomers into chitin chains. By inhibiting CHS, BPUs disrupt the formation of the new cuticle during the molting process. This leads to an improperly formed and fragile exoskeleton that cannot withstand the internal pressure of the insect's body or the rigors of ecdysis, ultimately resulting in larval death.[13] The inhibition of chitin synthesis also affects egg hatchability, as chitin is a component of the eggshell.
While the precise molecular interactions are still under investigation, it is understood that BPUs do not bind to the catalytic site of chitin synthase. Instead, they are thought to bind to a regulatory site on the enzyme, inducing a conformational change that prevents the proper polymerization of the chitin chain.[14]
Caption: A diagram illustrating the inhibition of chitin synthesis by Benzoylphenylureas (BPUs).
Structure-Activity Relationships: The Key to Potency and Selectivity
The development of successive generations of BPU insecticides has been driven by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features that govern the insecticidal potency and spectrum of activity of these compounds.
Quantitative structure-activity relationship (QSAR) studies have revealed that the substituents on both the benzoyl (A-ring) and the aniline (B-ring) moieties play a crucial role in determining the biological activity.[11][15]
-
Benzoyl Moiety (A-Ring): Substituents at the 2 and 6 positions of the benzoyl ring are critical for high insecticidal activity. Electron-withdrawing groups, particularly fluorine atoms, at these positions generally enhance potency. This is exemplified by the 2,6-difluorobenzoyl group present in many highly active BPUs like diflubenzuron and lufenuron.[16]
-
Aniline Moiety (B-Ring): The nature and position of substituents on the aniline ring significantly influence the spectrum of activity and physicochemical properties of the molecule. A wide variety of substituents have been explored, leading to the development of BPUs with activity against a broad range of insect pests, including Lepidoptera, Coleoptera, and Diptera.[6]
Table 1: Comparative Efficacy of Selected Benzoylphenylurea Insecticides Against Various Insect Pests
| Compound | Target Pest | LC50 (ppm) | Reference |
| Diflubenzuron | Spodoptera littoralis | 0.75 | |
| Leptinotarsa decemlineata | 3.0 | [6] | |
| Lufenuron | Leptinotarsa decemlineata | 27.3 | [17] |
| Lobesia botrana | Significant larval mortality | [17] | |
| Hexaflumuron | Leptinotarsa decemlineata | 0.79 | [17] |
| Reticulitermes flavipes | >4000 (feeding deterrence) | ||
| Novaluron | Leptopharsa gibbicarina | 0.55 | [18] |
| Teflubenzuron | Leptopharsa gibbicarina | 1.71 | [18] |
| Triflumuron | Leptopharsa gibbicarina | 2.38 | [18] |
Note: LC50 values can vary depending on the specific experimental conditions, insect strain, and life stage tested.
Evaluating Efficacy: Experimental Protocols for Bioassays
The evaluation of the insecticidal activity of BPUs is typically conducted through laboratory bioassays. These assays are designed to determine the concentration of the compound required to cause a specific level of mortality or developmental inhibition in a target insect population.
Larvicidal Bioassay Protocol (WHO Guideline Adaptation)
This protocol is a generalized procedure for assessing the larvicidal activity of a BPU against mosquito larvae, adapted from World Health Organization (WHO) guidelines.[19]
-
Preparation of Test Solutions: Prepare a stock solution of the BPU in a suitable solvent (e.g., acetone or ethanol). From this stock solution, prepare a series of dilutions in distilled water to obtain the desired test concentrations. A negative control (solvent only) should also be prepared.
-
Test Arenas: Use clean glass beakers or disposable cups as test arenas. Add a defined volume of distilled water (e.g., 99 mL) to each arena.
-
Introduction of Larvae: Introduce a known number of late 3rd or early 4th instar larvae (e.g., 20-25) into each test arena.
-
Application of Test Solutions: Add 1 mL of the appropriate test solution to each corresponding arena to achieve the final desired concentration.
-
Incubation: Maintain the test arenas at a constant temperature and photoperiod (e.g., 25 ± 2°C, 12:12 L:D).
-
Mortality Assessment: Record larval mortality at 24 and 48 hours post-treatment. For insect growth regulators like BPUs, it is crucial to continue monitoring through pupation and adult emergence, as the primary effect is on molting.
-
Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Calculate the lethal concentrations (e.g., LC50 and LC90) using probit analysis.
In Vitro Chitin Synthase Inhibition Assay
To directly assess the inhibitory effect of a BPU on its target enzyme, an in vitro chitin synthase inhibition assay can be performed.
-
Enzyme Preparation: Isolate a crude preparation of chitin synthase from the target insect species.
-
Reaction Mixture: Prepare a reaction buffer containing the substrate, UDP-N-[¹⁴C]acetylglucosamine, and necessary cofactors.
-
Inhibitor Addition: Add the BPU test compound at various concentrations to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation and incubate at an optimal temperature.
-
Quantification of Chitin Synthesis: Stop the reaction and quantify the amount of radiolabeled chitin produced by scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).
Physicochemical Properties of Commercial Benzoylphenylurea Insecticides
The physicochemical properties of BPUs influence their environmental fate, bioavailability, and formulation characteristics.
Table 2: Physicochemical Properties of Selected Commercial Benzoylphenylurea Insecticides
| Property | Diflubenzuron | Lufenuron | Hexaflumuron | Novaluron |
| Molecular Formula | C₁₄H₉ClF₂N₂O₂ | C₁₇H₈Cl₂F₈N₂O₃ | C₁₆H₈Cl₂F₆N₂O₃ | C₁₇H₉ClF₄N₂O₄ |
| Molar Mass ( g/mol ) | 310.68 | 511.16 | 461.14 | 492.7 |
| Melting Point (°C) | 230-232 | 168.7-169.4 | 202-205 | 176.5-178 |
| Water Solubility (mg/L at 20°C) | 0.08 | 0.046 | 0.027 | 0.003 |
| Vapor Pressure (mPa at 25°C) | 9 x 10⁻⁷ | 4 x 10⁻⁶ | 2.5 x 10⁻⁷ | 1.6 x 10⁻⁶ |
Conclusion and Future Outlook
The discovery of N-Benzoyl-N'-phenylureas represents a landmark in the history of insecticide development. Their unique mode of action as chitin synthesis inhibitors has provided a valuable tool for the selective control of a wide range of insect pests. The journey from a serendipitous observation to a globally important class of insecticides underscores the importance of fundamental research and the pursuit of unexpected scientific findings.
Future research in the field of BPUs is likely to focus on several key areas:
-
Overcoming Resistance: The development of insect resistance to BPUs is an ongoing challenge. Research into the mechanisms of resistance and the design of new BPU analogues that can overcome these mechanisms is crucial.
-
Enhanced Selectivity: While BPUs are generally selective, further improvements in their selectivity to minimize impacts on non-target arthropods are desirable.
-
Improved Environmental Profile: The development of BPUs with enhanced biodegradability and reduced potential for bioaccumulation will continue to be a priority.
-
Elucidation of the Molecular Mechanism: A more detailed understanding of the molecular interactions between BPUs and the chitin synthase enzyme will facilitate the rational design of new and more potent inhibitors.
The enduring legacy of N-Benzoyl-N'-phenylureas is a testament to the power of scientific curiosity and the continuous quest for more effective and sustainable solutions for pest management.
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Batran, R. Z., et al. (n.d.). Synthesis, homology modeling, molecular docking, dynamics, and antifungal screening of new 4-hydroxycoumarin derivatives as potential chitinase inhibitors. Semantic Scholar. Retrieved from [Link]
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IRAC. (n.d.). The IRAC Mode of Action Classification Online. Insecticide Resistance Action Committee. Retrieved from [Link]
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Su, N. Y., & Scheffrahn, R. H. (1996). Comparative effects of two chitin synthesis inhibitors, hexaflumuron and lufenuron, in a bait matrix against subterranean termites (Isoptera: Rhinotermitidae). Journal of Economic Entomology, 89(5), 1156-1160. Retrieved from [Link]
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Philips-Duphar. (n.d.). In Wikipedia. Retrieved from [Link]
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Ganguly, P., et al. (2020). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control. Journal of Environmental Biology, 41(3), 527-538. Retrieved from [Link]
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The Disruption of Form: An In-depth Technical Guide to the Mechanism of Action of N-Benzoyl-N'-phenylurea Insecticides
Abstract
N-Benzoyl-N'-phenylurea (BPU) insecticides represent a cornerstone of modern integrated pest management (IPM) programs, prized for their high specificity to arthropods and favorable toxicological profiles in non-target organisms.[1][2][3] This technical guide provides a comprehensive examination of the molecular mechanism underpinning the insecticidal activity of BPUs. We will delve into the core disruption of chitin biosynthesis, the primary physiological consequences for the insect, the molecular basis of target site resistance, and the experimental methodologies employed to elucidate this mode of action. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical class of insect growth regulators.
Introduction: A Selective Approach to Insect Control
First introduced in the 1970s with the commercialization of diflubenzuron, N-Benzoyl-N'-phenylureas (BPUs) heralded a new era in insecticide development.[4][5][6] Unlike broad-spectrum neurotoxins, BPUs act as insect growth regulators (IGRs), interfering with fundamental physiological processes unique to arthropods.[2][4] Their primary route of entry is through ingestion, and they are most effective against larval stages of various insect orders, including Lepidoptera, Coleoptera, and Diptera.[2][6][7] The remarkable selectivity of BPUs stems from their specific molecular target: chitin biosynthesis, a process vital for insects but absent in vertebrates.[6] This specificity translates to low mammalian toxicity, making them a valuable tool in IPM strategies that aim to minimize environmental impact.[1][3]
The Primary Mechanism of Action: Inhibition of Chitin Synthesis
The defining characteristic of BPU insecticidal activity is the potent and specific inhibition of chitin synthesis.[4][8] Chitin, a polymer of N-acetylglucosamine (GlcNAc), is a fundamental structural component of the insect exoskeleton (cuticle) and the peritrophic matrix lining the midgut.[9][10][11] These structures are critical for physical support, muscle attachment, water retention, and defense against pathogens.
The Chitin Biosynthesis Pathway: A Multi-Step Process
The formation of chitin is a complex enzymatic cascade that begins with the primary sugar in the insect hemolymph, trehalose, and culminates in the polymerization of GlcNAc monomers.[12] The final and critical step in this pathway is catalyzed by the enzyme chitin synthase (CHS).[12]
Caption: The insect chitin biosynthesis pathway and the inhibitory action of N-Benzoyl-N'-phenylureas.
The Molecular Target: Chitin Synthase 1 (CHS1)
For decades, the precise molecular target of BPUs was a subject of intense research. While it was clear that chitin synthesis was inhibited, direct inhibition of CHS in cell-free assays proved challenging.[8] However, compelling genetic evidence has now unequivocally identified chitin synthase 1 (CHS1) , also known as CHS-A, as the direct molecular target of BPUs.[13][14]
Insects typically possess two chitin synthase genes:
-
CHS1 (CHS-A): Primarily expressed in the epidermis and tracheal cells, responsible for the synthesis of chitin for the cuticle during molting.[15]
-
CHS2 (CHS-B): Expressed in the midgut, responsible for producing the chitinous peritrophic matrix.[15]
BPUs demonstrate a high degree of selectivity for CHS1, which explains their potent effects on the molting process.[1] The prevailing hypothesis is that BPUs do not bind to the catalytic site of the enzyme but rather to a transmembrane domain, allosterically inhibiting its function.[13] This prevents the polymerization of UDP-GlcNAc into chitin chains and their subsequent translocation across the cell membrane.[8]
Physiological Consequences of BPU Action: A Cascade of Developmental Failure
The inhibition of CHS1 by BPUs triggers a cascade of lethal physiological disruptions, primarily centered around the process of ecdysis, or molting.[12] Insects must periodically shed their old cuticle to grow, and the formation of a new, properly structured cuticle is essential for survival.[12]
When a larva ingests a BPU, the following events unfold:
-
Inhibition of Cuticular Chitin Synthesis: The BPU is absorbed and reaches the epidermal cells, where it inhibits CHS1.
-
Defective Procuticle Formation: During the molting cycle, the epidermal cells are unable to synthesize the necessary chitin for the new procuticle (the main, chitin-containing layer of the exoskeleton).
-
Molting Failure: The larva may initiate the molting process, but the new cuticle is thin, weak, and improperly formed. It lacks the structural integrity to withstand the pressures of molting and to support the insect's body.
-
Lethality: The insect is unable to shed its old exuviae (the shed skin) or the new cuticle ruptures, leading to fluid loss, desiccation, and ultimately, death.[8]
This disruption of the molting process is the hallmark of BPU intoxication and is responsible for their classification as insect growth regulators.
Caption: The physiological cascade of molting disruption in insects caused by BPU insecticides.
Self-Validation: The Role of Target Site Resistance
The trustworthiness of a proposed mechanism of action is significantly strengthened when it can be validated through resistance studies. In the case of BPUs, the development of resistance in insect populations provides compelling evidence that CHS1 is the primary target.
Field-evolved resistance to BPUs in various insect pests, such as the diamondback moth (Plutella xylostella), has been linked to specific point mutations in the CHS1 gene.[13] A highly conserved isoleucine residue (I1017 in Tetranychus urticae, I1042 in Plutella xylostella) located in a predicted transmembrane helix of CHS1 has been identified as a mutational hotspot.[13][14] Substitution of this isoleucine with other amino acids, such as phenylalanine (F) or methionine (M), confers high levels of resistance to BPUs.[14]
The introduction of these specific mutations into the CHS1 gene of a susceptible laboratory strain of Drosophila melanogaster using CRISPR/Cas9 genome editing was sufficient to confer a high degree of resistance.[14] This functional validation provides unequivocal proof that BPUs directly interact with the CHS1 protein and that alterations at this site can prevent the insecticide from exerting its effect. This self-validating system, where the proposed target, when mutated, leads to resistance, is a cornerstone of modern insecticide toxicology.
Experimental Methodologies for Studying BPU Action
The elucidation of the BPU mechanism of action has been dependent on a variety of experimental techniques, ranging from whole-organism bioassays to in vitro enzymatic assays.
Insect Bioassays
The foundational method for assessing BPU efficacy is the insect bioassay. These assays are designed to determine the concentration of a BPU that causes a specific effect, typically mortality, in a population of test insects.
Protocol: Larval Leaf-Dip Bioassay
-
Preparation of BPU Solutions: A stock solution of the BPU is prepared in a suitable solvent (e.g., acetone) and then serially diluted in water containing a surfactant (e.g., Triton X-100) to create a range of test concentrations.
-
Treatment Application: Leaves of a suitable host plant (e.g., cabbage for Plutella xylostella) are dipped into the test solutions for a standardized time (e.g., 10-30 seconds) and allowed to air dry. Control leaves are dipped in the surfactant solution without the BPU.
-
Insect Infestation: Once dry, the treated leaves are placed in individual containers (e.g., Petri dishes) with a moistened filter paper to maintain humidity. A known number of synchronized, actively feeding larvae (e.g., 10-20 second or third instars) are introduced onto each leaf.[16]
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Mortality is assessed after a set period, typically 48-72 hours, allowing enough time for the insects to molt. Larvae that are moribund or fail to molt successfully are considered dead.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the lethal concentration (LC50), which is the concentration that causes 50% mortality in the test population.[16]
In Vitro Chitin Synthase Inhibition Assay
While challenging, in vitro assays are crucial for demonstrating a direct inhibitory effect on the target enzyme, independent of cellular processes like transport or metabolism. A non-radioactive, ELISA-based method is commonly employed.[17]
Protocol: Non-Radioactive Chitin Synthase Inhibition Assay
-
Enzyme Preparation: a. Homogenize insect tissue (e.g., integument from newly molted larvae) in an ice-cold extraction buffer containing protease inhibitors. b. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing microsomal vesicles. c. Activate the zymogenic form of chitin synthase by a brief incubation with trypsin, followed by the addition of a trypsin inhibitor.[18]
-
Assay Procedure (in a Wheat Germ Agglutinin-coated 96-well plate): a. Add the prepared enzyme extract to each well. b. Add the BPU test compound at various concentrations (dissolved in DMSO). A DMSO-only control is included. c. Initiate the reaction by adding a substrate solution containing UDP-GlcNAc.[19] d. Incubate the plate at an optimal temperature (e.g., 30°C) for a set time (e.g., 2-3 hours) to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated plate. e. Stop the reaction by washing the plate multiple times with water.[20]
-
Quantification: a. Add a solution of horseradish peroxidase-conjugated WGA (WGA-HRP), which will bind to the immobilized chitin. Incubate and wash. b. Add a TMB substrate. The HRP will catalyze a color change.[19] c. Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of chitin synthesized. The percentage of inhibition for each BPU concentration is calculated relative to the control, and the data is used to determine the half-maximal inhibitory concentration (IC50).
Caption: A logical workflow for the comprehensive study of BPU mechanism of action and resistance.
Quantitative Data Summary
The efficacy of different BPU derivatives varies depending on the specific compound and the target insect species. The following table summarizes representative toxicity data from the literature.
| BPU Derivative | Insect Species | Assay Type | Value | Reference |
| Novaluron | Leptopharsa gibbicarina | Nymphal Bioassay | LC50 = 0.55 ppm | [7] |
| Teflubenzuron | Leptopharsa gibbicarina | Nymphal Bioassay | LC50 = 1.71 ppm | [7] |
| Lufenuron | Leptopharsa gibbicarina | Nymphal Bioassay | LC50 = 2.05 ppm | [7] |
| Triflumuron | Leptopharsa gibbicarina | Nymphal Bioassay | LC50 = 2.38 ppm | [7] |
| Chlorfluazuron | Plutella xylostella | Larval Bioassay | LC50 = 0.021 mg/L | [21] |
| Chlorfluazuron | Spodoptera littoralis | Larval Bioassay | LC50 = 0.028 mg/L | [21] |
| NK-17 | Spodoptera exigua | Larval Bioassay | 1.93x more toxic than Hexaflumuron | [2] |
| NK-17 | Plutella xylostella | Larval Bioassay | 1.36x more toxic than Hexaflumuron | [2] |
Note: LC50 (Lethal Concentration, 50%) values represent the concentration of insecticide required to kill 50% of the test population.
Conclusion
This compound insecticides function through a highly specific and potent mechanism of action: the direct inhibition of chitin synthase 1. This targeted disruption of a vital biochemical pathway, unique to arthropods, leads to catastrophic failure of the molting process and subsequent larval death. The elucidation of this mechanism, strongly supported by functional genomics and resistance studies, provides a clear and compelling case for the continued and strategic use of BPUs in integrated pest management. A thorough understanding of this mode of action is critical for developing novel analogues, managing resistance, and ensuring the long-term viability of this important class of insecticides.
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- Merzendorfer, H., & Zimoch, L. (2003). Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases. SciSpace.
- Douris, V., Steinbach, D., Panteleri, R., Livadaras, I., Pickett, J. A., Van Leeuwen, T., Nauen, R., & Vontas, J. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. PMC - NIH.
- Scott, J. G. (1992). Molecular Mechanisms of Insecticide Resistance. American Chemical Society.
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- Cohen, E. (2021). Chapter 2 - Chitin Biochemistry: Synthesis, Hydrolysis and Inhibition.
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- Moussian, B., Flötenmeyer, M., & Wenczel, S. (2008). Effects of Benzoylphenylurea on Chitin Synthesis and Orientation in the Cuticle of the Drosophila Larva. PubMed.
- Douris, V., Steinbach, D., Panteleri, R., Livadaras, I., Pickett, J. A., Van Leeuwen, T., Nauen, R., & Vontas, J. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis.
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- Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron (1).
- Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Chemical structures of commercial benzoylphenylurea chitin synthesis inhibitors.
- Patra, S., Barik, A., & Samanta, A. (2018). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control. Journal of Environmental Biology.
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A Guide to the Single-Crystal Structure of N-Benzoyl-N'-phenylurea: Synthesis, Analysis, and Supramolecular Architecture
Abstract
This technical guide provides a comprehensive examination of the three-dimensional structure of N-Benzoyl-N'-phenylurea (BPU), a parent compound for a significant class of insecticides. We bridge the gap between chemical synthesis and solid-state characterization, offering researchers and drug development professionals a detailed narrative on the experimental and analytical workflow. This document elucidates the synthesis and crystallization of BPU, details the single-crystal X-ray diffraction (SC-XRD) methodology, and culminates in an in-depth analysis of its molecular geometry and the critical intermolecular forces that govern its crystal packing. The guide emphasizes the causality behind experimental choices and the self-validating nature of crystallographic refinement, providing a robust framework for understanding the solid-state properties of urea derivatives.
Introduction: The Significance of Structural Clarity
This compound (BPU) serves as the foundational scaffold for benzoylurea insecticides, a class of compounds renowned for their efficacy as insect growth regulators[1]. These agents function by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton[2][3][4]. The biological activity, stability, and bioavailability of such compounds are intrinsically linked to their three-dimensional structure and the non-covalent interactions they form. Therefore, a precise understanding of the BPU crystal structure is not merely an academic exercise; it provides a fundamental blueprint for the rational design of more potent and selective analogues in agrochemistry and medicinal chemistry.
Crystal structure analysis by single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise arrangement of atoms in a solid. This guide presents a detailed protocol and analysis for BPU, focusing on the key structural features that dictate its behavior in the solid state, namely the intricate network of hydrogen bonds that define its supramolecular assembly[5].
Synthesis and Single Crystal Growth
The acquisition of a high-quality single crystal is the most critical and often challenging step in structure determination. The chosen synthetic and crystallization strategy must yield a product of high purity that can form well-ordered crystals of suitable size.
Recommended Synthesis Protocol: Hydrolysis of a Thiourea Precursor
While several pathways to BPU exist, including the reaction of N-chlorobenzamide with phenylisocyanate, a reliable method reported in the literature involves the hydrolysis of N-benzoyl-N'-phenylthiourea, which can produce crystals directly from the reaction mixture[1][2][3].
Methodology:
-
Precursor Synthesis: First, synthesize the N-benzoyl-N'-phenylthiourea ligand. A standard method involves reacting benzoyl isothiocyanate with aniline.
-
Hydrolysis: The this compound target compound can be obtained as a byproduct during reactions involving the thiourea precursor under basic conditions (e.g., with sodium methoxide in acetone)[2].
-
Crystallization (Slow Evaporation):
-
Ensure the final product is dissolved in a suitable solvent system (e.g., acetone or DMF from the reaction mixture).
-
Seal the vessel and allow it to stand undisturbed at ambient temperature for several days. .
-
Colorless, needle-like single crystals suitable for SC-XRD will form as the solvent slowly evaporates.
-
Expertise & Causality: The choice of slow evaporation is deliberate. Rapid precipitation or crashing out from solution typically leads to polycrystalline powder or poorly ordered microcrystals. By allowing the solvent to evaporate slowly, the system remains close to equilibrium, giving molecules sufficient time to orient themselves into a low-energy, highly ordered crystal lattice. The resulting crystals exhibit minimal defects and are ideal for diffraction experiments.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The SC-XRD workflow is a multi-stage process that translates the diffraction pattern of a crystal into a refined 3D atomic model.
The Experimental and Computational Workflow
The journey from a physical crystal to a final structural model follows a validated, sequential path. Each step contains internal quality checks to ensure the integrity of the final data.
Protocol for Data Collection and Structure Refinement
1. Crystal Mounting and Data Collection:
-
A suitable single crystal (e.g., 0.54 × 0.10 × 0.09 mm) is selected under a microscope and mounted on a goniometer head[2].
-
The crystal is placed in a stream of cold nitrogen gas, typically at a low temperature like 150 K[2][3]. Causality: Low-temperature collection minimizes atomic thermal vibrations, leading to sharper diffraction spots, higher resolution data, and a more precise final structure.
-
Data is collected using a diffractometer, such as an Oxford Diffraction Xcalibur, equipped with a CCD detector and a molybdenum (Mo) Kα radiation source (λ = 0.71073 Å)[2][3].
2. Data Processing:
-
The raw diffraction images are processed using software like CrysAlis PRO[3][6]. This involves integrating the intensity of thousands of reflections, applying corrections for experimental factors (like Lorentz and polarization effects), and performing an absorption correction[2].
3. Structure Solution and Refinement:
-
The processed data is used to solve the phase problem and generate an initial electron density map. This is typically achieved using "direct methods," a computational technique implemented in programs like SHELXS[6].
-
An initial molecular model is built into the map. This model is then refined against the experimental data using full-matrix least-squares on F², a process carried out by programs like SHELXL[6].
-
Trustworthiness: Refinement is an iterative process where atomic positions and displacement parameters are adjusted to minimize the difference between the calculated and observed structure factors. The quality of the final model is assessed by convergence indicators:
-
R1 (Conventional R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 0.05 (5%) are considered excellent for small molecules. The reported structure has an R1 of 0.039[3][6].
-
wR2 (Weighted R-factor): A more robust indicator based on F², which includes all reflections.
-
Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.
-
Results: The Crystal and Molecular Structure of BPU
The analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c[1][2]. The molecular conformation is stabilized by a strong intramolecular hydrogen bond, and the crystal packing is dominated by intermolecular hydrogen bonds that assemble the molecules into centrosymmetric dimers.
Crystallographic Data Summary
The key parameters defining the crystal lattice and the data refinement process are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₂N₂O₂ | [2] |
| Molar Mass | 240.26 g·mol⁻¹ | [2] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [1][2] |
| a (Å) | 15.5641 (8) | [2][3] |
| b (Å) | 4.6564 (3) | [2][3] |
| c (Å) | 21.1029 (15) | [2][3] |
| β (°) | 128.716 (4) | [2][3] |
| Volume (ų) | 1193.31 (15) | [2][3] |
| Z (Molecules/Unit Cell) | 4 | [2][3] |
| Temperature (K) | 150 | [2][3] |
| Final R1 [I > 2σ(I)] | 0.039 | [3][6] |
| wR2 (all data) | 0.098 | [3][6] |
Molecular Geometry and Supramolecular Assembly
The structure reveals two principal hydrogen bonding motifs that dictate the entire crystal architecture.
-
Intramolecular N—H···O Hydrogen Bond: Within each molecule, the hydrogen atom on the benzoyl-side nitrogen (N1) forms a strong hydrogen bond with the phenylurea-side carbonyl oxygen (O2). This interaction creates a planar, pseudo-aromatic six-membered ring, a highly stable conformation denoted with the graph-set notation S(6)[1][2][3]. This intramolecular lock is a characteristic feature of N-benzoylureas and is crucial for holding the molecule in a relatively planar conformation[2].
-
Intermolecular N—H···O Hydrogen Bonds and Dimer Formation: The primary interaction governing crystal packing is a pair of intermolecular hydrogen bonds. The hydrogen on the phenyl-side nitrogen (N2) of one molecule donates to the benzoyl-side carbonyl oxygen (O1) of a neighboring, centrosymmetrically-related molecule. This reciprocal interaction links two molecules into a robust centrosymmetric dimer[1][2][3]. This common motif in ureas is described by the graph-set notation R²₂(8), indicating a ring formed by two donors and two acceptors involving eight atoms[2][3].
The crystal structure is built upon the propagation of these dimers. Notably, there are no significant π-π stacking interactions observed, with the closest distance between phenyl ring centroids being approximately 5.60 Å, which is too far for effective stacking[2].
Hydrogen Bond Geometry
The precise geometry of these interactions confirms their strength and directionality.
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code for A | Reference |
| N1—H1···O2 (Intramolecular) | 0.93(2) | 1.85(2) | 2.634(2) | 140(1) | - | [2][6] |
| N2—H2···O1 (Intermolecular) | 0.93(2) | 1.97(2) | 2.882(1) | 169(1) | -x+1, -y+1, -z | [2][6] |
D = Donor atom; A = Acceptor atom
The near-linear angle (169°) of the intermolecular N2—H2···O1 bond is indicative of a strong, highly directional interaction, providing the energetic driving force for the formation of the dimer.
Conclusion
The crystal structure of this compound is a textbook example of how specific, directional non-covalent interactions orchestrate molecular assembly in the solid state. The conformation of the individual molecule is constrained by a robust S(6) intramolecular hydrogen bond. This pre-organized conformer then assembles into centrosymmetric R²₂(8) dimers via strong intermolecular hydrogen bonds. This detailed structural knowledge, derived from a rigorous and self-validating experimental workflow, provides an essential foundation for understanding the physicochemical properties of BPU and serves as a critical reference point for the design and development of next-generation benzoylurea-based compounds.
References
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Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 66(2), o414. [Link]
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Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. ResearchGate. [Link]
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Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E, E66, o414. [Link]
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Wikipedia. This compound. Wikipedia, The Free Encyclopedia. [Link]
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Amanote Research. (2010). N-Benzoyl-N′-Phenylurea - Acta Crystallographica. [Link]
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Yamin, B. M., et al. (2006). 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5079-o5081. [Link]
-
Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]
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N-Benzoyl-N'-phenylurea and its Derivatives: A Technical Guide to Biological Activity
This guide provides an in-depth exploration of the biological activities of N-Benzoyl-N'-phenylurea (BPU) and its derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms of action, structure-activity relationships, and established experimental protocols to evaluate their therapeutic and pesticidal potential.
Introduction: The Versatile Scaffold of this compound
This compound (BPU) is the foundational molecule for a class of compounds known as benzoylureas.[1] Structurally, it features a urea core flanked by a benzoyl group on one nitrogen and a phenyl group on the other.[1][2] This arrangement creates a remarkably stable, planar molecule with significant charge delocalization and the capacity for strong intramolecular hydrogen bonding.[1] First synthesized in 1965, the true potential of the BPU scaffold was realized in the 1970s with the discovery of its potent insecticidal properties.[1][3] Since then, extensive research has unveiled a broader spectrum of biological activities, most notably promising anticancer effects.[4][5] This guide will dissect these two primary areas of biological activity, providing the technical insights necessary for their further exploration and development.
Insecticidal Activity: Potent Inhibitors of Chitin Synthesis
The most well-documented biological activity of BPU derivatives is their potent insecticidal effect, which has led to the commercialization of several compounds as insect growth regulators (IGRs).[1][6] These compounds are highly valued in integrated pest management (IPM) due to their targeted mode of action and generally low toxicity to vertebrates.[6]
Mechanism of Action: Disrupting the Exoskeleton
BPU derivatives exert their insecticidal effects by inhibiting chitin biosynthesis.[4][6] Chitin is a vital structural polysaccharide that forms the insect exoskeleton, or cuticle.[1] The synthesis of chitin is a multi-step enzymatic process, and BPUs specifically target the final step, catalyzed by the enzyme chitin synthase.[4] By inhibiting this enzyme, BPU derivatives prevent the proper formation of the cuticle during molting.[4] This disruption leads to developmental defects, an inability to shed the old exoskeleton, and ultimately, the death of the insect larva.[4]
dot
Caption: Mechanism of Chitin Synthesis Inhibition by BPU Derivatives.
Structure-Activity Relationship (SAR) for Insecticidal Activity
The insecticidal potency of BPU derivatives is highly dependent on the nature and position of substituents on both the benzoyl and phenyl rings. A comprehensive review of benzoylurea chitin synthesis inhibitors highlights several key SAR findings.[5][6] Generally, substitution at the para position of the anilide (phenyl) ring is crucial for activity.[6] The bipartite model of BPU analogues suggests that specific functional groups in this position significantly influence the insecticidal spectrum and potency.[6]
Experimental Protocol: Evaluating Insecticidal Activity
The larvicidal activity of BPU derivatives can be assessed using a variety of methods, including foliar application and leaf-dip assays.[7][8]
Protocol: Larvicidal Leaf-Dip Assay
-
Preparation of Test Solutions: Dissolve the BPU derivative in a suitable organic solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions in distilled water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Select fresh, untreated leaves (e.g., cabbage for Plutella xylostella or corn for Spodoptera exigua) and dip them into the test solutions for a standardized period (e.g., 10-30 seconds).[7] Allow the leaves to air-dry completely.
-
Insect Infestation: Place the treated leaves into individual Petri dishes or multi-well plates lined with moistened filter paper. Introduce a known number of insect larvae (typically 3rd or 4th instar) into each container.[7][8]
-
Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) after treatment.[7] Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration required to kill 50% of the population) value through probit analysis.[7]
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
In recent years, BPU derivatives have emerged as a promising class of compounds with significant anticancer potential.[9][10] Their mechanisms of action are diverse and appear to target several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
3.1.1. Inhibition of Receptor Tyrosine Kinases: EGFR and HER-2
Several studies have identified BPU and its thiourea analogues as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[11] These receptors are transmembrane tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.[4][12] Dysregulation of EGFR and HER-2 is a hallmark of many cancers.[4] BPU derivatives can bind to the kinase domain of these receptors, inhibiting their autophosphorylation and subsequent signal transduction.[11]
dot
Caption: Inhibition of EGFR/HER-2 Signaling by BPU Derivatives.
3.1.2. Targeting Macrophage Migration Inhibitory Factor (MIF)
Macrophage Migration Inhibitory Factor (MIF) is a proinflammatory cytokine that is overexpressed in many types of cancer.[13] It plays a crucial role in tumor growth, angiogenesis, and metastasis by binding to its receptor, CD74.[14] Some BPU derivatives have been shown to inhibit the biological activity of MIF, potentially by binding to its tautomerase active site, thereby preventing its interaction with CD74.[14]
3.1.3. Modulation of the Akt/GSK-3β/c-Myc Signaling Pathway
Recent studies have demonstrated that certain N,N'-diarylurea derivatives can inhibit the growth of non-small-cell lung cancer (NSCLC) cells by targeting the Akt/GSK-3β/c-Myc signaling pathway.[15] These compounds were found to reduce the levels of Akt and its downstream effectors, leading to cell cycle arrest.[15]
3.1.4. Other Reported Mechanisms
Other proposed anticancer mechanisms for BPU derivatives include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the inhibition of the TRPM7 channel, which is involved in cancer cell migration and invasion.[2][16]
Quantitative Structure-Activity Relationship (QSAR) for Anticancer Activity
QSAR studies have been instrumental in optimizing the anticancer activity of BPU derivatives.[2][10] These studies have shown that lipophilic, electronic, and steric parameters all play a significant role in the cytotoxic activity of these compounds.[10] For instance, the addition of chloro groups at specific positions on the phenyl ring can enhance activity against breast cancer cell lines.[10] The best QSAR equations derived from these studies can be used to rationally design new derivatives with improved anticancer potency.[10][17]
Experimental Protocols for Evaluating Anticancer Activity
3.3.1. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the BPU derivative for a specified period (e.g., 24, 48, or 72 hours).[19] Include untreated and vehicle controls.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (concentration that inhibits 50% of cell growth) value by plotting a dose-response curve.[21]
3.3.2. EGFR/HER-2 Kinase Inhibition Assay
The inhibitory activity of BPU derivatives against EGFR and HER-2 can be determined using commercially available kinase assay kits or by developing an in-house assay.[22][23][24] These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Protocol: General Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the recombinant EGFR or HER-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add various concentrations of the BPU derivative to the reaction mixture.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay), or antibody-based methods that detect the phosphorylated substrate.[22]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.
3.3.3. Macrophage Migration Inhibitory Factor (MIF) Inhibition Assay
The inhibition of MIF can be assessed using an ELISA-based assay that measures the disruption of the MIF-CD74 interaction or by an enzymatic assay that measures the inhibition of MIF's tautomerase activity.[14][25][26]
Protocol: MIF-CD74 Interaction Inhibition ELISA
-
Plate Coating: Coat a microplate with recombinant human MIF.
-
Inhibitor and Receptor Incubation: Add the BPU derivative at various concentrations, followed by the addition of biotinylated recombinant human CD74. Incubate to allow for binding.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP and a suitable substrate to detect the amount of bound CD74.
-
Data Analysis: Measure the absorbance and calculate the percentage of inhibition of the MIF-CD74 interaction. Determine the IC50 value.
Synthesis of this compound Derivatives
Several synthetic routes have been established for the preparation of BPU and its derivatives.[3][27][28]
dot
Caption: Common Synthetic Routes to BPU Derivatives.
Schotten-Baumann Reaction
A common and efficient method for synthesizing BPU derivatives involves the Schotten-Baumann reaction.[21] This reaction entails the acylation of N-phenylurea or its derivatives with a substituted benzoyl chloride in the presence of a base.[21]
Protocol: Synthesis via Schotten-Baumann Reaction
-
Reactant Preparation: Dissolve N-phenylurea (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).[9]
-
Acylation: Cool the solution to 0°C and add the desired benzoyl chloride derivative (1.1 equivalents) dropwise.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Workup: Quench the reaction with water. If using dichloromethane, separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization or column chromatography.
Reaction via Benzoyl Isocyanate
An alternative route involves the reaction of a primary amine with a benzoyl isocyanate.[9] The benzoyl isocyanate can be generated in situ from the corresponding benzamide and oxalyl chloride.[9]
Protocol: Synthesis via Benzoyl Isocyanate
-
In situ Generation of Benzoyl Isocyanate: In a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add oxalyl chloride (1.1 equivalents) dropwise to a solution of benzamide (1 equivalent) at 0°C. Stir the mixture at room temperature for 2-4 hours until gas evolution ceases.[9]
-
Reaction with Amine: Redissolve the crude benzoyl isocyanate in a dry, aprotic solvent. Add a solution of the desired amine (1 equivalent) dropwise at 0°C.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-3 hours.
-
Purification: Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Data Summary
The following table summarizes the reported IC50 values for selected this compound derivatives against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Compound | Derivative | Cell Line | IC50 (µM) | Reference |
| 1 | N-(4-methoxybenzoyl)-N'-phenylurea | HeLa | 6.50 | [21] |
| 2 | Hydroxyurea (Reference) | HeLa | 170.57 | [21] |
| 3 | Diaryl urea derivative (6a) | HT-29 (Colon) | 15.28 | [29] |
| 4 | Diaryl urea derivative (6a) | A549 (Lung) | 2.566 | [29] |
| 5 | Sorafenib (Reference) | HT-29 (Colon) | 14.01 | [29] |
| 6 | Sorafenib (Reference) | A549 (Lung) | 2.913 | [29] |
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile chemical scaffold with a well-established role in agriculture as insect growth regulators and a rapidly emerging potential in oncology. The multifaceted mechanisms of action of these compounds, particularly their ability to target key signaling pathways in cancer, make them attractive candidates for further drug development. Future research should focus on the rational design of novel derivatives with enhanced potency and selectivity, guided by QSAR and structural biology studies. A deeper understanding of their metabolic fate and pharmacokinetic profiles will also be crucial for their successful translation into clinical applications. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of molecules.
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Chen, C. H., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences, 24(2), 1435. [Link]
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Yuliani, S., et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Pharmacognosy Journal, 12(6), 1319-1324. [Link]
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The Architect's Guide to Benzoylurea Insecticides: From Mechanism to Application
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Benzoylurea insecticides represent a cornerstone of modern integrated pest management (IPM) strategies, prized for their high specificity and favorable toxicological profiles in non-target species.[1][2][3][4] This guide provides a comprehensive technical overview of this critical class of insect growth regulators (IGRs). We will deconstruct their molecular mechanism of action as chitin synthesis inhibitors, explore the nuanced structure-activity relationships that drive their efficacy, and detail the biochemical pathways of insect resistance. Furthermore, this document furnishes validated, step-by-step experimental protocols for efficacy testing and mechanistic investigation, equipping researchers with the practical knowledge to advance the field. By integrating foundational principles with actionable methodologies, this guide serves as an essential resource for scientists engaged in the discovery, development, and application of novel insect control agents.
Introduction: A Paradigm Shift in Pest Control
First commercialized in 1975 with the introduction of diflubenzuron, benzoylphenyl ureas (BPUs) marked a significant evolution in insecticide technology.[1] Unlike traditional neurotoxic agents, BPUs act not by direct killing, but by disrupting the physiological processes of molting and egg development, classifying them as potent insect growth regulators.[1] Their primary mode of action is the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton but absent in vertebrates, which imparts a high degree of selectivity and safety for mammals.[2][5][6][7] This unique mechanism makes them particularly effective against the larval stages of various insect pests, including those from the orders Lepidoptera, Coleoptera, and Diptera.[1][2] Prominent members of this class include diflubenzuron, lufenuron, and novaluron, each with distinct properties and application spectra in agriculture, forestry, and animal health.[1][8][9][10]
The Core Mechanism: Inhibition of Chitin Synthesis
The efficacy of benzoylurea insecticides is rooted in their ability to disrupt the biosynthesis of chitin, a linear polymer of N-acetylglucosamine that is a primary component of the insect cuticle and peritrophic matrix.[11][12]
The biosynthetic pathway of chitin is a multi-step process that begins with sugars like trehalose or glycogen and culminates in the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains by the enzyme chitin synthase (CHS).[13][14][15] This process can be broadly divided into three stages:
-
Substrate Formation: Cellular sugars are converted through a series of enzymatic steps to produce the activated sugar donor, UDP-GlcNAc.[13]
-
Polymerization: The membrane-bound enzyme, chitin synthase, catalyzes the transfer of N-acetylglucosamine from UDP-GlcNAc to a growing chitin chain.[11][13]
-
Fibril Assembly: Nascent chitin polymers are translocated across the cell membrane and self-assemble into crystalline microfibrils, which then associate with proteins to form the rigid structure of the cuticle.[11]
Benzoylureas exert their effect by inhibiting the action of chitin synthase.[1][6][16] This interference prevents the proper formation of the new exoskeleton during molting.[5][17] As a result, the larva is unable to shed its old cuticle or the newly formed one is malformed and cannot withstand the pressures of molting or provide adequate protection, leading to mortality.[6][7][8] This mode of action is particularly effective against larval stages, but can also impact egg viability if adult females are exposed, as chitin is also a component of the eggshell.[5][9][18][19]
Recent research has provided compelling evidence that benzoylureas, along with other chitin synthesis inhibitors like buprofezin and etoxazole, directly interact with the chitin synthase 1 (CHS1) enzyme.[20][21] Specific mutations in the CHS1 gene, such as the I1042M substitution found in resistant strains of Plutella xylostella, have been shown to confer high levels of resistance to BPUs, confirming CHS1 as the direct molecular target.[20][21][22]
Structure-Activity Relationships (SAR)
The insecticidal potency of benzoylurea compounds is intrinsically linked to their chemical structure. The core scaffold consists of a central urea bridge connecting a substituted benzoyl group and a substituted phenyl group. Modifications to these substituents can dramatically alter the compound's biological activity, selectivity, and physicochemical properties.
-
The Benzoyl Moiety: The 2,6-difluorobenzoyl group is a common feature in many highly active BPUs, such as diflubenzuron and novaluron.[16][23] The fluorine atoms are thought to enhance the molecule's stability and binding affinity to the target site.
-
The Phenyl Moiety: The substituents on the aniline (phenyl) ring are critical for determining the spectrum of activity and potency. For instance, the addition of a 4-chlorophenyl group is present in diflubenzuron.[16] More complex substitutions, like the trifluoromethoxyethoxy-chloro-phenyl group in novaluron, can lead to enhanced activity against a broader range of pests.[23]
-
Lipophilicity and Steric Properties: The overall lipophilicity and the steric bulk of the substituents influence the compound's absorption, translocation within the insect, and interaction with the chitin synthase enzyme. Quantitative Structure-Activity Relationship (QSAR) studies have shown that electronic and steric properties are key determinants of cytotoxic activity.[24][25]
Understanding these SAR principles is crucial for the rational design of new benzoylurea derivatives with improved efficacy, a more desirable environmental profile, and the ability to overcome existing resistance mechanisms.[3][4][26]
A Comparative Analysis of Key Benzoylurea Compounds
While sharing a common mechanism, different benzoylurea insecticides exhibit varied efficacy, target pest ranges, and environmental persistence.
| Compound | Key Pests Controlled | Primary Applications | Noteworthy Characteristics |
| Diflubenzuron | Forest tent caterpillars, gypsy moths, boll weevils, mosquito larvae.[8] | Forestry, field crops, public health (larvicide).[8][17] | The first commercialized BPU; approved by WHO for use in drinking water.[1][8] |
| Lufenuron | Fleas (eggs and larvae), lepidopteran pests.[9][27] | Veterinary medicine (flea control), agriculture.[9][27] | Primarily acts by ingestion; breaks the flea reproductive cycle.[9][18] |
| Novaluron | Whiteflies, thrips, leafminers, Colorado potato beetle, cotton bollworm.[23][28] | Cotton, pome fruit, potatoes, ornamentals.[10][23] | Demonstrates both ingestion and contact activity; valued in IPM for its low risk to non-target organisms.[28][29] |
Toxicology and Environmental Fate
A significant advantage of benzoylureas is their selective toxicity. Due to the absence of chitin in vertebrates, these compounds generally exhibit low acute toxicity to mammals.[1][5] For example, the oral LD50 for diflubenzuron in rats is greater than 4.64 g/kg.[5] However, their high efficacy against arthropods means they can be highly toxic to non-target aquatic invertebrates and crustaceans, necessitating careful management of their use near aquatic environments.[1][8][30]
The environmental persistence of BPUs varies. While some are subject to degradation through hydrolysis and photolysis, others can be more persistent in soil and water.[31] Factors such as soil type, pH, and microbial activity can influence their degradation rates.[31] Due to concerns over bioaccumulation, some older BPUs like flufenoxuron have been banned in certain regions.[1]
Mechanisms of Resistance
The development of insecticide resistance is a significant challenge in pest management. For benzoylureas, two primary mechanisms of resistance have been identified in insect populations:
-
Target-Site Modification: This is the most well-documented mechanism. Single nucleotide polymorphisms (SNPs) in the chitin synthase 1 (CHS1) gene can lead to amino acid substitutions that reduce the binding affinity of the insecticide to the enzyme.[22][32] The I1042M mutation is a classic example that confers broad resistance to multiple BPUs.[20][21]
-
Metabolic Resistance: Insects can evolve enhanced metabolic pathways to detoxify insecticides before they reach their target site. Overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione-S-transferases (GSTs), has been linked to benzoylurea resistance in several insect species.[32]
Monitoring for these resistance mechanisms using molecular markers is crucial for implementing effective resistance management strategies, such as rotating insecticides with different modes of action.[32]
Experimental Protocols & Methodologies
A. Protocol: Larval Leaf-Dip Bioassay for Efficacy Determination
This protocol details a standardized method for assessing the insecticidal activity of benzoylurea compounds against foliage-feeding larvae.
Causality and Rationale: The leaf-dip method ensures uniform application of the test compound to the food source (leaves), making ingestion the primary route of exposure, which is the main mode of action for most BPUs.[2] Using synchronous larval instars (e.g., 2nd or 4th) is critical because susceptibility to IGRs is highly dependent on the developmental stage.[33][34] The 72-hour mortality assessment window is chosen because BPUs are not fast-acting; they kill during the subsequent molt, which can take several days.[19][35]
Materials:
-
Test compound and appropriate solvent (e.g., acetone or DMSO).
-
Triton X-100 or similar surfactant.
-
Distilled water.
-
Fresh, untreated host plant leaves (e.g., cabbage, cotton, castor bean).
-
Synchronized 2nd or 4th instar larvae of the target insect (e.g., Spodoptera frugiperda, Plutella xylostella).
-
Petri dishes or glass jars with ventilated lids.
-
Filter paper.
-
Forceps.
-
Pipettes and glassware for serial dilutions.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Create a series of five to seven serial dilutions in distilled water. Each dilution should contain a constant, low concentration of surfactant (e.g., 0.1%) to ensure even wetting of the leaf surface.[35]
-
-
Control Groups:
-
Negative Control: A solution of distilled water plus surfactant only.
-
Solvent Control: A solution of distilled water, surfactant, and the same concentration of solvent used in the highest test concentration (to rule out solvent toxicity).
-
-
Leaf Treatment:
-
Insect Exposure:
-
Place one treated leaf into each appropriately labeled petri dish or jar lined with filter paper.
-
Introduce 10 larvae of a uniform instar into each replicate.[33] Use at least three replicates per concentration.
-
Seal the containers with ventilated lids.
-
-
Incubation and Observation:
-
Maintain the bioassay under controlled conditions (e.g., 25°C, >60% RH, 16:8 L:D photoperiod).
-
After 48 hours, remove any remaining treated leaf material and provide fresh, untreated leaves to all replicates.[35] This step ensures that observed mortality is due to the initial exposure and not starvation.
-
Record larval mortality at 72 hours post-initiation.[35] Larvae that are moribund or unable to move cohesively when prodded should be considered dead.
-
-
Data Analysis:
-
Correct the observed mortality using Abbott's formula if mortality in the negative control is between 5% and 20%.
-
Perform probit analysis on the corrected mortality data to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values, along with their 95% confidence intervals.[35]
-
B. Protocol: Residue Analysis by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of benzoylurea residues from food matrices, such as fruits and vegetables.
Causality and Rationale: Benzoylureas are semi-polar, non-volatile compounds, making High-Performance Liquid Chromatography (HPLC) the analytical method of choice over Gas Chromatography (GC).[36] Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, allowing for confident identification and quantification of residues at very low levels (parts per billion).[36][37] Pressurized Liquid Extraction (PLE) with a solvent like ethyl acetate is an efficient method for extracting these compounds from complex food matrices.[36][37]
Materials:
-
Homogenized sample material (e.g., tomato, lettuce).[37]
-
Diatomaceous earth.
-
Ethyl acetate (HPLC grade).
-
Methanol (HPLC grade).
-
Analytical standards for the target benzoylureas.
-
Pressurized Liquid Extraction (PLE) system.
-
Rotary evaporator or nitrogen evaporator.
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[38]
-
C18 HPLC column.
Procedure:
-
Sample Preparation and Extraction:
-
Solvent Exchange:
-
Concentrate the resulting extract to near dryness using a rotary or nitrogen evaporator.
-
Reconstitute the residue in a known, small volume of methanol for LC-MS/MS analysis.[37]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample extract into the LC-MS/MS system.
-
Separate the benzoylurea compounds using a C18 column with an appropriate mobile phase gradient (e.g., methanol-water).
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each compound to ensure high selectivity and minimize matrix interference.[37]
-
-
Quantification:
-
Prepare matrix-matched calibration standards to compensate for any matrix effects (ion suppression or enhancement).[39]
-
Calculate the concentration of each benzoylurea in the original sample based on the calibration curve. The method should be validated for linearity, recovery, and precision, with limits of quantification (LOQs) typically in the range of 0.002 to 0.01 mg/kg.[37]
-
Future Perspectives and Research Directions
The field of benzoylurea research continues to evolve. Key areas of future investigation include:
-
Novel Analogue Synthesis: Designing new BPU analogues with improved safety profiles, particularly concerning aquatic invertebrates, and activity against resistant insect populations.[3][4]
-
Understanding Resistance: Further elucidation of polygenic and metabolic resistance mechanisms to develop more robust resistance management programs.[32]
-
Synergistic Formulations: Investigating combinations of BPUs with other insecticide classes to enhance efficacy and delay the onset of resistance.
-
Environmental Remediation: Developing methods for the efficient degradation and removal of persistent BPU residues from soil and water systems.
By continuing to build upon the foundational knowledge of their mechanism, SAR, and ecological impact, the scientific community can ensure that benzoylurea insecticides remain a valuable and sustainable tool for global food security and public health.
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Merzendorfer, H., & Zimoch, L. (2003). Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases. Journal of Experimental Biology, 206(Pt 24), 4393–4412. [Link]
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ScienceDirect. (n.d.). Lufenuron - An Overview. [Link]
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Caloong Chemical Co., Ltd. (2023, July 7). Do you know what is diflubenzuron?[Link]
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ResearchGate. (n.d.). A brief diagram of insect chitin biosynthesis pathway. [Link]
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Hartati, et al. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 1(2). [Link]
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ResearchGate. (2025, August 6). Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review. [Link]
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Douris, V., et al. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Proceedings of the National Academy of Sciences, 113(51), 14692-14697. [Link]
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Van Wijngaarden, R. P. A., et al. (2001). Impact of a benzoyl urea insecticide on aquatic macroinvertebrates in ditch mesocosms with and without non-sprayed sections. Environmental Toxicology and Chemistry, 20(10), 2245-2252. [Link]
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A Comprehensive Technical Guide to N-Benzoyl-N'-phenylurea (BPU) Derivatives as Potential Anticancer Agents
Executive Summary: The N-Benzoyl-N'-phenylurea (BPU) scaffold, initially recognized for its insecticidal properties through chitin biosynthesis inhibition, has emerged as a versatile and promising pharmacophore in oncology research.[1] These derivatives represent a class of small molecules with diverse mechanisms of action, often functioning as multi-target kinase inhibitors, potent inducers of cell cycle arrest and apoptosis, and inhibitors of metastasis. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This guide provides a technical overview of the synthesis, multifaceted mechanisms of action, structure-activity relationships, and preclinical evaluation methodologies for BPU derivatives, offering a resource for researchers and professionals in anticancer drug development.
The BPU Scaffold: From Agriculture to Oncology
Core Chemical Structure and Significance
The this compound (BPU) core consists of a central urea moiety (-NH-CO-NH-) flanked by a benzoyl group on one nitrogen atom and a phenyl group on the other.[1] This structure provides a rigid backbone while allowing for extensive derivatization at multiple positions on both aromatic rings. The amide and urea functionalities serve as crucial hydrogen bond donors and acceptors, facilitating interactions with biological targets such as the ATP-binding pockets of kinases. The lipophilicity and electronic properties, critical for cell permeability and target engagement, can be systematically modulated by introducing various substituents.[2]
A Trajectory of Discovery
The journey of benzoylphenylureas began in the 1970s with their discovery as potent insect growth regulators that disrupt the molting process.[1] It was only later that the structural similarities to known kinase inhibitors, such as Sorafenib, spurred investigation into their potential as anticancer agents.[3] This transition highlights a successful drug repurposing and scaffold-hopping strategy, leveraging a known chemical class for a new therapeutic application.
Synthesis and Characterization
The synthesis of BPU derivatives is typically straightforward, lending itself to the creation of large compound libraries for screening. The most common methods involve nucleophilic acyl substitution.
Foundational Synthetic Routes
Two primary strategies dominate the synthesis of BPU derivatives:
-
Acylation of a Substituted Urea (Modified Schotten-Baumann Reaction): This is a widely used, high-yielding method where a pre-formed N-phenylurea or N-phenylthiourea is acylated using a substituted benzoyl chloride in the presence of a base like triethylamine or pyridine.[2][4] The base is critical as it neutralizes the HCl byproduct, driving the reaction to completion.
-
Reaction with Benzoyl Isocyanate: This approach involves the addition of a primary amine (e.g., aniline) to a benzoyl isocyanate. The isocyanate can be generated in situ from a benzamide using oxalyl chloride or purchased directly.[5] This method is efficient for creating N,N'-disubstituted ureas.
Detailed Protocol: Synthesis of a Halogenated BPU Derivative
This protocol describes a general procedure for synthesizing a compound like N-(2,4-dichloro)benzoyl-N'-phenylthiourea, a derivative with demonstrated cytotoxic activity.[4][6]
Rationale: The Schotten-Baumann-like reaction is chosen for its reliability and operational simplicity. Tetrahydrofuran (THF) is used as a solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux. Triethylamine (TEA) acts as an organic base to scavenge the HCl formed, preventing protonation of the starting materials. The initial low-temperature addition helps control the exothermic reaction, followed by reflux to ensure the reaction goes to completion.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve N-phenylthiourea (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add triethylamine (TEA) (1.1 equivalents) to the solution.
-
Initial Reaction: Cool the mixture in an ice bath (0°C) with constant stirring.
-
Acyl Chloride Addition: Dissolve the desired substituted benzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride, 1.05 equivalents) in a minimal amount of THF and add it dropwise to the cooled reaction mixture over 30 minutes.
-
Reflux: After the addition is complete, remove the ice bath and fit the flask with a condenser. Heat the mixture to reflux (approximately 66°C for THF) for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[4][7][8]
Multifaceted Mechanisms of Anticancer Action
BPU derivatives rarely act through a single mechanism. Their efficacy often stems from the simultaneous disruption of several key cellular processes required for tumor growth and survival.
Inhibition of Oncogenic Kinase Signaling
A primary mechanism for many BPU derivatives is the inhibition of protein kinases that drive oncogenesis. The urea moiety is a key pharmacophore that mimics the hinge-binding interactions of ATP.
-
Receptor Tyrosine Kinases (RTKs): Many derivatives have been designed to target the RTK family. By occupying the ATP-binding site, they inhibit autophosphorylation and downstream signaling. Key targets include:
-
EGFR and HER-2: Inhibition of these receptors is effective in breast cancer models. N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea, for example, shows activity against MCF-7 cells by inhibiting both EGFR and HER-2.[9]
-
VEGFR: As angiogenesis is critical for tumor growth, VEGFR is a validated target. BPU derivatives can inhibit VEGFR2, a key regulator of this process, thereby functioning as anti-angiogenic agents.[3][10]
-
-
Intracellular Signaling Cascades: Downstream of RTKs, BPU derivatives can modulate critical pathways:
-
RAF/MEK/ERK Pathway: Similar to Sorafenib, BPU derivatives can block this pathway, which is crucial for cell proliferation.[3]
-
PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Certain N,N'-diarylurea derivatives have been shown to inhibit NSCLC cell growth by targeting the Akt/GSK-3β/c-Myc signaling axis.[11]
-
}
Kinase signaling pathways inhibited by BPU derivatives.
Disruption of the Cell Cycle and Mitosis
Beyond kinase inhibition, BPU derivatives can physically interfere with the machinery of cell division.
-
Microtubule Assembly Inhibition: A significant subset of BPU derivatives functions as antimitotic agents. They inhibit the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle.[12] This disruption leads to an arrest of cells in the M-phase of the cell cycle, ultimately triggering apoptosis.[12][13]
-
Induction of Cell Cycle Arrest: Specific derivatives can induce cell cycle arrest at different checkpoints. For instance, the derivative SUD was found to cause G2-phase arrest in MCF-7 breast cancer cells but G1-phase arrest in BGC-823 gastric cancer cells.[14] This arrest is often mediated by the upregulation of checkpoint proteins like p53 and Chk1 and the downregulation of key progression factors like cyclin B1 and CDK1.[14]
}
Cell cycle regulation targeted by BPU derivatives.
Induction of Programmed Cell Death (Apoptosis)
Cell cycle arrest is often a prelude to apoptosis. BPU derivatives can activate the intrinsic (mitochondrial) apoptosis pathway, a critical self-destruct mechanism. This process involves:
-
Upregulation of p53: The tumor suppressor p53 is activated in response to cellular stress.[14]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): p53 signaling leads to the release of cytochrome c from the mitochondria.
-
Caspase Activation: Cytochrome c triggers the activation of a cascade of executioner enzymes, primarily caspase-3.
-
Cellular Dismantling: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[15]
Anti-Metastatic Activity
Metastasis is the primary cause of cancer-related mortality. Certain BPU derivatives have shown the ability to inhibit cell migration and invasion.
-
The derivative F13 was found to reduce the migration of fibrosarcoma cells by downregulating the activity of matrix metalloproteinases (MMP-2/9), enzymes that degrade the extracellular matrix to allow cell movement. This was achieved by upregulating RECK, an inhibitor of MMPs, via the ERK1/2 signaling pathway.[15]
-
The derivative SUD was shown to inhibit the migration of breast and gastric cancer cells by reducing the function and expression of the TRPM7 ion channel, which is implicated in cell motility.[16]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the BPU scaffold has yielded crucial insights into the structural requirements for anticancer activity.
| Modification Area | Observation | Implication for Design |
| Benzoyl Ring Substituents | Introduction of a nitro group at the 2-position, as in N-(2-Nitrobenzoyl)-N'-[4-(2-pyrimidinyloxy)phenyl]ureas, showed high antitumor activity.[17] | The electronic and steric properties of this ring are critical. Electron-withdrawing groups may enhance activity. |
| Phenyl Ring Substituents | Halogenation (e.g., fluoro, chloro) at various positions, particularly the 6-position of the phenyl ring, often enhances cytotoxic potency.[4][12] | Halogens can improve binding affinity through specific interactions and alter the compound's metabolic stability and lipophilicity. |
| Urea vs. Thiourea Core | Replacement of the urea oxygen with sulfur (thiourea) often leads to compounds with potent activity, particularly as EGFR/HER-2 inhibitors.[18][19] | The thiourea moiety alters the electronic distribution and hydrogen bonding capacity, potentially favoring binding to certain kinase targets. |
| N'-Aryl Group | Replacing the phenyl ring with other aryl or heteroaryl groups (e.g., pyridyl) can alter the mechanism of action and improve properties like solubility.[13] | This position offers significant scope for modulating pharmacology and pharmacokinetics. |
Quantitative Structure-Activity Relationship (QSAR) studies have further refined these observations, confirming that lipophilic and electronic properties are key determinants of the anticancer activity of BPU and BPTU (N-Benzoyl-N'-phenylthiourea) derivatives.[7][10]
Preclinical Evaluation Workflow
A systematic cascade of assays is required to identify and validate promising BPU derivatives.
}
Workflow for preclinical evaluation of BPU derivatives.
In Vitro Experimental Protocols
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound.[2][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the BPU derivative in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Rationale: This assay models cell migration in two dimensions, mimicking the process of closing a wound. It is used to evaluate the anti-migratory potential of a compound.[16]
Step-by-Step Methodology:
-
Create Confluent Monolayer: Grow cells in a 6-well plate until they form a confluent monolayer.
-
Create "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace with fresh medium containing the BPU derivative at a non-toxic concentration (e.g., below IC20) or a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in marked regions using a microscope.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Image Acquisition (Time X): Capture images of the same marked regions at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the area of the gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area. Compare the closure rate between treated and control groups.
Anticancer Activity of Selected BPU Derivatives
The following table summarizes the reported cytotoxic activity of various BPU and BPTU derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| N-4-methoxybenzoyl-N'-phenylurea | HeLa (Cervical) | 6.50 mM | [2] |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2+ Breast (Primary) | 0.54 mM | [20] |
| 4-(tert-butyl)-N-benzoylurea | HER2+ Breast (Primary) | 0.61 mM | [20] |
| 11e (6-fluoro derivative) | Various (CEM, MCF-7, etc.) | 0.01 - 0.30 µM | [12] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.31 mM | [6] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.94 mM | [6] |
| N-(3-chloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.43 mM | |
| N-(3,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.85 mM | |
| N-phenylindazole diarylurea (Lead 11) | WiDr (Colorectal) | ~1.0 µM | [21] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions (e.g., incubation time, cell line passage number).
Conclusion and Future Directions
This compound derivatives constitute a highly versatile class of compounds with significant potential in anticancer drug discovery. Their strength lies in their synthetic accessibility and their ability to engage multiple, validated oncogenic targets, including protein kinases, the cell cycle machinery, and pathways governing metastasis. The extensive body of research on their SAR provides a solid foundation for rational drug design and lead optimization.
Future efforts should focus on improving the pharmacokinetic properties of these derivatives, particularly their aqueous solubility and metabolic stability, to enhance bioavailability.[13] Investigating their efficacy in combination with existing chemotherapeutics or targeted agents could reveal synergistic interactions and provide strategies to overcome drug resistance. As our understanding of their complex pharmacology deepens, BPU derivatives hold considerable promise for development into next-generation anticancer therapies.
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- 20. Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N’phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer - Ubaya Repository [repository.ubaya.ac.id]
- 21. Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Benzoyl-N'-phenylurea via the Schotten-Baumann Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-Benzoyl-N'-phenylurea, the parent compound of the commercially significant benzoylurea class of insecticides.[1] The protocol detailed herein utilizes the robust and versatile Schotten-Baumann reaction, a widely employed method for the acylation of amines.[2][3][4] This application note is designed to furnish researchers and professionals in drug development and agricultural chemistry with the necessary theoretical and practical knowledge for the successful synthesis, purification, and characterization of this important scaffold. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, discuss potential challenges, and outline safety considerations.
Introduction: The Significance of this compound
This compound (BPU) serves as the foundational structure for a class of compounds with profound biological activity.[1] Derivatives of BPU are renowned for their potent insecticidal properties, acting as chitin synthesis inhibitors that disrupt the molting process in insects.[5][6][7] This mode of action provides a degree of selectivity, rendering them effective against various agricultural pests with relatively low toxicity to vertebrates.[1][7] Beyond their application in crop protection, certain this compound derivatives are being explored for their potential in medicinal chemistry, including anticancer applications due to their ability to inhibit tubulin polymerization.[5]
The Schotten-Baumann reaction is an ideal method for the synthesis of this compound.[8] This reaction, which involves the acylation of an amine with an acid chloride in the presence of a base, is known for its efficiency and broad applicability in forming amide bonds.[2][9][10][11] The biphasic nature of the reaction, typically employing an aqueous base and an organic solvent, effectively neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[10][12][13]
Reaction Mechanism and Principles
The Schotten-Baumann reaction for the synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of phenylurea acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.[3][11][14]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.
-
Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., sodium hydroxide) present in the reaction mixture. This step is crucial as it neutralizes the acidic proton and drives the equilibrium towards the formation of the final this compound product.[3][4]
The overall reaction can be summarized as follows:
Phenylurea + Benzoyl Chloride → this compound + Hydrochloric Acid
The hydrochloric acid generated is immediately neutralized by the base.
Caption: Mechanism of the Schotten-Baumann Reaction.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Phenylurea | Reagent | Sigma-Aldrich | |
| Benzoyl Chloride | Reagent | Sigma-Aldrich | Handle in a fume hood. |
| Sodium Hydroxide (NaOH) | ACS | Fisher Scientific | Corrosive. |
| Dichloromethane (CH₂Cl₂) | ACS | VWR | Volatile and should be handled in a fume hood. |
| Hydrochloric Acid (HCl), conc. | ACS | J.T. Baker | For acidification. |
| Sodium Bicarbonate (NaHCO₃) | ACS | EMD Millipore | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Alfa Aesar | For drying. |
| Ethanol | 95% | Decon Labs | For recrystallization. |
| Deionized Water |
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
¹H NMR Spectrometer
Experimental Protocol
This protocol is adapted from established procedures for the Schotten-Baumann reaction.[12][15]
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Procedure
-
Preparation of Phenylurea Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.037 mol) of phenylurea in 50 mL of a 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath with magnetic stirring. Causality: The basic solution deprotonates the urea, increasing its nucleophilicity, and will neutralize the HCl byproduct.
-
Addition of Benzoyl Chloride: In a dropwise manner, add 5.2 g (4.3 mL, 0.037 mol) of benzoyl chloride to the stirred phenylurea solution over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 0-5 °C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and minimize the hydrolysis of benzoyl chloride.[9]
-
Reaction: After the addition is complete, stopper the flask and shake it vigorously for an additional 15 minutes. A white precipitate of this compound will form. Causality: Vigorous shaking ensures proper mixing of the biphasic system, maximizing the reaction rate.[14]
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold water until the filtrate is neutral to pH paper. This removes any unreacted sodium hydroxide. Subsequently, wash the product with a small amount of cold, dilute hydrochloric acid to remove any unreacted phenylurea, followed by another wash with cold water.
-
Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.
Results and Characterization
| Property | Expected Value |
| Appearance | White crystalline solid[6] |
| Molecular Formula | C₁₄H₁₂N₂O₂[1] |
| Molar Mass | 240.26 g/mol [1] |
| Melting Point | 210-213 °C[1][6] |
| Yield | Typically 70-85% |
Characterization Data:
-
FT-IR (KBr, cm⁻¹): Expected peaks around 3300-3400 (N-H stretching), 1650-1700 (C=O stretching of amide and urea), and 1500-1600 (aromatic C=C stretching).
-
¹H NMR (DMSO-d₆, δ ppm): Expected signals for aromatic protons (multiplets) and N-H protons (singlets). The exact chemical shifts may vary.
Troubleshooting and Safety Precautions
Troubleshooting
-
Low Yield:
-
Hydrolysis of Benzoyl Chloride: Ensure the reaction is kept cold and the benzoyl chloride is added slowly.[9]
-
Incomplete Reaction: Ensure vigorous stirring or shaking to facilitate the reaction between the two phases.
-
-
Impure Product:
-
Presence of Phenylurea: Ensure a thorough wash with dilute HCl.
-
Presence of Benzoic Acid (from hydrolysis of benzoyl chloride): A wash with a dilute sodium bicarbonate solution can help remove this impurity.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Benzoyl chloride is lachrymatory and corrosive. Handle it exclusively in a well-ventilated fume hood.
-
Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of this compound. The protocol outlined in this application note, when followed with attention to detail and safety, will enable researchers to consistently produce this valuable compound for further investigation and development in the fields of agrochemistry and medicinal chemistry.
References
-
This compound - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Organic Syntheses Procedure: Phenylurea. (n.d.). Retrieved January 10, 2026, from [Link]
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2022). Reaction Chemistry & Engineering. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved January 10, 2026, from [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). American Journal Of Applied Science And Technology. Retrieved January 10, 2026, from [Link]
-
Benzoylurea insecticide - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 10, 2026, from [Link]
-
Clean Synthesis of N,N'-diphenylurea from Urea and Aniline. (2007). Dissertation. Retrieved January 10, 2026, from [Link]
-
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (2023). Pradip's Portal. Retrieved January 10, 2026, from [Link]
-
Okuniewski, A., et al. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 66(2), o414. Retrieved January 10, 2026, from [Link]
-
Schotten Baumann method: Significance and symbolism. (2024, December 13). Retrieved January 10, 2026, from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved January 10, 2026, from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved January 10, 2026, from [Link]
- Production process of phenyl carbamide and/or diphenyl carbamide. (2004). Google Patents.
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). RSC Advances. Retrieved January 10, 2026, from [Link]
-
Okuniewski, A. (2010). N-Benzoyl-N′-phenylurea. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis and characterization of novel N-acyl cyclic urea derivatives. (2012). ARKIVOC. Retrieved January 10, 2026, from [Link]
-
Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. (2010). Fakultas Farmasi UAD. Retrieved January 10, 2026, from [Link]
- Process for the preparation of urea derivatives. (1937). Google Patents.
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved January 10, 2026, from [Link]
-
Okuniewski, A. (2010). N-Benzoyl-N′-phenylurea. ResearchGate. Retrieved January 10, 2026, from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved January 10, 2026, from [Link]
-
Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). (2013). Journal of Applied Sciences Research. Retrieved January 10, 2026, from [Link]
-
Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). Synthesis. Retrieved January 10, 2026, from [Link]
-
Schotten-Baumann Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 10, 2026, from [Link]
-
Schotten Baumann Reaction Mechanism Detailed Explanation. (2025, December 24). Chemisty Steps. Retrieved January 10, 2026, from [Link]
-
N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. (2021). Medicinal Chemistry. Retrieved January 10, 2026, from [Link]
-
Schotten-Baumann Reaction - Lokey Lab Protocols. (2017, March 7). Retrieved January 10, 2026, from [Link]
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- 5. Buy this compound | 1821-33-6 [smolecule.com]
- 6. Buy this compound (EVT-404591) | 1821-33-6 [evitachem.com]
- 7. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 8. Schotten Baumann method: Significance and symbolism [wisdomlib.org]
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- 14. chemistnotes.com [chemistnotes.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
protocol for N-Benzoyl-N'-phenylurea hydrolysis from thiourea
Application Note & Protocol
A Validated Protocol for the Synthesis of N-Benzoyl-N'-phenylurea via Hydrolysis of N-Benzoyl-N'-phenylthiourea
Abstract
This compound (BPU) is the parent compound of the benzoylurea class, a group of molecules widely recognized for their application as insect growth regulators that function by inhibiting chitin biosynthesis.[1] Their selective mode of action makes them critical components in modern pest management. This application note provides a detailed, validated protocol for the synthesis of this compound. The synthesis involves two primary stages: the initial formation of the N-Benzoyl-N'-phenylthiourea precursor, followed by its efficient basic hydrolysis to yield the target urea derivative. We offer in-depth procedural steps, mechanistic insights, methods for in-process validation, and comprehensive characterization data to ensure reproducibility and high purity of the final product. This guide is intended for researchers in synthetic chemistry, agrochemistry, and drug development.
Chemical Principles and Mechanistic Overview
The conversion of a thiourea to its corresponding urea is fundamentally an S/O exchange reaction at the thiocarbonyl carbon. This transformation can be achieved under various conditions, including basic, acidic, or oxidative environments.[2] The protocol detailed herein focuses on a base-catalyzed hydrolysis pathway, which has been reported to proceed effectively for N-benzoyl-N'-phenylthiourea.[3][4]
The reaction mechanism under basic conditions, such as with sodium methoxide (CH₃ONa), involves the nucleophilic attack of a hydroxide or methoxide ion at the electrophilic thiocarbonyl carbon of the N-Benzoyl-N'-phenylthiourea. This forms a tetrahedral intermediate. Subsequent rearrangement and elimination of a sulfur-containing species (which is ultimately removed during workup) leads to the formation of the more thermodynamically stable carbonyl group of the urea. The presence of the electron-withdrawing benzoyl group enhances the electrophilicity of the adjacent thiocarbonyl carbon, facilitating the initial nucleophilic attack.
Visualization of Reaction and Workflow
Overall Synthetic Pathway
Caption: Overall two-step synthesis of this compound.
Experimental Workflow for Hydrolysis
Sources
Application Note & Protocol: Evaluating the Insecticidal Activity of N-Benzoyl-N'-phenylureas (BPUs)
Abstract
N-Benzoyl-N'-phenylureas (BPUs) represent a critical class of insect growth regulators (IGRs) that function by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton. This disruption of the molting process leads to high insect mortality, particularly in larval stages. This document provides a comprehensive guide to the methodologies used to assess the insecticidal activity of BPU compounds. It details protocols for lethal, sublethal, and biochemical assays, explains the scientific rationale behind experimental design, and offers guidance on data interpretation, ensuring a robust and reproducible evaluation of novel BPU candidates.
Introduction: The Mode of Action of Benzoylphenylureas
Benzoylphenylureas (BPUs) are renowned for their specific and potent activity against a wide range of insect pests, particularly within the orders Lepidoptera, Coleoptera, and Diptera. Their primary mode of action is the inhibition of chitin biosynthesis. Chitin, a polymer of N-acetylglucosamine, is a fundamental structural component of the insect cuticle and peritrophic matrix.
During the molting cycle, insects must shed their old exoskeleton and synthesize a new one. BPUs interfere with the final step of chitin polymerization, which is catalyzed by the enzyme chitin synthase. This inhibition prevents the proper formation of the new cuticle. As the insect attempts to molt, the malformed, fragile cuticle cannot withstand the internal pressure and ruptures, leading to larval mortality. This targeted mechanism provides a significant advantage, offering high specificity for insects with minimal direct toxicity to mammals and other vertebrates that do not synthesize chitin.
Below is a diagram illustrating the chitin biosynthesis pathway and the specific point of BPU inhibition.
Caption: Mechanism of BPU action via chitin synthase inhibition.
Experimental Design: Selecting the Right Assay
The choice of bioassay is critical and depends on the screening objective, the target pest, and the chemical properties of the BPU compound. A tiered approach is often most effective, starting with primary screening to identify active compounds and progressing to more detailed secondary and tertiary assays to characterize their potency and spectrum of activity.
Key Considerations for Assay Design:
-
Target Species: Select an insect species that is both economically relevant and amenable to laboratory rearing. Common model organisms include the diamondback moth (Plutella xylostella), beet armyworm (Spodoptera exigua), and the fruit fly (Drosophila melanogaster).
-
Developmental Stage: BPU activity is most pronounced during larval stages due to the frequency of molting. Early instars are generally more sensitive than later instars.
-
Route of Exposure: The primary route of BPU uptake in the field is through ingestion of treated foliage. Therefore, diet-incorporation or leaf-dip assays offer high field relevance. Topical application can be used to assess contact toxicity.
-
Dose-Response Relationship: Establishing a clear dose-response relationship is essential for quantifying the potency of a compound. This is typically achieved by calculating the lethal concentration (LC50) or lethal dose (LD50) that causes 50% mortality.
Primary Screening: Larval Bioassays
Primary assays are designed for high-throughput screening of multiple compounds to identify hits. The diet incorporation method is a robust and widely used primary assay.
Protocol 3.1: Diet Incorporation Bioassay
This method involves incorporating the test BPU compound directly into the artificial diet of the target insect larvae.
Rationale: This assay mimics the natural route of exposure (ingestion) and ensures a continuous and quantifiable dose is delivered to the larvae over the exposure period. It is highly reproducible and suitable for determining LC50 values.
Materials:
-
Test BPU compounds and a suitable solvent (e.g., acetone, DMSO).
-
Artificial diet mix appropriate for the target insect species.
-
Multi-well bioassay trays (e.g., 128-well or 32-well).
-
Synchronized early-instar larvae (e.g., 2nd or 3rd instar).
-
Fine-tipped camel hair brush for handling larvae.
-
Incubator or environmental chamber set to appropriate conditions (e.g., 25 ± 1°C, >60% RH, 16:8 L:D photoperiod).
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of each test BPU compound in a suitable solvent.
-
Serial Dilutions: Perform serial dilutions from the stock solution to create a range of at least 5-7 test concentrations. A negative control (solvent only) and a positive control (a known active BPU like diflubenzuron) should be included.
-
Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and has cooled to approximately 50-60°C, add the BPU test solutions. Mix thoroughly to ensure uniform distribution. The final solvent concentration in the diet should be non-toxic (typically ≤1%).
-
Dispensing: Aliquot the treated diet into the wells of the bioassay trays (e.g., 1-2 mL per well). Allow the diet to solidify at room temperature.
-
Infestation: Carefully place one larva into each well using a fine-tipped brush.
-
Sealing: Seal the trays with a self-adhesive, perforated lid that allows for air exchange while preventing larvae from escaping.
-
Incubation: Place the trays in an environmental chamber under controlled conditions.
-
Mortality Assessment: Assess mortality after 5-7 days. Larvae that are unable to molt successfully or are dead are counted. Moribund larvae (unable to move when prodded) are also considered dead.
Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. The corrected mortality data is then subjected to probit analysis to determine the LC50 value and its 95% confidence intervals.
Workflow Diagram:
Caption: Workflow for the diet incorporation bioassay.
Secondary Screening: Characterizing Potency and Spectrum
Once active compounds are identified, secondary assays are used to further characterize their activity. The leaf-dip bioassay provides a more realistic measure of efficacy on a natural substrate.
Protocol 4.1: Leaf-Dip Bioassay
Rationale: This assay more closely simulates the field scenario where insects consume treated foliage. It accounts for factors like compound stability on the leaf surface and larval feeding behavior. It is considered a standard method by organizations like the Insecticide Resistance Action Committee (IRAC).
Materials:
-
Excised leaves from the host plant of the target insect (e.g., cabbage for P. xylostella).
-
BPU test solutions prepared as in Protocol 3.1, with the addition of a non-ionic surfactant (e.g., Triton X-100 at 0.01-0.05%) to ensure even leaf coverage.
-
Petri dishes or ventilated containers lined with moistened filter paper.
-
Forceps.
-
Second or third-instar larvae.
Procedure:
-
Preparation: Prepare serial dilutions of the BPU compounds in water containing a surfactant.
-
Dipping: Using forceps, individually dip each leaf into a test solution for approximately 10-20 seconds, ensuring complete immersion.
-
Drying: Place the dipped leaves on a wire rack to air dry completely (approx. 1-2 hours) in a fume hood.
-
Assay Setup: Place one treated leaf into each Petri dish.
-
Infestation: Introduce a set number of larvae (e.g., 10) onto the leaf in each dish.
-
Incubation: Maintain the dishes in an environmental chamber under controlled conditions.
-
Assessment: Record mortality at 24, 48, and 72 hours. The primary endpoint is typically the inability to complete ecdysis.
Example Data Presentation:
| Compound | Target Species | LC50 (ppm) [95% CI] | Relative Potency (vs. Std.) |
| BPU-001 | P. xylostella | 0.75 [0.61-0.92] | 2.4x |
| BPU-002 | P. xylostella | 3.12 [2.55-3.81] | 0.6x |
| Standard (Diflubenzuron) | P. xylostella | 1.80 [1.55-2.09] | 1.0x |
Tertiary Assays: Confirming Mechanism of Action
For lead compounds, it is crucial to confirm that their insecticidal activity is due to the intended mode of action—inhibition of chitin synthesis.
Protocol 5.1: Chitin Synthase Activity Assay (In Vitro)
Rationale: This biochemical assay directly measures the enzymatic activity of chitin synthase from insect tissue extracts in the presence and absence of the BPU inhibitor. It provides definitive evidence of target-site interaction.
Materials:
-
Insect tissue rich in chitin synthase (e.g., midguts or integuments from last-instar larvae).
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors).
-
Substrate: UDP-[¹⁴C]-N-acetylglucosamine (radiolabeled).
-
Activator: Trypsin.
-
Reaction buffer.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Enzyme Preparation: Dissect and homogenize insect tissues on ice in homogenization buffer. Centrifuge the homogenate to obtain a microsomal pellet containing the chitin synthase enzyme.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, the microsomal enzyme preparation, and the test BPU compound at various concentrations.
-
Activation: Add trypsin to activate the zymogenic form of the enzyme and incubate briefly.
-
Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, UDP-[¹⁴C]-GlcNAc.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a denaturing agent like 10% trichloroacetic acid (TCA).
-
Quantification: Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-chitin polymer. Wash the filter to remove unreacted substrate.
-
Measurement: Place the filter in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity (counts per minute) in BPU-treated samples to the control to determine the percent inhibition and calculate the IC50 value (the concentration that inhibits 50% of enzyme activity).
Expected Outcome: Active BPU compounds will show a dose-dependent decrease in the amount of radiolabeled chitin produced, confirming their ability to inhibit the chitin synthase enzyme directly.
Conclusion and Future Directions
The methodologies outlined provide a systematic framework for the discovery and characterization of novel this compound insecticides. A tiered screening approach, moving from whole-organism bioassays (diet incorporation, leaf dip) to specific biochemical target-site assays (chitin synthase inhibition), ensures an efficient and mechanistically informed evaluation process. Future research may focus on high-throughput in vitro assays using recombinant chitin synthase and developing assays to proactively identify potential resistance mechanisms. This comprehensive approach is essential for developing next-generation IGRs that are both potent and environmentally specific.
References
-
Title: Chitin synthesis inhibitors: a review of their mode of action, toxicology, and environmental fate. Source: Pest Management Science. [Link]
-
Title: The benzoylphenylurea insecticide, lufenuron, inhibits chitin synthesis in the midgut of the mosquito, Aedes aegypti. Source: Insect Biochemistry and Molecular Biology. [Link]
-
Title: IRAC Susceptibility Test Methods Series. Source: Insecticide Resistance Action Committee (IRAC). [Link]
Determining the Cytotoxic Potential of N-Benzoyl-N'-phenylurea Derivatives: A Guide to Cell Viability Assays
Introduction: The Therapeutic Promise of N-Benzoyl-N'-phenylurea Derivatives
This compound (BPU) derivatives are a versatile class of organic compounds initially recognized for their potent insecticidal properties as insect growth regulators that disrupt chitin synthesis.[1][2][3] Beyond their agricultural applications, a growing body of evidence highlights the significant therapeutic potential of specific BPU derivatives as anticancer agents.[4][5][6] These compounds have demonstrated the ability to inhibit tumor growth by interfering with fundamental cellular processes, primarily through the inhibition of tubulin polymerization, which leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[4][5][7][8][9][10][11]
The evaluation of the cytotoxic effects of these novel compounds is a critical first step in the drug discovery pipeline. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of robust and reliable cell viability assays to quantify the in vitro efficacy of this compound derivatives. We will delve into the mechanistic basis for assay selection, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation.
Choosing the Right Tool: Selecting Appropriate Cell Viability Assays
The selection of a cell viability assay should be guided by the known or hypothesized mechanism of action of the test compound. For this compound derivatives, which are known to induce both cytostatic (cell cycle arrest) and cytotoxic (cell death) effects, a multi-assay approach is recommended to gain a comprehensive understanding of their cellular impact. This guide will focus on two widely adopted and complementary assays: the MTT assay , which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay , which quantifies cell membrane integrity.
The Underlying Rationale
-
MTT Assay: This colorimetric assay is a measure of the metabolic activity of a cell population and serves as an excellent indicator of cell viability and proliferation.[12] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13][14] A decrease in the metabolic activity of cells treated with a BPU derivative will result in a reduced formazan production, indicating a loss of viability. This assay is particularly useful for assessing the cytostatic effects that may arise from cell cycle arrest.
-
LDH Assay: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[15][16] This assay is therefore a direct measure of cell death and complements the MTT assay by specifically quantifying the cytotoxic effects of the BPU derivatives.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the cell viability of cancer cell lines treated with this compound derivatives using the MTT and LDH assays.
Caption: General experimental workflow for cell viability assessment.
Detailed Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol provides a step-by-step guide for performing the MTT assay to determine the effect of BPU derivatives on cell viability.[17][18]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BPU derivatives in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).[17] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.[18]
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14][17]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Plot a dose-response curve of cell viability versus compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol details the procedure for the LDH assay to measure cytotoxicity induced by BPU derivatives.[19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives
-
96-well flat-bottom sterile microplates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (typically around 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up the following controls on each plate[15]:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.[19]
-
Assay Reaction: Carefully transfer a specific volume of the supernatant (as per the kit's protocol, typically 50 µL) to a new 96-well plate.[19]
-
Reagent Addition: Add the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[19][20]
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[20]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm with a reference wavelength of 680 nm).[20]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance from all readings: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] x 100
Mechanism of Action: How BPU Derivatives Induce Cell Death
Several studies have elucidated that the anticancer activity of certain this compound derivatives stems from their ability to inhibit tubulin polymerization.[4][5] Microtubules, polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle.[7] By disrupting microtubule dynamics, these BPU derivatives can induce cell cycle arrest, typically in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.[9][21]
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- 6. Synthesis and antitumor activities of novel benzoylphenylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AID 262911 - Inhibition of tubulin polymerization - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 20. cellbiologics.com [cellbiologics.com]
- 21. N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of a Bioassay Formulation for N-Benzoyl-N'-phenylurea and its Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a robust bioassay for evaluating N-Benzoyl-N'-phenylurea (BPU) and its chemical derivatives. As the parent compound for a significant class of insect growth regulators, understanding the biological activity of BPUs is critical for the development of novel insecticides and potential antifungal agents. These compounds function by inhibiting chitin synthesis, a process vital for insects and fungi but absent in vertebrates, making it a highly selective and attractive drug target.[1][2] This guide emphasizes a cell-based assay approach, offering a balance of physiological relevance and moderate-to-high throughput screening capability. We will detail the underlying mechanism of action, provide step-by-step protocols for assay execution, and discuss critical data analysis and validation strategies to ensure scientific rigor.
Scientific Foundation: The Mechanism of Action
N-Benzoyl-N'-phenylureas act as potent and specific inhibitors of chitin synthesis.[3][4] Chitin is a long-chain polymer of N-acetylglucosamine, serving as the primary structural component of arthropod exoskeletons and fungal cell walls.[2][5] In insects, the formation of a new exoskeleton during the molting process is critically dependent on the enzyme chitin synthase.[3][5]
BPUs disrupt this pathway by inhibiting the chitin synthase enzyme, which blocks the polymerization of N-acetylglucosamine into chitin chains.[3] This disruption prevents the proper formation of the new cuticle, leading to a failure in molting (ecdysis), developmental defects, and ultimately, insect mortality.[3][4] The high selectivity of this target provides a significant safety margin for mammals and plants, which do not synthesize chitin.[1][2]
Caption: Mechanism of this compound action.
Bioassay Strategy: A Cell-Based Approach
While enzyme-based (acellular) assays can confirm direct interaction with chitin synthase and whole-organism assays can measure ultimate efficacy, cell-based assays provide an optimal platform for initial screening and potency determination. They offer a cellular environment that accounts for compound permeability and metabolism while being amenable to higher throughput than insect-level studies.[6][7]
The strategy outlined here employs a dual-assay system to ensure data integrity:
-
A General Cytotoxicity Assay: To determine the concentration at which the compound causes non-specific cell death.
-
A Specific Chitin Synthesis Assay: To measure the direct inhibition of the target pathway.
Comparing the results of these two assays allows for the identification of compounds that specifically inhibit chitin synthesis at concentrations far below those that induce general cytotoxicity, confirming a targeted mechanism of action.
Formulation and Preparation of Test Compound
The low aqueous solubility of this compound and its derivatives necessitates careful preparation for in-vitro testing.[3]
Protocol 1: Stock Solution Preparation
-
Solvent Selection: Use high-purity, cell culture grade Dimethyl Sulfoxide (DMSO) as the primary solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving a precisely weighed amount of the BPU compound in the appropriate volume of DMSO.
-
Solubilization: Vortex thoroughly and, if necessary, use a sonicating water bath for short intervals to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Vehicle Control: The final concentration of DMSO in the cell culture media should be consistent across all wells (including controls) and must be non-toxic to the cells, typically ≤0.5%. A vehicle control (media with the same final DMSO concentration but no compound) is mandatory in all experiments.
Experimental Protocols
Cell Line Selection: An insect cell line known to express a functional chitin synthesis pathway is essential. Cell lines derived from Lepidoptera, such as Spodoptera frugiperda (e.g., Sf9) or Trichoplusia ni (e.g., High Five™), are commonly used and are suitable for these assays.[6] All protocols assume the use of Sf9 cells, but can be adapted.
Protocol 2: Cell Viability/Cytotoxicity Assay (ATP-Based)
This protocol determines the concentration of the BPU formulation that inhibits cell proliferation or induces cell death, providing a baseline for general toxicity. ATP-based assays (e.g., CellTiter-Glo®) are highly sensitive, as they measure the metabolic activity of viable cells.[8][9]
-
Cell Seeding: In a sterile, white-walled 96-well microplate, seed Sf9 cells at a density of 1 x 10⁴ cells per well in 100 µL of appropriate insect cell culture medium (e.g., SF-900™ III SFM).
-
Incubation: Incubate the plate for 4-6 hours at 27°C to allow cells to attach and recover.
-
Compound Addition: Prepare a serial dilution series of the BPU stock solution in culture medium. Add 1-2 µL of each dilution to the corresponding wells. Include vehicle-only controls and untreated controls.
-
Exposure: Incubate the plate for 48-72 hours at 27°C. This duration should be consistent with the chitin synthesis assay.
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Protocol 3: Cell-Based Chitin Synthesis Inhibition Assay
This assay quantifies the amount of newly synthesized chitin by measuring the incorporation of a fluorescently-labeled N-acetylglucosamine precursor.
-
Cell Seeding: Follow Step 1 from Protocol 2, using a black-walled, clear-bottom 96-well microplate suitable for fluorescence measurements.
-
Incubation: Follow Step 2 from Protocol 2.
-
Compound Addition: Add the BPU serial dilutions to the wells as described in Step 3 of Protocol 2.
-
Precursor Labeling: To each well, add a fluorescently-labeled N-acetylglucosamine analog (e.g., a commercially available fluorescent GlcNAc probe) to a final concentration determined by optimization (typically in the low micromolar range).
-
Incubation: Incubate the plate for 48-72 hours at 27°C to allow for precursor uptake and incorporation into nascent chitin.
-
Cell Lysis & Washing:
-
Gently aspirate the medium from all wells.
-
Add 100 µL of a mild lysis buffer (e.g., PBS with 0.1% Triton X-100) and incubate for 10 minutes to lyse the cells while leaving the insoluble chitin matrix attached to the plate bottom.
-
Carefully aspirate the lysate.
-
Wash the wells three times with 200 µL of PBS to remove unincorporated fluorescent precursor.
-
-
Signal Quantification: Add 100 µL of PBS to each well and read the fluorescence intensity using a microplate fluorometer with appropriate excitation and emission wavelengths for the chosen probe.
Caption: Workflow for the cell-based chitin synthesis assay.
Data Analysis and Interpretation
For both assays, the raw data (luminescence or fluorescence units) should be normalized. The average reading from the vehicle control wells represents 0% inhibition (100% signal), and the background reading (from wells with no cells) represents 100% inhibition (0% signal).
Calculation: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Background) / (Signal_Vehicle - Signal_Background))
Plot the % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration that causes 50% inhibition) can be determined for both the cytotoxicity and the chitin synthesis inhibition assays.
Data Presentation:
| Compound | Cytotoxicity IC₅₀ (µM) | Chitin Synthesis IC₅₀ (µM) | Selectivity Index (SI) |
| BPU-001 | > 100 | 0.05 | > 2000 |
| BPU-002 | 5.0 | 2.5 | 2 |
| Control (Lufenuron) | > 100 | 0.02 | > 5000 |
-
Selectivity Index (SI) = Cytotoxicity IC₅₀ / Chitin Synthesis IC₅₀
-
A high SI value (e.g., >100) is highly desirable, as it indicates that the compound is a specific inhibitor of chitin synthesis at concentrations that are not harmful to the cells. BPU-002, with an SI of 2, would be flagged as a poor candidate due to its general toxicity near its effective concentration.
Assay Validation: A Self-Validating System
The trustworthiness of this bioassay formulation is ensured by its self-validating design.
-
Positive Control: A well-characterized benzoylurea insecticide, such as Lufenuron or Diflubenzuron, should be included in every assay run to confirm that the system is responsive to known chitin synthesis inhibitors.[4][10]
-
Negative/Vehicle Control: The DMSO vehicle control establishes the baseline for 100% cellular and enzymatic activity.
-
Parallel Assays: Running the cytotoxicity and chitin synthesis assays in parallel is the most critical validation step. A potent "hit" must demonstrate a low IC₅₀ in the chitin synthesis assay and a much higher (or no-effect) IC₅₀ in the cytotoxicity assay. This directly validates that the observed activity is due to the intended mechanism.
-
Statistical Robustness: For screening applications, the Z'-factor should be calculated to assess the quality and reliability of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
References
- EvitaChem. This compound (EVT-404591).
-
Wikipedia. Benzoylurea insecticide. [Link]
-
Wikipedia. This compound. [Link]
-
Dong, Y., et al. (2022). Discovery of Chitin Deacetylase Inhibitors through Structure-Based Virtual Screening and Biological Assays. Molecules. [Link]
-
Okuniewski, A., et al. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Cohen, E. (2001). Molecular and biochemical aspects of chitin synthesis inhibition. Archives of Insect Biochemistry and Physiology. [Link]
-
Liao, X., et al. (2023). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. Insects. [Link]
-
Li, Y., et al. (2022). Screening and Application of Chitin Synthase Inhibitors. Molecules. [Link]
-
Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Google Patents.
-
Liao, X., et al. (2023). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. ResearchGate. [Link]
-
Al-Ayedh, H., et al. (2019). Development-Disrupting Chitin Synthesis Inhibitor, Novaluron, Reprogramming the Chitin Degradation Mechanism of Red Palm Weevils. Insects. [Link]
-
Liao, X., et al. (2023). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. PubMed. [Link]
-
Martínez-Galera, M., et al. (2001). Determination of benzoylureas in tomato by high-performance liquid chromatography using continuous on-line post-elution photoirradiation with fluorescence detection. Journal of Chromatography A. [Link]
-
Nikolaou, C., et al. (2025). Determination of phenyl urea pesticides in apple juice by HPLC-DAD employing sol-gel carbowax 20 M modified. TU Wien's reposiTUm. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. ResearchGate. [Link]
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- 10. This compound - Wikipedia [en.wikipedia.org]
Comprehensive Analytical Characterization of N-Benzoyl-N'-phenylurea (BPU)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoyl-N'-phenylurea (BPU) is the foundational structure for a class of benzoylurea compounds, many of which are utilized as potent insecticides that inhibit chitin biosynthesis.[1] Given its importance as a lead compound and potential scaffold in drug discovery and agrochemical development, rigorous and unambiguous characterization is paramount. This application note provides a multi-technique guide for the comprehensive analysis of BPU, ensuring its identity, purity, and structural integrity. We will detail protocols and rationale for chromatographic and spectroscopic methods, offering field-proven insights into experimental design and data interpretation.
Introduction: The Analytical Imperative for BPU
The characterization of a compound like this compound is not a single measurement but a systematic process of orthogonal analyses. Each technique provides a unique piece of the puzzle. High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing purity, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure. For definitive spatial arrangement, X-ray crystallography provides unparalleled detail. This guide is structured to walk the researcher through a logical workflow, from initial purity assessment to complete structural elucidation.
Foundational Physicochemical Properties
Before embarking on instrumental analysis, a summary of BPU's fundamental properties provides a crucial reference baseline. These values are essential for calculating concentrations, interpreting thermal data, and confirming identity.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂N₂O₂ | [1] |
| Molar Mass | 240.26 g·mol⁻¹ | [1] |
| Appearance | White to colorless crystals | [1][2] |
| Melting Point | 210 to 213 °C | [1] |
| Density | 1.259 g·cm⁻³ | [1] |
| IUPAC Name | N-(Phenylcarbamoyl)benzamide | [1] |
Chromatographic Analysis: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical and chemical compounds. For a molecule of intermediate polarity like BPU, a reversed-phase method offers excellent resolution and robustness.
The "Why": Causality in Method Design
The goal is to separate the target analyte (BPU) from any starting materials, by-products, or degradation products.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for the aromatic rings in BPU.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile, the organic modifier, is a strong solvent that elutes BPU from the C18 column. Starting with a higher water concentration allows for the retention and separation of more polar impurities, while gradually increasing the acetonitrile concentration elutes BPU and then more non-polar impurities.
-
Detector: A Diode Array Detector (DAD) or UV detector is ideal. BPU contains phenyl and benzoyl groups, which are strong chromophores. Monitoring at approximately 230-245 nm provides high sensitivity for these moieties.[3][4]
Detailed Protocol: RP-HPLC Method for BPU
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector.
Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Preparation: Accurately weigh and dissolve BPU in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 |
Data Interpretation
A successful analysis will show a sharp, symmetrical peak for BPU at its characteristic retention time. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any other peaks represent impurities.
Spectroscopic & Structural Characterization
Once purity is established, a suite of spectroscopic techniques is used to confirm the molecular structure.
Caption: Orthogonal Analytical Workflow for BPU Characterization.
FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid and non-destructive technique to identify the functional groups present in BPU.
Protocol:
-
Prepare a KBr pellet: Mix ~1 mg of BPU with ~100 mg of dry KBr powder.
-
Grind the mixture thoroughly in an agate mortar.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Amide/Urea |
| 3100-3000 | C-H Stretch | Aromatic |
| 1700-1650 | C=O Stretch | Amide/Urea (Carbonyls) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-N Stretch | Amide |
NMR Spectroscopy: Unveiling the Skeleton
NMR provides detailed information about the carbon-hydrogen framework.
Protocol:
-
Dissolve 5-10 mg of BPU in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is often chosen for its ability to dissolve ureas and to clearly show N-H protons.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Expected Data Interpretation:
-
¹H NMR: Expect complex multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the 10 aromatic protons. Two distinct signals for the N-H protons should be visible, often as broad singlets, at higher chemical shifts.
-
¹³C NMR: Signals for the two distinct carbonyl carbons should appear in the 160-180 ppm range. Multiple signals will be present in the 120-140 ppm region, corresponding to the aromatic carbons.
Mass Spectrometry: Confirming Molecular Weight
MS provides the exact molecular weight and valuable fragmentation data.
Protocol (LC-MS):
-
Use the HPLC method described in Section 3.2.
-
Divert the column effluent to an Electrospray Ionization (ESI) source coupled to a mass spectrometer.
-
Acquire data in positive ion mode.
Expected Data:
-
Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 241.27.
-
Key Fragments: Common fragmentation pathways may involve cleavage of the amide bonds, leading to fragments corresponding to the benzoyl cation (m/z 105) or the phenyl isocyanate cation (m/z 119).[5]
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a simple method to confirm the presence of BPU's conjugated systems.
Protocol:
-
Prepare a dilute solution of BPU (~10 µg/mL) in a UV-transparent solvent like ethanol or acetonitrile.
-
Use the same solvent as a blank reference.
-
Scan the spectrum from 400 nm down to 200 nm.[6]
Expected Data: The spectrum will show characteristic absorbance maxima (λmax) due to the electronic transitions within the benzoyl and phenyl chromophores.
X-ray Crystallography: The Definitive Structure
For an unambiguous 3D structure, single-crystal X-ray diffraction is the ultimate tool. The structure of BPU has been determined and reveals key insights.[1][2][7][8]
Key Structural Features:
-
The molecule is nearly flat.[1]
-
A strong intramolecular N-H···O hydrogen bond creates a stable pseudo-six-membered ring.[2][8]
-
In the crystal lattice, pairs of BPU molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds.[2][7][8]
Caption: Relationship between Analytical Techniques and Derived Information for BPU.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By systematically applying the chromatographic and spectroscopic protocols detailed in this guide, researchers can confidently establish the purity, confirm the chemical identity, and elucidate the structural features of their BPU samples. This rigorous validation is the bedrock of reliable scientific research and development.
References
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- PubChem. N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148.
- Benchchem. A Comparative Guide to HPLC and UPLC for Purity Validation of N-Benzoyl-(2R,3S)-3-phenylisoserine.
- Wikipedia. This compound.
- SciELO. Microwave-mediated and Customary Synthesis of N-Benzoyl- or N-Substituted.
- UNAIR Repository.
- NIH National Center for Biotechnology Inform
- ResearchG
- ResearchG
- PubMed.
- International Journal of Herbal Medicine. Screening of phytoconstituents, UV-VIS Spectrum and FTIR analysis of Micrococca mercurialis (L.) Benth.
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Application Notes and Protocols for the Synthesis of N-Benzoyl-N'-phenylurea Analogues for Anticancer Studies
Introduction: The Therapeutic Potential of N-Benzoyl-N'-phenylurea Analogues in Oncology
The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, this compound and its analogues have emerged as a promising class of compounds with significant cytotoxic activity against a range of human cancer cell lines.[1][2][3] These derivatives have demonstrated potent antitumor effects, often surpassing the activity of established chemotherapeutic agents like cisplatin in certain contexts.[2] The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties. Structural modifications, such as the introduction of various substituents on the phenyl rings, have been shown to significantly enhance anticancer activity and selectivity.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and anticancer evaluation of this compound analogues, offering detailed protocols and insights for researchers in drug discovery and development.
Chemical Synthesis: A Robust and Versatile Approach
The synthesis of this compound analogues is commonly achieved through a modified Schotten-Baumann reaction, a reliable and high-yielding method.[4] This approach involves the acylation of a substituted N-phenylurea with a substituted benzoyl chloride. The versatility of this reaction allows for the generation of a diverse library of analogues by simply varying the starting materials.
General Synthetic Workflow
The synthesis typically follows a straightforward two-step process, beginning with the formation of the N-phenylurea intermediate, followed by acylation to yield the final this compound product.
Caption: General workflow for the synthesis of this compound analogues.
Detailed Synthetic Protocol
This protocol provides a generalized procedure for the synthesis of this compound analogues. The specific quantities and reaction times may need to be optimized based on the specific substituents on the starting materials.
Materials:
-
Substituted N-phenylthiourea or N-phenylurea
-
Substituted benzoyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted N-phenylthiourea (e.g., 8 mmol) in anhydrous THF (10 ml). Add triethylamine (1.0 ml) to the solution.[6]
-
Addition of Benzoyl Chloride: While stirring the mixture in an ice bath, slowly add a solution of the substituted benzoyl chloride (e.g., 7 mmol) in THF dropwise. The reaction is often exothermic and cooling is necessary to control the reaction rate.[6][7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for a specified time (typically monitored by TLC). In some cases, refluxing the mixture at 100°C for several hours (e.g., 8 hours) may be required to drive the reaction to completion.[6][7]
-
Workup: Once the reaction is complete, remove the THF using a rotary evaporator. Wash the resulting crude solid with a saturated sodium bicarbonate solution to neutralize any excess acid.[7][8]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to obtain the final this compound analogue as crystals.[7][8]
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[7][9]
Anticancer Activity and Structure-Activity Relationships
The anticancer potential of this compound analogues has been demonstrated across a variety of human cancer cell lines. The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Summary of In Vitro Cytotoxicity Data
The following table summarizes the reported IC₅₀ values for selected this compound analogues against various cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| HO-221 | N-[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]-N'-(2-nitrobenzoyl)urea | HL-60 (Leukemia) | Not specified, but potent | [10] |
| Compound 11 | Pyrazoloxyphenyl benzoyl urea derivative | A-549, SKOV-3, SK-MEL-2, XF-498, HCT-15 | 50-100 times more potent than Cisplatin | [2] |
| 11e | 6-fluoro substitution | CEM, Daudi, MCF-7, Bel-7402, DU-145, PC-3, DND-1A, LOVO, MIA Paca | 0.01 - 0.30 | [11] |
| 14b | 6-fluoro substitution | CEM, Daudi, MCF-7, Bel-7402, DU-145, PC-3, DND-1A, LOVO, MIA Paca | 0.01 - 0.30 | [11] |
| N-4-methoxybenzoyl-N'-phenylurea | 4-methoxybenzoyl | HeLa | 6.50 mM (Note: likely a typo in the source, should be µM) | [4] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | 2,4-dichlorobenzoyl | MCF-7 | 0.31 | [7] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | 2,4-dichlorobenzoyl | T47D | 0.94 | [7] |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | 4-bromobenzoyl | HER2-positive primary breast cancer cells | 0.54 mM (Note: likely a typo in the source, should be µM) | [12] |
| 4-(tert-butyl)-N-benzoylurea | 4-tert-butylbenzoyl | HER2-positive primary breast cancer cells | 0.61 mM (Note: likely a typo in the source, should be µM) | [12] |
Note: The significant variations in reported IC₅₀ values highlight the importance of the specific substituents on the phenyl rings in determining the anticancer potency.
Structure-Activity Relationship (SAR) Insights
Several studies have elucidated key structural features that govern the anticancer activity of this compound analogues:
-
Halogen Substitution: The presence of halogen atoms, particularly fluorine, at specific positions on the phenyl ring can significantly enhance cytotoxic activity.[11]
-
Aromatic Ring System: The nature of the aromatic system is crucial for activity. For instance, replacing a phenyl ring with a pyrazole moiety has been shown to yield highly potent compounds.[2]
-
Substituent Position: The position of substituents on the aryl rings plays a critical role in determining the antitumor activity.[3][13]
-
Lipophilicity: The introduction of lipophilic groups, such as methoxy and benzoyl groups, can improve the electronic and pharmacokinetic properties of the compounds, leading to higher selectivity and efficacy.[4]
Mechanism of Action: A Multi-Targeted Approach
The anticancer effects of this compound analogues are attributed to their ability to interfere with multiple cellular processes essential for cancer cell proliferation and survival. The primary mechanisms of action identified to date include the inhibition of DNA synthesis, disruption of microtubule dynamics, and modulation of key signaling pathways.
Inhibition of DNA Polymerase Alpha
One of the key mechanisms of action for some this compound derivatives, such as HO-221, is the inhibition of DNA polymerase alpha.[10] This enzyme plays a crucial role in DNA replication. By inhibiting its activity, these compounds effectively halt DNA synthesis, leading to cell cycle arrest, primarily in the G1 and S phases.[10]
Caption: Inhibition of DNA polymerase alpha by this compound analogues.
Disruption of Microtubule Assembly
Certain this compound derivatives act as antimitotic agents by inhibiting microtubule assembly.[11] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to M-phase arrest, inactivation of anti-apoptotic proteins like Bcl-2, and subsequent induction of apoptosis.[11]
Caption: Disruption of microtubule assembly by this compound analogues.
Inhibition of Receptor Tyrosine Kinases
Some this compound and thiourea derivatives have been identified as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.[14][15] These receptors are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis. By inhibiting these kinases, the compounds can block downstream signaling pathways, leading to reduced cancer cell growth.
Protocols for Biological Evaluation
A thorough evaluation of the anticancer activity of newly synthesized this compound analogues involves a series of in vitro assays to assess their cytotoxicity, effects on the cell cycle, and ability to induce apoptosis.
Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for the biological evaluation of synthesized compounds.
Caption: A typical workflow for the biological evaluation of anticancer compounds.
Protocol for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound analogues dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
This compound analogues represent a highly promising class of compounds for the development of novel anticancer therapies. Their straightforward synthesis, coupled with their potent and often multi-targeted mechanisms of action, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on conducting in vivo studies to validate the preclinical efficacy of the most promising analogues. The detailed protocols and insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
-
Gurulingappa, H., Amador, M. L., Zhao, M., Rudek, M. A., Hidalgo, M., & Khan, S. R. (2004). Synthesis and antitumor evaluation of benzoylphenylurea analogs. Bioorganic & Medicinal Chemistry Letters, 14(9), 2213–2216. [Link]
-
Okada, H., Nakajima, T., Masuda, H., & Haga, T. (1992). [Mechanism of antitumor effect of a benzoylphenylurea derivative, HO-221]. Gan to kagaku ryoho. Cancer & chemotherapy, 19(8 Pt 2), 1266–1271. [Link]
-
Lee, H., Keum, G., Kang, S. B., Kim, Y., & Chung, B. Y. (2002). Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships. Archives of Pharmacal Research, 25(6), 781–785. [Link]
-
Song, D. Q., Wang, Y., Wu, L. Z., Huang, R. Q., & Jiang, J. D. (2008). Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. Journal of Medicinal Chemistry, 51(11), 3094–3102. [Link]
-
Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. (2024). AIP Conference Proceedings. [Link]
-
Okada, H., Koyanagi, T., Yamada, N., & Haga, T. (1991). Synthesis and antitumor activities of novel benzoylphenylurea derivatives. Chemical & Pharmaceutical Bulletin, 39(9), 2308–2315. [Link]
-
Song, D. Q., Wang, Y. M., Du, N. N., Wang, Y., Wu, L. Z., Huang, R. Q., & Jiang, J. D. (2009). Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 19(3), 755–758. [Link]
-
Okada, H., Koyanagi, T., Yamada, N., & Haga, T. (1991). Synthesis and antitumor activities of novel benzoylphenylurea derivatives. Chemical & Pharmaceutical Bulletin, 39(9), 2308–2315. [Link]
-
Gurulingappa, H., Amador, M. L., Zhao, M., Rudek, M. A., Hidalgo, M., & Khan, S. R. (2004). Synthesis and antitumor evaluation of benzoylphenylurea analogs. Bioorganic & Medicinal Chemistry Letters, 14(9), 2213–2216. [Link]
-
Siswandono, S., Purwanto, B. T., & Kesuma, D. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Pharmacognosy Journal, 12(5), 1082–1087. [Link]
-
Wang, L., Li, Y., Wang, Q., Huang, R., & Jiang, J. D. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305–313. [Link]
-
Lee, H., Keum, G., Kang, S. B., Kim, Y., & Chung, B. Y. (2002). Novel benzoylurea derivatives as potential antitumor agents; Synthesis, activities and structure-activity relationships. Archives of Pharmacal Research, 25(6), 781–785. [Link]
-
Song, D. Q., Wang, Y., Wu, L. Z., Huang, R. Q., & Jiang, J. D. (2008). Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. Journal of Medicinal Chemistry, 51(11), 3094–3102. [Link]
-
Kesuma, D., Medika, A., & Yuniarta, T. A. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. The Thai Journal of Pharmaceutical Sciences, 46(2), 173-176. [Link]
-
Wulansari, E. D., Kesuma, D., & Siswandono, S. (2021). Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N'phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer. Indonesian Journal of Pharmacy, 32(1), 1-8. [Link]
-
Schumacher, T. (2019). Synthesis and Biological Evaluation of Novel 2- benzoylbenzofurans as Potential Anticancer Agents. University Digital Conservancy. [Link]
-
Chen, P. P., Li, C. Y., Han, Y., Wang, Y. M., & Du, N. N. (2015). N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells. Anti-Cancer Drugs, 26(6), 620–627. [Link]
-
Kesuma, D., Medika, A., & Yuniarta, T. A. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. The Thai Journal of Pharmaceutical Sciences, 46(2), 173-176. [Link]
-
Lupita, A., Siswandono, S., & Purwanto, B. T. (2021). Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells. Rasayan Journal of Chemistry, 14(4), 2568-2576. [Link]
-
Lupita, A., Siswandono, S., & Purwanto, B. T. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Rasayan Journal of Chemistry, 14(4), 2568-2576. [Link]
Sources
- 1. Synthesis and antitumor evaluation of benzoylphenylurea analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activities of novel benzoylphenylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [wisdomlib.org]
- 5. Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
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- 10. [Mechanism of antitumor effect of a benzoylphenylurea derivative, HO-221] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N’phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer - Ubaya Repository [repository.ubaya.ac.id]
- 13. Synthesis and Antitumor Activities of Novel Benzoylphenylurea Derivatives [jstage.jst.go.jp]
- 14. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Benzoyl-N'-phenylurea in Agricultural Pest Management
Introduction: A Paradigm Shift in Insect Control
N-Benzoyl-N'-phenylureas (BPUs) represent a significant class of insecticides that operate not as acute neurotoxins, but as specific and potent Insect Growth Regulators (IGRs). Their discovery marked a pivotal shift towards more targeted and physiologically-based pest management strategies. Unlike broad-spectrum insecticides, BPUs primarily affect the developmental processes of target insects, specifically by disrupting the formation of chitin, a polymer essential for the insect exoskeleton. This unique mode of action provides excellent efficacy against the larval stages of many key agricultural pests, particularly within the orders Lepidoptera (moths and butterflies), Coleoptera (beetles), and Diptera (flies), while generally showing lower toxicity to non-target organisms, including mammals and beneficial insects that do not undergo molting in their adult stage.
This guide provides an in-depth exploration of the biochemical mechanism, application protocols, and resistance management strategies for BPUs, designed for researchers and pest management professionals.
Biochemical Mechanism of Action: Inhibition of Chitin Synthesis
The primary target of BPU compounds is the biochemical pathway responsible for chitin synthesis. Chitin is a long-chain polymer of N-acetylglucosamine, and it is the principal component of the insect procuticle, the soft, untanned layer of the exoskeleton. During the molting process, an insect must shed its old exoskeleton and form a new, larger one. BPUs disrupt the final step of chitin polymerization, preventing the proper formation of the new cuticle.
The precise molecular target is believed to be the enzyme chitin synthase (CHS), a transmembrane protein that catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. By inhibiting CHS, BPUs prevent the organized assembly of chitin microfibrils. Consequently, the newly forming cuticle is thin, weak, and unable to withstand the internal pressure of the insect or provide adequate support for muscle attachment. This leads to a failure in molting (ecdysis), resulting in larval mortality. Affected larvae often exhibit characteristic symptoms, such as a ruptured cuticle or the inability to shed the old head capsule.
Caption: Mechanism of this compound (BPU) action on insect chitin synthesis.
Spectrum of Activity and Efficacy
BPUs are most effective against immature, actively feeding larval or nymphal stages of insects due to their reliance on the molting process. They have little to no effect on adult insects, which do not molt. The table below summarizes the efficacy of common BPUs against representative agricultural pests.
| BPU Compound | Target Pest Order | Representative Pests | Typical Field Use Rate (g a.i./ha) | Reference |
| Diflubenzuron | Lepidoptera | Codling moth (Cydia pomonella), Fall armyworm (Spodoptera frugiperda) | 25 - 70 | |
| Coleoptera | Cotton boll weevil (Anthonomus grandis) | 35 - 70 | ||
| Diptera | Mushroom flies (Sciaridae), Fungus gnats | Varies (drench) | ||
| Teflubenzuron | Lepidoptera | Diamondback moth (Plutella xylostella), Tomato leafminer (Tuta absoluta) | 15 - 30 | |
| Coleoptera | Colorado potato beetle (Leptinotarsa decemlineata) | 20 - 50 | ||
| Flufenoxuron | Lepidoptera | Various armyworms and bollworms | 25 - 50 | |
| Acarina (Mites) | Twospotted spider mite (Tetranychus urticae) | 25 - 50 | ||
| Novaluron | Lepidoptera | Corn earworm (Helicoverpa zea), Leafrollers | 35 - 100 | |
| Homoptera | Whiteflies (Bemisia tabaci) | 50 - 100 |
Note: a.i. = active ingredient. Rates are indicative and vary by crop, pest pressure, and formulation.
Protocol 1: Laboratory Bioassay for Efficacy Assessment (Diet Incorporation Method)
This protocol details a standardized method to determine the median lethal concentration (LC₅₀) of a BPU compound against a target lepidopteran pest. The principle involves feeding larvae an artificial diet treated with varying concentrations of the BPU and assessing mortality after a defined period, typically encompassing one or more molts.
Rationale: The diet incorporation method simulates the primary route of exposure for leaf-chewing insects and provides a consistent, quantifiable dose. Using an artificial diet allows for standardization and removes variability associated with host plant quality.
Materials & Reagents
-
Technical grade BPU compound (>98% purity)
-
Acetone (analytical grade)
-
Triton™ X-100 or similar non-ionic surfactant
-
Distilled water
-
Artificial diet mix appropriate for the target insect
-
Second or third-instar larvae of the target pest (synchronized in age)
-
30 mL plastic diet cups with lids
-
Pipettes, vortex mixer, sterile glassware
Experimental Workflow
Caption: Standard workflow for a diet incorporation BPU bioassay.
Step-by-Step Procedure
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of technical grade BPU and dissolve it in 10 mL of acetone to create a 1000 ppm (μg/mL) stock solution.
-
Causality: Acetone is used as a solvent because it is highly volatile and will evaporate completely from the diet, leaving only the BPU compound.
-
-
Serial Dilutions:
-
Prepare a series of at least 5-7 concentrations using the stock solution. For example, to get 100, 10, 1, 0.1, and 0.01 ppm final diet concentrations, you will prepare intermediate solutions in acetone.
-
Prepare a control solution containing only acetone and a surfactant control containing acetone and Triton X-100.
-
-
Diet Preparation and Treatment:
-
Prepare the artificial diet according to the manufacturer's instructions, allowing it to cool to approximately 50-60°C.
-
For every 100 mL of diet, add 1 mL of the respective BPU dilution (or control solution). This results in a 1:100 dilution.
-
Add a non-ionic surfactant (e.g., Triton X-100 at 0.1% v/v) to all treatments, including the control, to ensure even dispersion of the lipophilic BPU in the aqueous diet.
-
Vortex each diet mixture vigorously for 30 seconds to ensure homogeneity.
-
Trustworthiness: A separate control (solvent only) and a blank control (water only) are crucial to confirm that mortality is not caused by the solvent or handling stress.
-
-
Assay Setup:
-
Dispense 5 mL of the treated diet into each 30 mL cup while the diet is still liquid. Allow the diet to solidify at room temperature.
-
Use a minimum of 3-4 replicates per concentration, with 10 larvae per replicate.
-
Using a fine paintbrush, carefully transfer one 2nd or 3rd instar larva into each cup.
-
-
Incubation and Assessment:
-
Incubate the cups in a growth chamber at conditions optimal for the insect species (e.g., 25 ± 2°C, >60% RH, 16:8 L:D photoperiod).
-
Assess mortality after 7 days. Larvae that are unable to molt successfully or are dead are counted as mortal. Larvae that fail to respond to prodding with a probe are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100
-
-
Analyze the dose-response data using Probit analysis software (e.g., in R, SAS, or PoloPlus) to calculate the LC₅₀, LC₉₀, and their 95% confidence intervals.
-
Protocol 2: Field Application and Resistance Management
Effective use of BPUs in the field requires precise timing and a proactive strategy to mitigate the development of insecticide resistance.
Application Timing
-
Principle: BPUs must be ingested by larvae to be effective. Application should target early larval instars, as they are actively feeding and more susceptible than later, larger instars.
-
Methodology:
-
Scouting and Monitoring: Regularly monitor fields using pheromone traps to detect adult pest emergence and flight peaks.
-
Degree-Day Models: Use established degree-day models for the target pest to predict egg hatch and the presence of early instars.
-
Action Threshold: Apply the BPU product once the pest population reaches a predetermined economic threshold for the specific crop. The application should be timed to coincide with peak egg hatch.
-
Resistance Management
Insecticide resistance is a significant threat to the long-term viability of BPUs. The Insecticide Resistance Action Committee (IRAC) classifies BPUs in Group 15. Resistance can develop through target-site mutations in the chitin synthase gene or through enhanced metabolic detoxification.
Strategy: A robust resistance management program is based on rotating insecticide modes of action (MoA).
Caption: Rotational strategy for BPU resistance management.
-
Window Approach: Restrict the use of BPUs (Group 15) to a specific "treatment window" within the crop season (e.g., 30 days).
-
Rotation: Before and after this window, use insecticides from different IRAC groups, such as pyrethroids (Group 3A), spinosyns (Group 5), or diamides (Group 28). Do not make consecutive applications of Group 15 insecticides.
-
Mixtures: While tank-mixing with other MoAs can be effective, it should be done with caution and according to label recommendations to avoid antagonism or accelerated resistance to both partners.
References
-
Title: Chitin synthesis inhibitors: mechanism of action and utility for insect pest management. Source: Pest Management Science URL: [Link]
-
Title: The benzoylphenylurea insecticide, lufenuron, inhibits chitin synthesis in the midgut of the tobacco budworm, Heliothis virescens. Source: Archives of Insect Biochemistry and Physiology URL: [Link]
-
Title: Diflubenzuron - General Fact Sheet Source: National Pesticide Information Center URL: [Link]
-
Title: Diflubenzuron-based sterile insect technique and integrated pest management in mushroom farming Source: Journal of Pest Science URL: [Link]
-
Title: Teflubenzuron Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: IRAC MoA Classification Scheme Source: Insecticide Resistance Action Committee (IRAC) URL: [Link]
-
Title: Review of the molecular mechanisms of resistance to benzoylphenylurea insecticides in insects Source: Pesticide Biochemistry and Physiology URL: [Link]
Troubleshooting & Optimization
Technical Support Center: N-Benzoyl-N'-phenylurea Synthesis
Introduction
Welcome to the technical support center for the synthesis of N-Benzoyl-N'-phenylurea. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic protocols. As a molecule of interest in agrochemistry and medicinal chemistry, efficient synthesis is crucial.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols grounded in established chemical principles. Our goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own laboratory work.
Troubleshooting Guide: Diagnosing Low Yield
This section is structured to address the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low or zero. What are the primary factors I should investigate?
Low yield is a frequent issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or the chosen synthetic route.
A1: Systematic Investigation Checklist:
-
Reagent Purity and Stoichiometry:
-
Moisture Contamination: The most common culprit, especially in the benzoyl isocyanate route, is the presence of water. Benzoyl isocyanate is highly electrophilic and will readily react with water to form unstable carbamic acid, which decomposes to benzamide and CO2. This consumes your starting material.[2] The benzamide can then react with another molecule of benzoyl isocyanate to form the unwanted symmetrical N,N'-dibenzoylurea.
-
Purity of Amines: Aniline and its derivatives can oxidize and darken over time. It is best practice to use freshly distilled or purified aniline.
-
Molar Ratios: Ensure accurate molar ratios of your reactants. For the acylation of phenylurea, a slight excess (1.1 equivalents) of benzoyl chloride is often used, but a large excess can complicate purification.[1]
-
-
Reaction Conditions:
-
Anhydrous Environment: All glassware must be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or using molecular sieves).[2]
-
Temperature Control: Many of these reactions are exothermic.[3] Adding reagents dropwise at a reduced temperature (e.g., 0 °C) is critical to control the reaction rate and prevent the formation of side products.[1] After the initial addition, the reaction is typically allowed to warm to room temperature.[4]
-
-
Choice of Synthetic Route:
-
The two most common and effective routes are the reaction of benzoyl isocyanate with aniline and the acylation of N-phenylurea with benzoyl chloride (a Schotten-Baumann type reaction).[1][5] If one route is failing, consider the alternative. The isocyanate route is often very clean and high-yielding if anhydrous conditions are maintained.[4]
-
Q2: My TLC analysis shows multiple spots, including one that matches my starting material and several unidentified ones. What are the likely side products?
The presence of multiple spots indicates incomplete reaction and/or the formation of side products. Understanding these side reactions is key to mitigating them.
A2: Common Side Products and Their Origins:
-
Symmetrical Ureas (N,N'-diphenylurea or N,N'-dibenzoylurea):
-
N,N'-diphenylurea: Can form if your phenyl isocyanate (a potential starting material for phenylurea) contains aniline impurities or if there's a competing reaction pathway.
-
N,N'-dibenzoylurea: As mentioned, this forms when benzoyl isocyanate reacts with benzamide, a byproduct of its hydrolysis.[2]
-
-
Diacylated Product: It is possible for benzoyl chloride to react twice with phenylurea if conditions are too harsh or the base is too strong, leading to a diacylated product, although this is less common.
-
Unreacted Starting Materials: This is the most straightforward interpretation of extra spots and points to issues with reaction time, temperature, or stoichiometry.
To identify these, run co-spots on your TLC plate with your starting materials. If available, use authentic standards for potential side products. Final characterization should be done using techniques like LC-MS or NMR on the isolated impurities.[6]
Q3: The reaction seems to work, but I lose a significant amount of product during purification. How can I optimize my workup and recrystallization?
Product loss during purification is a common challenge, especially if the crude product is an oil or if side products have similar solubility to the desired compound.
A3: Purification Strategy:
-
Initial Workup:
-
Quenching: After the reaction is complete, it is typically quenched by adding water or a dilute acid to neutralize the base and precipitate the crude product.[1]
-
Washing: If the reaction is performed in a solvent like dichloromethane (DCM), the organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, a saturated sodium bicarbonate solution to remove unreacted acid chloride, and finally with brine.[1]
-
-
Recrystallization:
-
This compound is a white crystalline solid with a melting point around 210-213 °C.[5] Its solubility can be challenging.
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, acetone, 1,4-dioxane, or mixtures like ethanol/water.[7]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cooling too quickly can trap impurities.
-
Visualizing the Process: Troubleshooting and Reaction Pathways
To better understand the workflow for diagnosing issues and the critical chemical transformations, the following diagrams are provided.
Caption: A systematic workflow for troubleshooting low yields.
Caption: Desired reaction vs. common side reaction pathway.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes for this compound?
A: The two most prevalent and reliable methods are:
-
Reaction of Benzoyl Isocyanate with Aniline: This is a direct and often high-yielding method where the nucleophilic aniline attacks the electrophilic carbonyl carbon of the isocyanate. The benzoyl isocyanate can be purchased or generated in situ from benzamide and oxalyl chloride.[1][4]
-
Schotten-Baumann Reaction: This involves the acylation of N-phenylurea with benzoyl chloride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.[5]
| Synthetic Route | Pros | Cons | Key Considerations |
| Benzoyl Isocyanate + Aniline | Generally high yield, clean reaction, mild conditions.[4] | Benzoyl isocyanate is highly sensitive to moisture.[2] | Strict anhydrous conditions are mandatory. |
| Phenylurea + Benzoyl Chloride | Starting materials are common and less moisture-sensitive. | May require heating; purification can be more complex due to base and salts.[7] | Proper choice of base and solvent is critical for good yield. |
Q: Why is an inert atmosphere so important?
A: An inert atmosphere (nitrogen or argon) serves two main purposes. First, it displaces atmospheric moisture, which is critical for preventing the hydrolysis of moisture-sensitive reagents like benzoyl isocyanate or benzoyl chloride.[2] Second, it prevents the oxidation of sensitive reagents like aniline.
Q: Can I use a different base for the Schotten-Baumann reaction?
A: Yes. While pyridine is common, other non-nucleophilic tertiary amines like triethylamine (TEA) can be used. Inorganic bases such as potassium carbonate (K₂CO₃) have also been reported in similar amidation reactions, though they may require different solvents and higher temperatures.[8][9] The base must be strong enough to scavenge the generated HCl but not so strong that it promotes unwanted side reactions.
Optimized Protocols
The following are detailed, self-validating protocols for the two primary synthetic routes.
Protocol 1: Synthesis via Benzoyl Isocyanate
This protocol is adapted from established methods for N-acylurea synthesis.[1][4]
Materials:
-
Benzamide
-
Oxalyl chloride
-
Aniline (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, dropping funnel, condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
In situ Generation of Benzoyl Isocyanate:
-
To a stirred solution of benzamide (1.0 eq) in anhydrous DCM in an oven-dried flask under an inert atmosphere, add oxalyl chloride (1.1 eq) dropwise at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. The completion of this step is indicated by the cessation of gas evolution (HCl and CO).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude benzoyl isocyanate. Caution: This step should be performed in a well-ventilated fume hood.
-
-
Formation of this compound:
-
Redissolve the crude benzoyl isocyanate in fresh anhydrous DCM.
-
In a separate flask, prepare a solution of aniline (1.0 eq) in anhydrous DCM.
-
Cool the benzoyl isocyanate solution to 0 °C and add the aniline solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
-
Workup and Purification:
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be washed with cold ether to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound as white crystals.
-
Protocol 2: Synthesis via Schotten-Baumann Reaction
This protocol is based on the acylation of ureas.[5]
Materials:
-
N-phenylurea
-
Benzoyl chloride
-
Pyridine (anhydrous) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup:
-
Dissolve N-phenylurea (1.0 eq) in anhydrous DCM or THF in a flask under an inert atmosphere.
-
Add the base, pyridine or TEA (1.1-1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
After addition, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol or acetone to obtain the pure product.
-
References
-
Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 66(2). [Link]
-
Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. ResearchGate. [Link]
-
Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. ResearchGate. [Link]
- Google Patents. (n.d.). EP0056124B1 - N-benzoyl n' phenylureas, preparation and use thereof as insecticides.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 14, 2026, from [Link]
-
Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. ResearchGate. [Link]
- Google Patents. (n.d.). N-Benzoyl N'-pyridyloxy phenyl ureas, a process for their production and pharmaceutical and insecticidal compositions contai.
-
UNAIR Repository. (n.d.). SYNTHESIS OF this compound DERIVATIVES AND QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AS CYTOTOXIC AGENT. Retrieved January 14, 2026, from [Link]
-
Sohag University. (n.d.). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators. Retrieved January 14, 2026, from [Link]
-
Arabian Journal of Chemistry. (n.d.). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Retrieved January 14, 2026, from [Link]
-
CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0056124B1 - N-benzoyl n' phenylureas, preparation and use thereof as insecticides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. evitachem.com [evitachem.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. curresweb.com [curresweb.com]
- 8. researchgate.net [researchgate.net]
- 9. data.epo.org [data.epo.org]
Technical Support Center: Understanding Degradation Pathways of N-Benzoyl-N'-phenylurea
Welcome to the technical support center for N-Benzoyl-N'-phenylurea (BPU) degradation studies. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and environmental fate of BPU and its derivatives. As the parent compound for a significant class of chitin-inhibiting insecticides, understanding its degradation is critical for environmental risk assessment, formulation development, and regulatory compliance.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you design robust experiments and troubleshoot common issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding BPU degradation.
Q1: What are the primary degradation pathways for this compound? A: BPU primarily degrades through three main pathways: hydrolysis, photolysis, and microbial degradation.[2][3][4]
-
Hydrolysis: Chemical breakdown in the presence of water, which can be catalyzed by acidic or basic conditions.[5][6]
-
Photolysis: Degradation caused by the absorption of light, particularly UV radiation from sunlight, leading to bond cleavage and molecular rearrangement.[2][7]
-
Microbial Degradation: Biotransformation carried out by microorganisms like bacteria and fungi in soil and water, which use the compound as a source of nutrients.[3][8]
Q2: What are the expected products from BPU hydrolysis? A: The central urea bridge is the most susceptible point for hydrolysis. Under both acidic and basic conditions, the primary degradation products are typically benzoic acid and aniline , resulting from the cleavage of the amide bonds. The specific intermediates and reaction rates will depend heavily on the pH and temperature of the environment.
Q3: How significant is photodegradation for BPU compounds? A: Photodegradation is a major abiotic transformation pathway for many pesticides, including BPUs, especially in aquatic environments or on plant surfaces.[2][9] The energy from sunlight (wavelengths >290 nm) can induce reactions not commonly seen in hydrolysis, such as cleavage of the urea bridge, hydroxylation of the aromatic rings, and dehalogenation (for halogenated derivatives).[2][10]
Q4: Can microorganisms completely break down BPU? A: Yes, numerous microbial species, particularly soil-borne bacteria and fungi, have demonstrated the ability to degrade phenylurea compounds.[3][8][11] The process often begins with enzymatic attacks, such as N-dealkylation or hydroxylation, followed by cleavage of the urea structure.[12][13] Mineralization, the complete conversion to inorganic compounds like CO2 and water, is possible and represents the most effective form of bioremediation.[4]
Q5: What is the recommended analytical technique for monitoring BPU degradation? A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the most common and robust method for quantifying the parent BPU compound and its major degradants.[14][15] For definitive identification of unknown degradation products and metabolic profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem MS (MS/MS) is indispensable.[10][16][17] Gas Chromatography (GC) is less common as it typically requires a derivatization step to make the BPU and its polar degradants volatile and thermally stable.[18]
Section 2: In-Depth Degradation Pathway Analysis
A deeper understanding of the reaction mechanisms is crucial for interpreting experimental results and predicting the environmental fate of BPU.
Hydrolytic Degradation
Hydrolysis of the urea linkage is a fundamental degradation pathway. The reaction rate is highly pH-dependent.
-
Acid-Catalyzed Hydrolysis: In acidic media, the reaction is proposed to follow an addition-elimination mechanism. The process begins with the protonation of the carbonyl oxygen on the benzoyl group, making the carbonyl carbon more electrophilic and susceptible to a nucleophilic attack by a water molecule.[5]
-
Base-Catalyzed Hydrolysis: Under basic conditions (pH 12-14), the mechanism also involves nucleophilic attack, this time by a hydroxide ion, on one of the carbonyl carbons.[6][19] Studies on phenylureas suggest that at high pH, the molecule can also dissociate at the aryl-NH group to form a conjugate base, which can affect the overall reaction kinetics.[6][19]
The generalized outcome of hydrolysis is the cleavage of the C-N bonds of the urea bridge.
Caption: Generalized hydrolytic degradation of BPU.
Photodegradation
Direct photolysis occurs when BPU absorbs light energy greater than its bond dissociation energies, leading to chemical transformation.[20] For benzoylurea pesticides, several key reactions have been identified.[10]
-
Cleavage of the Urea Bridge: This is a common pathway, similar to hydrolysis, resulting in the formation of benzoyl and phenyl isocyanate radicals or related structures that quickly react to form benzoic acid and aniline.
-
Hydroxylation: The aromatic rings can be hydroxylated by reactive oxygen species generated during indirect photolysis, leading to the formation of various phenolic derivatives.
-
Dehalogenation: For halogenated BPU derivatives, the carbon-halogen bond can be cleaved, which is a significant detoxification pathway.[9]
Caption: Key reaction types in the photodegradation of BPU.
Microbial Degradation
Microbial degradation is a complex, enzyme-mediated process. Different microbial species may utilize distinct pathways.[3]
-
Initial Attack: The degradation is often initiated by enzymes like hydrolases or oxygenases. Common initial steps for phenylurea herbicides include N-demethylation (for N,N-dimethyl substituted analogs) and hydroxylation of the alkyl side chains or aromatic rings.[12][13][21]
-
Urea Bridge Cleavage: Following the initial modifications, microbial hydrolases cleave the urea bridge, releasing the corresponding aniline and benzoic acid derivatives.[12] These intermediates are then typically funneled into central metabolic pathways.
-
Fungal vs. Bacterial Pathways: It is important to note that fungal degradation pathways can differ from bacterial ones, sometimes producing unique hydroxylated metabolites that may not be seen otherwise.[13]
Section 3: Experimental Design & Protocols
Protocol: Forced Degradation (Stress Testing) Study
Causality: Forced degradation studies are essential to establish the intrinsic stability of a molecule and identify potential degradants that could appear during formal stability testing.[22][23] By subjecting the compound to conditions more extreme than typical storage, we can accelerate degradation and validate that our analytical methods are "stability-indicating" — i.e., capable of separating the parent compound from its degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of BPU in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, dilute the stock solution into the appropriate stress medium to a final concentration suitable for analysis (e.g., 10 µg/mL). Include a control sample diluted in the analysis mobile phase and stored at 4°C in the dark.
-
Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Dilute in purified water. Incubate at 60°C.
-
Oxidative Degradation: Dilute in a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Photolytic Degradation: Dilute in purified water. Expose to a light source providing UV and visible output (ICH Q1B compliant photo-stability chamber) alongside a dark control to differentiate light-induced degradation from thermal degradation.
-
-
Time Point Sampling: Withdraw aliquots from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Self-Validation Check: The goal is to achieve 5-20% degradation of the active substance. If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the severity of the condition.
-
-
Sample Quenching: Immediately quench the reaction to prevent further degradation before analysis.
-
For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze all samples, including the time-zero and control samples, by a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation:
-
Calculate the percentage of BPU remaining at each time point.
-
Examine the chromatograms for new peaks corresponding to degradation products.
-
Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the appearance of degradation products.
-
Use LC-MS to obtain mass data and fragmentation patterns for tentative identification of unknown degradants.
-
Protocol: Aqueous Photolysis Experimental Workflow
Causality: This protocol outlines a systematic approach to measure the rate of direct photodegradation of BPU in an aqueous environment, simulating conditions found in surface waters.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Direct photolysis mechanism of pesticides in water [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Direct photolysis mechanism of pesticides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview [frontiersin.org]
- 21. Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. pharma.gally.ch [pharma.gally.ch]
Technical Support Center: Effective Recrystallization of N-Benzoyl-N'-phenylurea
Welcome to the technical support guide for the purification of N-Benzoyl-N'-phenylurea. This document provides a robust, field-tested procedure for recrystallization, alongside comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the purification process. Our goal is to empower you with the technical knowledge to achieve high purity and yield for your downstream applications.
This compound is a white crystalline solid with a molecular weight of 240.26 g/mol and a characteristic melting point of 210-213 °C.[1][2][3] Achieving a sharp melting point within this range is a key indicator of successful purification. This guide is designed to help you consistently reach that benchmark.
Part 1: Recommended Recrystallization Protocol
The following protocol has been optimized for purifying this compound from common impurities associated with its synthesis, such as unreacted starting materials or side-products. The principle relies on the differential solubility of the target compound in a suitable solvent at varying temperatures.
Experimental Protocol: Single-Solvent Recrystallization with Ethanol
Ethanol (95%) is the recommended solvent as it effectively dissolves this compound when hot but has limited solvating power when cold, facilitating high recovery of the purified product.[4]
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat 95% ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the crude solid while stirring and gently heating.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Causality Note: Pre-heating the filtration apparatus prevents premature crystallization of the product on the funnel or filter paper, which would otherwise decrease the yield.[5]
-
-
Slow Cooling (Crucial for Purity): Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Causality Note: Slow cooling is the single most important variable for forming large, pure crystals. Rapid cooling causes impurities to become trapped within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[4]
-
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solvent.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol.
-
Causality Note: Washing with a minimal volume of ice-cold solvent removes any residual mother liquor (containing dissolved impurities) without re-dissolving a significant amount of the purified product crystals.[5]
-
-
Drying: Transfer the crystals to a watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a moderate temperature (e.g., 60-70 °C) can be used. Confirm purity by taking a melting point.
Protocol Workflow Diagram
Caption: Decision guide for troubleshooting common recrystallization issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the key properties of an ideal recrystallization solvent for this compound?
A: An ideal solvent should:
-
Completely dissolve this compound at its boiling point.
-
Dissolve this compound very poorly at low temperatures (e.g., in an ice bath).
-
Either dissolve impurities well at all temperatures or not dissolve them at all.
-
Be chemically inert, not reacting with the compound.
-
Have a boiling point below the melting point of the compound (210-213 °C) to prevent oiling out.
-
Be volatile enough to be easily removed from the final crystals.
Q2: What are the likely impurities in my crude this compound sample?
A: Impurities depend on the synthetic route. Common synthesis involves reacting N-chlorobenzamide with phenylisocyanate or hydrolyzing N-benzoyl-N'-phenylthiourea. [2][3]Therefore, likely impurities include unreacted starting materials, N-benzoyl-N'-phenylthiourea (if applicable, m.p. 159-161 °C),[6] and potential side products from hydrolysis or other secondary reactions.
Q3: How do I confirm the purity of my recrystallized product?
A: The most straightforward method is melting point analysis. Pure this compound has a sharp melting point between 210-213 °C. [1][2]A pure compound will melt over a narrow range (1-2 °C). Impurities typically cause the melting point to be depressed and broaden the melting range. For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) can be employed.
Part 4: Data Summary Table
| Property | Value | Source(s) |
| Compound Name | This compound | [1][2] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 240.26 g/mol | [1][3] |
| Appearance | White Crystalline Solid | [1][2] |
| Melting Point (Pure) | 210 - 213 °C | [1][2] |
| Recommended Solvent | 95% Ethanol | [4] |
| Alternative Solvents | Acetone, Ethyl Acetate, Toluene | [7][8] |
References
-
Wikipedia. This compound. [Link]
-
Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 66(4), o414. [Link]
-
ChemSynthesis. N-benzoyl-N'-phenylthiourea. [Link]
-
Glasp. Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. [Link]
-
Sciencemadness Discussion Board. Urea Recrystallization. [Link]
-
NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. ResearchGate. [Link]
- Google Patents. N-Benzoyl N'-pyridyloxy phenyl ureas, a process for their production and pharmaceutical and insecticidal compositions containing the same.
Sources
- 1. Buy this compound (EVT-404591) | 1821-33-6 [evitachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 1821-33-6 [smolecule.com]
- 4. youtube.com [youtube.com]
- 5. glasp.co [glasp.co]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. data.epo.org [data.epo.org]
Technical Support Center: Addressing Solubility Challenges of N-Benzoyl-N'-phenylurea in Bioassays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility hurdles associated with N-Benzoyl-N'-phenylurea and its analogs in various bioassay systems. Drawing from established principles of medicinal chemistry and formulation science, this document offers practical, step-by-step protocols and troubleshooting advice to ensure reliable and reproducible experimental outcomes.
Introduction: The Solubility Conundrum of Benzoylphenylureas
This compound and its derivatives are a class of compounds with significant biological activities, including insecticidal and potential anticancer properties.[1][2] A major bottleneck in their preclinical evaluation, however, is their characteristically low aqueous solubility.[3] This poor solubility can lead to a host of experimental artifacts, including underestimated potency, high data variability, and precipitation in assay media, ultimately compromising the integrity of the results.[4] This guide is designed to equip you with the knowledge and techniques to proactively address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound, reported to be as low as 1.2 µg/mL, is attributed to its molecular structure.[1][3] The molecule's flat, planar conformation, stabilized by strong intramolecular hydrogen bonds, and its tendency to form centrosymmetric dimers through intermolecular hydrogen bonds, contribute to a stable crystal lattice that is difficult for water molecules to disrupt.[5] The presence of two aromatic rings (benzoyl and phenyl) also imparts a significant hydrophobic character.
Q2: I dissolved my this compound compound in DMSO, but it precipitates when I add it to my cell culture media. What is happening?
A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution.[6][7] While Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its miscibility with water is key to understanding this issue.[8][9] When a concentrated DMSO stock solution is introduced into an aqueous environment like cell culture media, the DMSO rapidly disperses, and the local concentration of the organic solvent around the compound molecules drops dramatically.[7] The compound is then exposed to a predominantly aqueous environment where its solubility is very low, causing it to precipitate out of the solution.[7]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines in short-term assays.[10] However, it is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or N-Methyl-2-pyrrolidone (NMP).[8][11] The choice of solvent will depend on the specific derivative of this compound and the compatibility with your assay system. It is always recommended to test the solubility of your compound in a small amount of the chosen solvent first and to run appropriate solvent controls in your bioassay.
Q5: Are there any alternatives to using organic solvents?
A5: Yes, several formulation strategies can enhance aqueous solubility without relying solely on organic co-solvents. These include the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, and the preparation of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[12][13] However, these approaches require more extensive formulation development.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound in bioassays.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer or media. | - Exceeding the aqueous solubility limit. - "DMSO shock" due to rapid dilution.[6][7] | 1. Decrease the final compound concentration. 2. Optimize the dilution method: Instead of adding a small volume of concentrated stock directly to a large volume of media, try a serial dilution approach. Pre-dilute the stock in a smaller volume of media first.[6] 3. Increase the final DMSO concentration (if tolerated by the cells).[7] 4. Gently warm the media to 37°C before adding the compound.[6] |
| Data from the bioassay is highly variable between replicates. | - Inconsistent dissolution of the compound. - Precipitation of the compound over the course of the experiment. | 1. Ensure complete dissolution of the stock solution: Visually inspect the stock for any undissolved particles. Gentle warming or sonication may be necessary. 2. Prepare fresh working solutions for each experiment. 3. Visually inspect assay plates under a microscope for any signs of precipitation during the incubation period. |
| The observed biological activity is lower than expected. | - The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.[4] | 1. Confirm the solubility of the compound in the final assay buffer using a method like nephelometry or HPLC. 2. Employ solubilization enhancement techniques as described in the protocols below. |
| Cloudiness or turbidity appears in the assay wells. | - Precipitation of the compound.[7] | 1. Follow the troubleshooting steps for immediate precipitation. 2. Consider using a different co-solvent or a solubilizing excipient. [8][11] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions
This protocol outlines the standard method for preparing a stock solution of this compound in DMSO and subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). This minimizes the volume of DMSO added to the final assay.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can aid dissolution, but be mindful of compound stability.[6]
-
-
Serial Dilution in DMSO (for dose-response curves):
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of stock concentrations.[10] This ensures that the DMSO concentration remains constant across all final test concentrations.
-
-
Preparation of Working Solutions in Aqueous Media:
-
Warm the aqueous bioassay media or buffer to the experimental temperature (typically 37°C).[6]
-
To minimize precipitation, add the DMSO stock solution to the pre-warmed media while vortexing or gently mixing. The final DMSO concentration should ideally be below the toxicity threshold for your cell line (e.g., ≤ 0.5%).[10]
-
Crucial Step: Instead of a single large dilution, consider a two-step dilution. First, dilute the DMSO stock into a small volume of media, and then add this intermediate dilution to the final volume.[6]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the assay media without the compound. This is essential to account for any effects of the solvent on the biological system.[14]
-
Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound solutions.
Protocol 2: Using Co-solvents to Enhance Solubility
This protocol describes the use of a co-solvent system to improve the solubility of this compound in aqueous solutions. Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds.[15][16]
Commonly Used Co-solvents:
-
Polyethylene glycol 300 or 400 (PEG-300, PEG-400)
-
Propylene glycol (PG)
-
Ethanol
Procedure:
-
Determine Co-solvent Tolerance:
-
Before preparing the compound formulation, determine the maximum concentration of the chosen co-solvent that is tolerated by your bioassay system without causing toxicity or artifacts.
-
-
Prepare a Co-solvent-Based Stock Solution:
-
Dissolve the this compound in a mixture of DMSO and the chosen co-solvent (e.g., a 1:1 ratio of DMSO:PEG-300).
-
The goal is to create a stock solution where the compound remains soluble upon further dilution.
-
-
Dilution into Aqueous Media:
-
Follow the same dilution procedure as in Protocol 1, adding the co-solvent stock solution to the pre-warmed aqueous media.
-
The presence of the co-solvent in the final solution can help maintain the compound's solubility.
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent.
-
Solubilization Strategy Decision Tree
Caption: Decision tree for selecting a solubilization strategy.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][17] |
| Molecular Weight | 240.26 g/mol | [1][3] |
| Appearance | White crystalline solid | [3] |
| Aqueous Solubility | 1.2 µg/mL | [1][3] |
| Melting Point | 210 - 213°C | [3] |
References
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available from: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Available from: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Available from: [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available from: [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available from: [Link]
-
Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate. Available from: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available from: [Link]
-
Cosolvent. Wikipedia. Available from: [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available from: [Link]
-
This compound. Wikipedia. Available from: [Link]
-
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available from: [Link]
-
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available from: [Link]
-
Co-solvent: Significance and symbolism. ScienceDirect. Available from: [Link]
-
Drug stock solutions best practices?. ResearchGate. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]
-
Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. UNMC. Available from: [Link]
-
Synthesis and Antitumor Activities of Water-Soluble Benzoylphenylureas. Scilit. Available from: [Link]
-
N-benzoyl-N′-phenylurea. PMC - NIH. Available from: [Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. UNIC | Research Portal. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available from: [Link]
-
This compound. Wikidata. Available from: [Link]
-
Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Available from: [Link]
Sources
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- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzoyl-N′-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. Co-solvent: Significance and symbolism [wisdomlib.org]
- 17. This compound - Wikidata [wikidata.org]
Technical Support Center: Troubleshooting Unexpected Side Products in N-Benzoyl-N'-phenylurea Synthesis
Welcome to the Technical Support Center for the synthesis of N-Benzoyl-N'-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. By understanding the underlying reaction mechanisms and the factors that influence side product formation, you can optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent laboratory synthesis involves the N-acylation of N-phenylurea with benzoyl chloride. This reaction is a variation of the Schotten-Baumann reaction, where an amine (in this case, one of the nitrogen atoms of the urea) attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2][3][4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: I've observed multiple spots on my TLC plate after the reaction. What are the likely unexpected side products?
In the synthesis of this compound from N-phenylurea and benzoyl chloride, you may encounter several side products. The three most common are:
-
Benzoic Acid: Formed from the hydrolysis of unreacted benzoyl chloride.[5]
-
1,3-Diphenylurea (Carbanilide): This can arise from the thermal decomposition of N-phenylurea or from unreacted starting material.[6][7]
-
N,N'-Dibenzoyl-N'-phenylurea: A di-acylated product resulting from the reaction of the desired this compound with another molecule of benzoyl chloride.
Q3: How can I monitor the progress of the reaction and identify the main product and side products?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and n-hexane (e.g., 3:1 v/v), can be used to separate the starting materials, the desired product, and the side products on a silica gel plate. The spots can be visualized under UV light.
Troubleshooting Guide: Identification and Mitigation of Side Products
This section provides a detailed breakdown of the common side products, their formation mechanisms, and strategies to minimize their presence in your reaction mixture.
Side Product 1: Benzoic Acid
Issue: Presence of a polar impurity, often appearing as a streak or a low Rf spot on the TLC plate.
Mechanism of Formation: Benzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water. This reaction produces benzoic acid and hydrochloric acid.
Diagram of Benzoic Acid Formation:
Caption: Hydrolysis of benzoyl chloride to benzoic acid.
Causative Factors & Preventative Measures:
| Causative Factor | Preventative Measure |
| Moisture in reagents or solvent | Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon). |
| Slow reaction rate | Ensure efficient stirring to promote the reaction between N-phenylurea and benzoyl chloride, minimizing the time benzoyl chloride is exposed to trace moisture. |
| Excess water in work-up | During the work-up, minimize the contact time with aqueous solutions before extraction. |
Protocol for Removal: Benzoic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up. The benzoate salt formed is water-soluble and will be extracted into the aqueous phase.
Side Product 2: 1,3-Diphenylurea
Issue: A non-polar impurity that may co-crystallize with the desired product.
Mechanism of Formation: 1,3-Diphenylurea can be present as an impurity in the starting N-phenylurea or can be formed under certain reaction conditions, potentially through the reaction of phenyl isocyanate (formed in situ from phenylurea decomposition) with aniline (a possible impurity in phenylurea).
Diagram of Potential 1,3-Diphenylurea Formation:
Caption: Potential pathway to 1,3-diphenylurea formation.
Causative Factors & Preventative Measures:
| Causative Factor | Preventative Measure |
| Impure starting material | Use high-purity N-phenylurea. If necessary, recrystallize the starting material before use. |
| High reaction temperatures | Avoid excessive heating, as this can promote the decomposition of N-phenylurea. |
Protocol for Removal: 1,3-Diphenylurea is significantly less soluble in boiling water and ethanol than this compound.[6][8] Purification can often be achieved by recrystallization from hot ethanol. The 1,3-diphenylurea will precipitate out of the hot solution, while the desired product will crystallize upon cooling.
Side Product 3: N,N'-Dibenzoyl-N'-phenylurea
Issue: A less polar impurity than the desired product, indicating over-acylation.
Mechanism of Formation: The desired product, this compound, still possesses a reactive N-H bond. In the presence of a sufficiently strong base and excess benzoyl chloride, this nitrogen can be deprotonated and subsequently acylated to form the di-acylated side product.
Diagram of N,N'-Dibenzoyl-N'-phenylurea Formation:
Caption: Formation of the di-acylated side product.
Causative Factors & Preventative Measures:
| Causative Factor | Preventative Measure |
| Excess Benzoyl Chloride | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of benzoyl chloride. |
| Strong Base | A strong base can deprotonate the desired product, facilitating the second acylation. Consider using a milder base. |
| Prolonged Reaction Time | Monitor the reaction by TLC and quench it once the starting N-phenylurea is consumed to prevent over-reaction. |
Protocol for Removal: The di-acylated product is generally less polar than the mono-acylated product. Separation can be achieved by column chromatography on silica gel, using a gradient elution with a solvent system like ethyl acetate in hexane. Recrystallization may also be effective if the solubility difference between the mono- and di-acylated products is significant in a particular solvent system.
Experimental Protocols
General Synthesis of this compound
-
In a round-bottom flask, dissolve N-phenylurea (1 equivalent) in a suitable anhydrous solvent (e.g., THF, dichloromethane).
-
Add a base (e.g., triethylamine or pyridine, 1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for identifying and addressing common impurities.
Summary of Solubility Data for Purification
| Compound | Water | Ethanol | Dichloromethane | Toluene |
| This compound | Sparingly soluble | Soluble | Soluble | Moderately soluble |
| Benzoic Acid | Slightly soluble (cold), Soluble (hot) | Soluble[9] | Highly Soluble[10] | Soluble[9] |
| 1,3-Diphenylurea | Insoluble | Moderately soluble | Soluble | Sparingly soluble |
This data can guide the choice of solvents for extraction and recrystallization to effectively separate the desired product from impurities.
References
- Solubility of 1,3-Diphenylurea. Solubility of Things.
- Shayan, M., & Amani, M. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- An in-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem.
- Solubility of 1,1-Diphenylurea and 1,3-Diphenylurea. Solubility of Things.
- 1,3-Diphenylurea Product Inform
- Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem.
- Benzoic acid. Wikipedia.
- What is the solubility of benzoic acid and sodium benzoate in w
- This compound (EVT-404591). EvitaChem.
- Schotten–Baumann reaction. Grokipedia.
- This compound. Wikipedia.
- Synthesis and characterization of novel N-acyl cyclic urea deriv
- 1,3-Diphenylurea 98%. Sigma-Aldrich.
- Schotten Baumann Reaction. BYJU'S.
- Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO₃)₂ or imidazole as catalysts. Chemical Science, 11(21), 5485-5491.
- Chemistry Schotten Baumann Reaction.
- Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 66(2), o414.
- Phenylurea, and. Organic Syntheses Procedure.
- 1,3-Diphenylurea. Wikipedia.
Sources
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- 4. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO 3 ) 2 or imidazole as catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01317J [pubs.rsc.org]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
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- 10. Page loading... [guidechem.com]
Technical Support Center: Purification of N-Benzoyl-N'-phenylurea
Answering researcher questions on the purification of N-Benzoyl-N'-phenylurea from a reaction mixture.
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the purification of this compound, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Part 1: Troubleshooting Common Purification Issues
This section addresses the most frequent problems encountered after the initial synthesis and work-up of this compound.
Q1: My final product has a low and broad melting point. What are the likely impurities?
A low and broad melting point range is a classic indicator of impurities, which disrupt the compound's crystal lattice structure. For this compound (Expected M.Pt.: 210-213°C), the contaminants are almost always related to the specific synthetic route employed.[1][2]
The most common synthesis methods involve reacting a benzoyl derivative with a phenylurea precursor.[2][3] This leads to several potential side products and unreacted starting materials.
Causality:
-
Symmetrical Byproducts: The formation of highly stable, symmetrical ureas is a frequent side reaction. For instance, if aniline and urea are used or present as precursors, they can react to form 1,3-diphenylurea (carbanilide), which has a high melting point (235°C) and can be difficult to remove.[4] Similarly, two molecules of a benzoyl precursor can form 1,3-dibenzoylurea.
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials like benzamide, aniline, or phenylisocyanate can contaminate the crude product.
-
Hydrolysis Products: this compound can be synthesized via the hydrolysis of N-benzoyl-N'-phenylthiourea.[2] Incomplete hydrolysis would leave the starting thiourea in your product. Conversely, harsh basic conditions during workup could lead to degradation.[5]
Summary of Potential Impurities:
| Impurity | Common Origin | Differentiating Feature |
| 1,3-Diphenylurea (Carbanilide) | Reaction involving aniline and urea/isocyanate precursors.[4] | Higher melting point (~235°C), often less soluble in certain alcohols than the desired product. |
| 1,3-Dibenzoylurea | Side reaction of benzoyl isocyanate or related precursors.[6] | Symmetrical structure, may have different solubility profile. |
| Benzamide | Hydrolysis of benzoyl isocyanate or unreacted starting material. | More polar than the final product. |
| Aniline / Phenylisocyanate | Unreacted starting materials. | Can often be removed with an acidic wash (for aniline) or are highly reactive (isocyanate). |
Q2: I see multiple spots on my TLC plate after workup. How do I proceed?
Multiple spots on a Thin-Layer Chromatography (TLC) plate confirm the presence of impurities. The next step is to use this information to devise a purification strategy.
Logical Approach:
-
Identify the Main Spot: Your desired product, this compound, is a relatively nonpolar molecule due to the two phenyl rings. It should have a moderate to high Rf value depending on the solvent system (e.g., ethyl acetate/hexane).
-
Characterize Impurity Spots:
-
Spots with lower Rf (closer to the baseline): These are more polar impurities, likely starting materials like benzamide or hydrolysis byproducts.
-
Spots with similar Rf: These are the most challenging impurities, as they have polarity similar to your product. Symmetrical byproducts like carbanilide often fall into this category.
-
-
Select Purification Method:
-
Different Polarity: If the impurity spots have significantly different Rf values, a simple purification method like washing or recrystallization is often sufficient.
-
Similar Polarity: If the spots are close together, column chromatography is the most effective method to achieve high purity.[7]
-
Part 2: FAQs on Purification Strategy
Q3: When should I choose recrystallization over column chromatography?
Choosing the right purification technique depends on the nature of the impurities, the scale of your reaction, and the required purity level.
Decision Framework:
-
Recrystallization is ideal when:
-
The desired compound is a stable, crystalline solid.[1]
-
The impurities have significantly different solubility in a chosen solvent compared to the product.
-
You are working on a larger scale (grams to kilograms), as chromatography can be impractical.
-
The primary impurity is known to be much more or much less soluble (e.g., removing a highly soluble starting material).
-
-
Column Chromatography is necessary when:
-
Impurities have very similar polarity and solubility to the product (as seen with close spots on TLC).[7]
-
The product is an oil or a non-crystalline solid.
-
You require very high purity (>99%) for applications like drug development, and need to remove trace impurities.[8]
-
You are working on a small, analytical scale.
-
Caption: Decision tree for choosing a purification method.
Q4: How do I select the best solvent for recrystallization?
The ideal recrystallization solvent is one where your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Conversely, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Given the very low aqueous solubility of this compound (1.2 µg/mL), water alone is not a suitable solvent but can be used as an anti-solvent.[3] Alcohols and other polar aprotic solvents are good starting points.
Screening Solvents for Recrystallization:
| Solvent | Class | Boiling Point (°C) | Expected Behavior |
| Ethanol/Methanol | Polar Protic | 78 / 65 | Good candidates. Likely to dissolve the compound when hot. A patent for a related compound mentions washing with methanol, suggesting low solubility at room temp.[10] |
| Acetone | Polar Aprotic | 56 | Often a good solvent for ureas. An acetone/water mixture was used for a related thiourea.[11] |
| Ethyl Acetate | Medium Polarity | 77 | A versatile solvent, worth testing. |
| Toluene | Nonpolar | 111 | May be a poor solvent due to the polar urea core, but could be useful in a mixed-solvent system. |
Part 3: Experimental Protocols
Protocol 1: Small-Scale Recrystallization Solvent Screening
This protocol helps you efficiently find a suitable solvent system before committing your entire batch.[9]
-
Preparation: Place ~20-30 mg of your crude this compound into several small test tubes.
-
Room Temp Test: To each tube, add a different candidate solvent (e.g., ethanol, acetone, ethyl acetate) dropwise, vortexing after each drop. Add up to 1 mL. The ideal solvent will not dissolve the compound at room temperature.
-
Hot Test: Take the tubes with undissolved solid and heat them gently in a water bath. Add more of the same solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point. If it remains insoluble, it's a poor solvent. If it dissolves instantly in a small volume, it may be too good a solvent, leading to poor recovery.
-
Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.
-
Observation: The best solvent is the one that produces a large crop of crystals upon cooling. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation. If "oiling out" occurs (the compound separates as a liquid), try using a slightly larger volume of solvent or a mixed-solvent system.[9]
Protocol 2: Purification by Recrystallization
This workflow should be performed after a suitable solvent has been identified in Protocol 1.
Caption: Step-by-step workflow for the recrystallization process.
Detailed Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until all the solid has just dissolved. Using the minimum amount of solvent is critical for maximizing yield.
-
Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, carbanilide in some solvents), perform a hot filtration. Pre-heat a separate flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the solid impurities.
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp range close to 210-213°C indicates high purity.[1] Confirm purity with TLC or more advanced techniques like HPLC or NMR spectroscopy.[12][13]
Protocol 3: Troubleshooting "Oiling Out"
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[9] This is common if the melting point of the impure solid is lower than the boiling point of the solvent.
Caption: A logical workflow to address product oiling out during recrystallization.
References
-
Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o414. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). N-Benzoyl N'-pyridyloxy phenyl ureas, a process for their production and pharmaceutical and insecticidal compositions contai.
-
Organic Syntheses. (n.d.). Urea, phenyl-, and carbanilide. Retrieved from [Link]
-
Pérez, H., et al. (2010). N-Benzoyl-N′,N′-dimethylthiourea. ResearchGate. Retrieved from [Link]
-
Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. ResearchGate. Retrieved from [Link]
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stability testing of N-Benzoyl-N'-phenylurea under different conditions
Welcome to the comprehensive technical support guide for the stability testing of N-Benzoyl-N'-phenylurea (BPU). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing and troubleshooting the stability profile of this molecule. Here, we move beyond generic protocols to explain the "why" behind experimental choices, ensuring robust and reliable stability data.
Introduction to this compound Stability
This compound (BPU) is the parent compound of the benzoylurea class, known for its applications as an insect growth regulator.[1] Understanding its stability under various environmental conditions is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways, which is critical for both regulatory compliance and ensuring product efficacy and safety.
This guide will walk you through potential challenges and frequently asked questions encountered during the stability testing of BPU, providing detailed troubleshooting steps and scientifically grounded explanations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound sample shows unexpected degradation under acidic conditions. What are the likely causes and how can I investigate this?
Answer:
Unexpectedly rapid degradation under acidic conditions often points to hydrolysis of the urea or amide linkages within the this compound molecule. The rate of hydrolysis in phenylurea compounds is influenced by the pH of the medium.[2] Under acidic conditions, the carbonyl oxygen of the urea moiety can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This can lead to the cleavage of the C-N bond.
Troubleshooting and Investigation Protocol:
-
Confirm pH and Buffer System:
-
Verify the pH of your acidic solution using a calibrated pH meter.
-
Ensure your buffer system has adequate capacity to maintain the target pH throughout the experiment, especially if the degradation products are acidic or basic.
-
-
Kinetic Analysis:
-
To understand the degradation rate, perform a time-course study. Sample your stressed solution at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) and quantify the remaining this compound using a stability-indicating HPLC method (see FAQ 4 for method development).
-
Plot the natural logarithm of the BPU concentration versus time. A linear plot suggests pseudo-first-order kinetics, which is common for hydrolysis reactions where water is in vast excess.[2]
-
-
Identification of Degradation Products:
-
Utilize LC-MS/MS to identify the major degradation products. Based on the structure of BPU, the primary acidic hydrolysis products are likely to be benzoic acid and aniline .
-
The proposed degradation pathway is illustrated below.
-
Diagram of Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis pathway of BPU.
FAQ 2: I'm observing significant degradation of my BPU sample under basic conditions. Is this expected, and what is the degradation mechanism?
Answer:
Yes, degradation under basic conditions is expected for phenylurea compounds. The mechanism of basic hydrolysis typically involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the urea linkage.[3] This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the C-N bond. For this compound, this would also likely yield benzoic acid and aniline.
Troubleshooting and Investigation Protocol:
-
Control of pH:
-
As with acidic hydrolysis, precise control of the basic pH is crucial. Use a calibrated pH meter and appropriate buffers.
-
Be aware that CO₂ from the atmosphere can dissolve in basic solutions, lowering the pH. It is advisable to conduct these experiments in sealed containers or under an inert atmosphere (e.g., nitrogen).
-
-
Kinetic Studies:
-
Perform a time-course study at your target basic pH (e.g., pH 9, 10, 12) and temperature to determine the degradation rate.
-
The rate of basic hydrolysis is generally dependent on the hydroxide ion concentration.
-
-
Product Identification:
-
Use LC-MS/MS to confirm the identity of the degradation products, which are expected to be the salts of benzoic acid and aniline .
-
Diagram of Base-Catalyzed Hydrolysis of this compound
Caption: Base-catalyzed hydrolysis pathway of BPU.
FAQ 3: My this compound solution is turning yellow and degrading upon exposure to light. What is happening and how can I mitigate this?
Answer:
The observed color change and degradation upon light exposure are indicative of photolytic degradation. Aromatic compounds and molecules with carbonyl groups, like BPU, can absorb UV light, which can excite the molecule to a higher energy state. This excited molecule can then undergo various reactions, including bond cleavage, rearrangement, or reaction with other molecules, leading to degradation. Photodegradation of other phenylurea herbicides is known to proceed via pathways such as hydroxylation of the aromatic rings and cleavage of the urea bridge.[4]
Mitigation and Investigation Strategies:
-
Protection from Light:
-
The most straightforward mitigation is to protect the sample from light. Use amber vials or wrap your sample containers in aluminum foil.
-
Conduct all sample manipulations in a low-light environment.
-
-
Photostability Study Protocol (as per ICH Q1B guidelines): [5][6]
-
Expose a solution of this compound in a photostable, transparent container to a light source that provides both UV and visible light. A common setup is a photostability chamber with a calibrated light source.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.
-
Analyze the samples at appropriate time intervals using a stability-indicating HPLC method.
-
-
Identification of Photodegradation Products:
-
Use LC-MS/MS to identify the photoproducts. Plausible products include hydroxylated derivatives on either of the phenyl rings.
-
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Benzoic acid, Aniline |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 12 hours | Benzoic acid, Aniline |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Hydroxylated derivatives, N-oxides |
| Photolytic | ICH Q1B conditions (≥1.2 million lux hours, ≥200 W h/m²) | Hydroxylated derivatives |
| Thermal | 60 °C for 48 hours (in solution and solid state) | Phenyl isocyanate, Aniline, Benzoic acid |
FAQ 4: I need to develop a stability-indicating HPLC method for this compound. Where do I start?
Answer:
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation, without interference from degradation products, impurities, or excipients.[7] For this compound, a reversed-phase HPLC method with UV detection is a suitable starting point.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection:
-
Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). These columns provide good retention for moderately nonpolar compounds like BPU.
-
-
Mobile Phase Selection:
-
A common mobile phase for phenylurea compounds is a mixture of acetonitrile and water or a buffer.[8]
-
Begin with an isocratic elution of 60:40 (v/v) acetonitrile:water. Adjust the ratio to achieve a retention time for BPU between 5 and 10 minutes.
-
If peak shape is poor (e.g., tailing), add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase to suppress the ionization of residual silanols on the column packing.
-
-
Detection Wavelength:
-
Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution (e.g., 10 µg/mL in the mobile phase) with a UV spectrophotometer or a photodiode array (PDA) detector. The aromatic rings in BPU will result in strong UV absorbance, likely in the range of 230-270 nm.
-
-
Forced Degradation and Method Specificity:
-
Prepare samples of BPU that have been subjected to forced degradation under acidic, basic, oxidative, photolytic, and thermal conditions (see Table 1).
-
Inject these stressed samples into your HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent BPU peak and from each other.
-
Use a PDA detector to check for peak purity of the BPU peak in the chromatograms of the stressed samples. The peak should be spectrally pure, indicating no co-eluting degradation products.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Diagram of HPLC Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
FAQ 5: I'm seeing peak tailing for my this compound peak in my HPLC analysis. What are the common causes and solutions?
Answer:
Peak tailing is a common issue in reversed-phase HPLC and can compromise the accuracy and precision of your quantification. For a molecule like BPU, which contains polar functional groups (amides), the most likely cause is secondary interactions with the stationary phase.
Troubleshooting Peak Tailing:
| Cause | Explanation | Solution(s) |
| Secondary Silanol Interactions | The amide groups in BPU can interact with residual, un-capped silanol groups on the silica-based C18 column, leading to peak tailing. | 1. Lower the mobile phase pH: Add 0.1% formic acid or phosphoric acid to the aqueous portion of your mobile phase to protonate the silanol groups and reduce these interactions. 2. Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape. | 1. Reduce the injection volume. 2. Dilute your sample. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds on the column or degradation of the stationary phase can create active sites that cause tailing. | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile, then isopropanol). 2. Replace the column if flushing does not resolve the issue. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Dissolve your sample in the mobile phase whenever possible. If not, use a solvent that is weaker than the mobile phase. |
Conclusion
References
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-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan. Available at: [Link]
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Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available at: [Link]
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This compound. Wikipedia. Available at: [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
N-Benzoyl-N′-phenylurea. National Center for Biotechnology Information. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Innovare Academic Sciences. Available at: [Link]
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Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]
-
Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. Available at: [Link]
-
LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. PubMed. Available at: [Link]
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- This is a placeholder for a specific reference if one were found directly on HPLC troubleshooting for BPU.
-
A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. National Center for Biotechnology Information. Available at: [Link]
-
MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. Available at: [Link]
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. Available at: [Link]
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Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
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-
A Stability Indicating UV-HPLC Method for the Determination of Potential Impurities in Nandrolone Phenylpropionate Active pharmaceutical. Acta Pharmaceutica Sciencia. Available at: [Link]
-
Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability- Indicating RP-HPLC Me. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chitin Synthesis Inhibitors: A Comparative Analysis of N-Benzoyl-N'-phenylureas and Other Key Classes
Introduction
In the intricate world of pest and fungal control, the enzyme chitin synthase represents a validated and highly selective target. Chitin, a polymer of N-acetylglucosamine, is a fundamental structural component of arthropod exoskeletons and fungal cell walls.[1][2][3][4] Its absence in vertebrates and plants provides a distinct therapeutic window, allowing for the development of targeted inhibitors with minimal off-target effects.[4][5]
Among the arsenal of compounds developed to exploit this pathway, N-Benzoyl-N'-phenylureas (BPUs) have long been a cornerstone in integrated pest management programs.[6][7][8] However, the landscape of chitin synthesis inhibitors (CSIs) is diverse, encompassing compounds with distinct mechanisms, potencies, and target specificities. This guide provides a comprehensive, data-driven comparison of BPUs against other major classes of CSIs, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present comparative efficacy data, and provide detailed protocols to empower your research.
The Chitin Synthesis Pathway: A Common Target with Multiple Vulnerabilities
The biosynthesis of chitin is a highly conserved multi-step process.[1][2][9] It begins in the cytoplasm with the conversion of sugars into the activated precursor, UDP-N-acetylglucosamine (UDP-GlcNAc). The final and critical step occurs at the plasma membrane, where the enzyme chitin synthase (CHS) catalyzes the polymerization of UDP-GlcNAc into linear chitin chains.[2][4][10] These chains then assemble into microfibrils, providing structural integrity.[1][2] Different classes of inhibitors have evolved to disrupt this pathway at distinct points, primarily targeting the final polymerization step catalyzed by CHS.
Caption: The Chitin Synthesis Pathway and points of inhibition for major CSI classes.
Class I: Benzoylphenylureas (BPUs) - The Non-Competitive Disruptors
The BPUs, including well-known compounds like Diflubenzuron, Lufenuron, and Hexaflumuron, represent a major class of insect growth regulators (IGRs).[11][12] Discovered in the 1970s, their primary route of entry is through ingestion.[11][13]
Mechanism of Action: BPUs do not directly kill insects but rather disrupt the molting process, leading to the formation of a defective cuticle and subsequent death.[11][14][15] While they are potent inhibitors of chitin synthesis, their exact molecular mechanism has been a subject of extensive research. Unlike other CSIs, BPUs do not act as competitive inhibitors of the chitin synthase enzyme.[12] The current consensus is that they interfere with a post-catalytic step, possibly by disrupting the transport of UDP-GlcNAc to the active site of the enzyme or by allosterically inhibiting the enzyme, thereby preventing the proper assembly of chitin microfibrils.[16] This mode of action is quite specific to insects; BPUs show no inhibitory action on fungal chitin synthase, despite the pathways being roughly equivalent.[12]
Key Examples:
-
Diflubenzuron: The prototype BPU, it interferes with the formation of the insect cuticle.[14][17]
-
Lufenuron: A widely used BPU in agriculture and veterinary medicine.[11]
-
Hexaflumuron: Known for its high efficacy against various insect pests.[12]
-
Novaluron: Exhibits both contact and translaminar properties, expanding its range of controllable pests.[13]
Class II: Nucleoside Antibiotics - The Competitive Mimics
This class includes the polyoxins and nikkomycins, which are naturally occurring antibiotics produced by Streptomyces species.[18][19] They are structurally analogous to the natural substrate, UDP-GlcNAc.
Mechanism of Action: Polyoxins and nikkomycins act as potent and specific competitive inhibitors of chitin synthase.[18][20][21] By mimicking the structure of UDP-GlcNAc, they bind to the active site of the CHS enzyme, directly blocking the polymerization reaction.[4][18] This mechanism is effective against both fungal and, to some extent, insect chitin synthases. However, their practical application in clinical settings for human mycoses has been limited due to poor uptake into fungal cells and rapid elimination from the host.[18][19]
Key Examples:
-
Polyoxin D: A powerful inhibitor of CHS from various fungal species, used commercially in agriculture.[18][21]
-
Nikkomycin Z: Has shown fungicidal activity against several endemic dimorphic fungi and is being explored for clinical development, often in combination therapies.[22]
Class III: Buprofezin - A Unique Mode of Action
Buprofezin is a thiadiazine-based insect growth regulator with a distinct mechanism that sets it apart from BPUs and nucleoside antibiotics.[23]
Mechanism of Action: Buprofezin is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 16 inhibitor of chitin biosynthesis.[24][25] It acts primarily by inhibiting the synthesis of chitin, leading to abnormal molting and the slow death of nymphs and larvae.[23] It also has secondary effects, such as reducing the fecundity of adults and causing the production of sterile eggs.[23] While the precise molecular target is still under investigation, its action is known to interfere with the normal metabolism and deposition of chitin, rather than direct competitive inhibition of the CHS enzyme itself.[23] It is particularly effective against certain Homoptera, such as leafhoppers and whiteflies.[23]
Comparative Performance: A Data-Driven Analysis
The choice of a chitin synthesis inhibitor depends critically on the target organism, the desired outcome (e.g., larvicidal, ovicidal, fungicidal), and the experimental system. Efficacy is typically quantified using metrics like IC50 (the concentration required to inhibit 50% of enzyme activity in vitro) and LC50 (the concentration required to kill 50% of a test population).
| Inhibitor Class | Compound | Target Organism | Bioassay Type | Metric | Value (ppm or mg ai/L) | Reference(s) |
| Benzoylphenylurea (BPU) | Hexaflumuron | Ephestia figulilella (Raisin Moth) | Larval Mortality | EC50 | 95.38 | [26] |
| Benzoylphenylurea (BPU) | Lufenuron | Ephestia figulilella (Raisin Moth) | Larval Mortality | EC50 | 379.21 | [26] |
| Benzoylphenylurea (BPU) | Hexaflumuron | Leptinotarsa decemlineata (Colorado potato beetle) | Larval Mortality | LC50 | 0.79 | [26] |
| Benzoylphenylurea (BPU) | Lufenuron | Leptinotarsa decemlineata (Colorado potato beetle) | Larval Mortality | LC50 | 27.3 | [26][27] |
| Benzoylphenylurea (BPU) | Novaluron | Pectinophora gossypiella (Pink Bollworm) | Larval Mortality | LC50 | 0.153 | [28] |
| Benzoylphenylurea (BPU) | Noviflumuron | Pectinophora gossypiella (Pink Bollworm) | Larval Mortality | LC50 | 0.342 | [28] |
| Benzoylphenylurea (BPU) | Novaluron | Pectinophora gossypiella (Pink Bollworm) | Ovicidal | LC50 | 0.274 | [28] |
| Benzoylphenylurea (BPU) | Noviflumuron | Pectinophora gossypiella (Pink Bollworm) | Ovicidal | LC50 | 0.188 | [28] |
| Nucleoside Antibiotic | Polyoxin D | Saccharomyces cerevisiae (Yeast CHS II) | Enzyme Inhibition | IC50 | >6.214 | [29] |
| Nucleoside Antibiotic | Nikkomycin Z | Saccharomyces cerevisiae (Yeast CHS) | Enzyme Inhibition | Ki | Varies (µM range) | [20] |
| Thiadiazine | Buprofezin | Chrysoperla rufilabris (Green Lacewing) | Larval Mortality | - | Reduced survival at 500-1000 | [30] |
Analysis of Performance Data: The data clearly illustrate that within the BPU class, efficacy can vary dramatically. For instance, Hexaflumuron is significantly more potent against both the raisin moth and the Colorado potato beetle compared to Lufenuron.[26] Novaluron and Noviflumuron show potent ovicidal and larvicidal activity against the pink bollworm at sub-ppm concentrations.[28] This highlights the importance of selecting the appropriate BPU based on the target pest.
Direct comparison of LC50 values for BPUs with IC50 values for nucleoside antibiotics is challenging as they measure different effects (in vivo lethality vs. in vitro enzyme inhibition). However, it is clear that nucleoside antibiotics like polyoxins and nikkomycins are potent enzyme inhibitors, operating at micromolar concentrations in cell-free assays.[20] Buprofezin's effects are often measured in terms of developmental disruption rather than direct, rapid mortality.[30]
Experimental Protocols: A Guide to Comparative Assays
To ensure scientific integrity, protocols must be robust and self-validating. Below are detailed methodologies for key assays used to evaluate and compare chitin synthesis inhibitors.
Protocol 1: In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This assay measures the direct inhibitory effect of a compound on the chitin synthase enzyme, allowing for the determination of an IC50 value. This method is adapted from established non-radioactive protocols.[29][31][32]
Causality Behind Experimental Choices:
-
Enzyme Source: A crude microsomal fraction from the target organism (insect or fungus) is used to ensure the enzyme is in its native membrane-bound state.
-
Zymogen Activation: Chitin synthase is often produced as an inactive zymogen and requires proteolytic activation (e.g., by trypsin) to become functional for the assay.
-
Detection Method: The assay relies on a Wheat Germ Agglutinin (WGA) coated plate. WGA specifically binds to N-acetylglucosamine polymers (chitin). The newly synthesized chitin is then detected using a WGA-Horseradish Peroxidase (HRP) conjugate and a colorimetric substrate (TMB). This avoids the handling and disposal issues associated with traditional radioactive assays.
Caption: Workflow for a non-radioactive in vitro chitin synthase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Enzyme: Homogenize target tissue (e.g., insect pupae or fungal mycelia) in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors).[33]
-
Microsomal Fraction Isolation: Perform differential centrifugation. A low-speed spin removes cell debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the microsomal fraction containing the CHS enzyme. Resuspend the pellet in buffer.[33]
-
Zymogen Activation: Incubate the crude enzyme extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes. Stop the reaction with a soybean trypsin inhibitor.[29][31]
-
Assay Procedure: a. To each well of a WGA-coated 96-well plate, add the activated enzyme extract.[31] b. Add the test inhibitor at various concentrations (a DMSO vehicle control is essential). c. Initiate the reaction by adding a premixed solution containing buffer, cofactors (e.g., MgCl₂ or CoCl₂), and the substrate UDP-GlcNAc.[29][32] d. Incubate the plate with shaking at 30°C for 1-3 hours.[29][31] e. Stop the reaction by washing the plate thoroughly with ultrapure water.[29][31]
-
Detection: a. Add a solution of WGA-HRP conjugate to each well and incubate.[29][31] b. Wash the plate again to remove unbound conjugate.[29][31] c. Add TMB substrate and allow color to develop. Stop the reaction with an acid solution (e.g., 0.5 M H₂SO₄).[33] d. Read the absorbance at 450 nm using a microplate reader.[33]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.[33][34]
Protocol 2: Insect Larval Mortality Bioassay (Leaf Dip Method)
This in vivo assay is a standard method for determining the lethal concentration (LC50) of ingested inhibitors against foliage-feeding insect larvae.[27]
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare serial dilutions of the test inhibitor (e.g., Lufenuron) in water, typically with a surfactant to ensure even coating.
-
Leaf Treatment: Dip host plant leaves (e.g., cotton for bollworms, potato for beetles) into the test solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. A control group is treated with the water/surfactant solution only.
-
Insect Exposure: Place a set number of synchronized-age larvae (e.g., third-instar) into a petri dish or container with the treated leaf.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, light).
-
Mortality Assessment: Record larval mortality at set intervals (e.g., 24, 48, 72 hours). For CSIs, mortality often occurs during the next molt, so observation periods may need to be extended.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals from the mortality data.[34]
Discussion & Application-Specific Considerations
-
Spectrum of Activity: The most significant difference is the spectrum of activity. BPUs are highly specific insecticides with little to no activity against fungi.[12][17] In contrast, nucleoside antibiotics like polyoxins and nikkomycins are potent antifungal agents, though their utility as insecticides is less established.[18][19] Buprofezin has a narrower insecticidal spectrum, primarily targeting sucking pests like whiteflies and mealybugs.[24]
-
Mode of Action & Resistance: The competitive mechanism of polyoxins/nikkomycins targets the highly conserved substrate-binding site of CHS. The non-competitive or allosteric inhibition by BPUs offers a different target site, which is crucial for resistance management.[6][8] Rotating insecticides with different modes of action (e.g., from IRAC Group 15 like BPUs and Group 16 like Buprofezin) is a key strategy to delay the development of resistance.
-
Choosing the Right Inhibitor:
-
For Insect Pest Control Research: BPUs are the compounds of choice. The selection among different BPUs should be based on literature data for the specific target pest (e.g., Novaluron for P. gossypiella, Hexaflumuron for L. decemlineata).[26][28]
-
For Antifungal Research/Screening: Polyoxins and nikkomycins are excellent positive controls for in vitro chitin synthase inhibition assays. Their direct, competitive action makes them ideal for validating new assay systems.[18][20]
-
For Studying Specific Insect Orders: If the research focuses on Hemiptera, Buprofezin is a relevant and mechanistically distinct alternative to BPUs.[23]
-
Conclusion
N-Benzoyl-N'-phenylureas are a powerful and specific class of insecticides that function by disrupting the final stages of chitin synthesis, a process vital for insect molting.[11][15] They stand in contrast to other major classes of chitin synthesis inhibitors, such as the nucleoside antibiotics (polyoxins, nikkomycins) which act as direct competitive inhibitors of the chitin synthase enzyme, and Buprofezin, which has a unique inhibitory effect on chitin deposition.[18][23] The data clearly show that while BPUs are highly effective, their potency varies significantly between compounds and target species.[26][28] For researchers, the choice of inhibitor must be a deliberate one, guided by the target organism's biology and the specific experimental question. Understanding the distinct mechanisms and leveraging the appropriate comparative assays, such as the in vitro enzyme inhibition and in vivo mortality protocols detailed here, is paramount to advancing the development of next-generation pest and fungal control strategies.
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A brief analysis of chitin synthesis inhibiting insecticide buprofezin|News - Agripesticide.com. (URL: [Link])
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Diflubenzuron | C14H9ClF2N2O2 | CID 37123 - PubChem. (URL: [Link])
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The cellular basis of chitin synthesis in fungi and insects: Common principles and differences | Request PDF - ResearchGate. (URL: [Link])
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Benzoylurea insecticide - Wikipedia. (URL: [Link])
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Diflubenzuron - Wikipedia. (URL: [Link])
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Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PMC - NIH. (URL: [Link])
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18.2 Antifungal agents that target the wall - David Moore's World of Fungi. (URL: [Link])
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The cellular basis of chitin synthesis in fungi and insects: common principles and differences - PubMed. (URL: [Link])
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Advances in Chitin Synthesis Inhibitors for Pest Control | Bentham Science Publishers. (URL: [Link])
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Benzoylurea Chitin Synthesis Inhibitors | Journal of Agricultural and Food Chemistry. (URL: [Link])
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Benzoylurea Chitin Synthesis Inhibitors - PubMed. (URL: [Link])
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Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed - NIH. (URL: [Link])
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Benzoylurea Chitin Synthesis Inhibitors: A Review | Request PDF - ResearchGate. (URL: [Link])
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chemicalWATCHFactsheet - DIFLUBENZURON - Beyond Pesticides. (URL: [Link])
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Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PubMed Central. (URL: [Link])
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Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control - Journal of Environmental Biology. (URL: [Link])
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Impact of the insect growth regulator diflubenzuron on biochemical composition of cuticle of the shrimp Penaeus kerathurus - PubMed. (URL: [Link])
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Buprofezin - Wikipedia. (URL: [Link])
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Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed. (URL: [Link])
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A Comparative Analysis of N-Benzoyl-N'-phenylurea and Diflubenzuron: A Technical Guide for Researchers
In the landscape of insect growth regulators, the benzoylphenylurea (BPU) class of insecticides stands out for its targeted mechanism of action and favorable toxicological profile towards non-target vertebrates. This guide provides an in-depth comparative study of N-Benzoyl-N'-phenylurea, the foundational molecule of this class, and one of its most successful derivatives, Diflubenzuron. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds, supported by experimental data and detailed methodologies.
Introduction: The Genesis of a New Class of Insecticides
The discovery of benzoylphenylureas in the 1970s marked a significant advancement in pest control, moving away from broad-spectrum neurotoxins towards more selective insect growth regulators.[1] this compound (BPU) is the parent compound from which a multitude of commercially significant insecticides have been derived.[2] Diflubenzuron, commercialized in 1975, was one of the first and most prominent of these derivatives, demonstrating potent activity against a wide range of insect pests.[1] Both compounds share a common mechanism of action, the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton but absent in vertebrates, conferring a high degree of selectivity.[2][3]
Chemical and Physical Properties: A Structural Comparison
At their core, both molecules feature a urea bridge flanked by a benzoyl group and a phenyl group. The key distinction in Diflubenzuron's structure is the substitution of a 2,6-difluorobenzoyl group and a 4-chlorophenyl group. These halogen substitutions significantly influence the molecule's physicochemical properties and, consequently, its biological activity and environmental fate.
| Property | This compound | Diflubenzuron |
| IUPAC Name | N-(phenylcarbamoyl)benzamide | 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea |
| CAS Number | 1821-33-6 | 35367-38-5 |
| Molecular Formula | C₁₄H₁₂N₂O₂ | C₁₄H₉ClF₂N₂O₂ |
| Molar Mass | 240.26 g/mol | 310.68 g/mol |
| Appearance | White crystalline solid | Colorless to yellow crystals |
| Melting Point | 210-213 °C | 210-230 °C |
| Solubility in Water | Low | Almost insoluble |
Mechanism of Action: A Shared Pathway of Disruption
Both this compound and Diflubenzuron function as insect growth regulators by inhibiting chitin biosynthesis.[2][3] Chitin is a fundamental polysaccharide that provides structural integrity to the insect's exoskeleton. By interfering with the production of chitin, these compounds disrupt the molting process, leading to the formation of a malformed and fragile cuticle that cannot support the insect, ultimately causing death during ecdysis.[3]
The precise molecular target is believed to be the enzyme chitin synthase.[3] By blocking this enzyme, the polymerization of N-acetylglucosamine into chitin is prevented. This targeted action is highly specific to arthropods and other organisms that produce chitin, explaining the low toxicity of these compounds to vertebrates.
Caption: Mechanism of action of Benzoylphenylureas.
Synthesis of this compound and Diflubenzuron: A Comparative Overview
The synthesis of these compounds generally involves the reaction of a substituted benzoyl isocyanate with a corresponding aniline derivative. The specific precursors and reaction conditions are key to achieving high yields and purity.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of N-phenylurea with benzoyl chloride in the presence of a base, following the Schotten-Baumann reaction conditions. An alternative method reported in 1965 involves the reaction of dry N-chlorobenzamide with phenylisocyanate.[2]
Industrial Synthesis of Diflubenzuron
The commercial production of Diflubenzuron typically involves the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate. This process is often carried out in an aromatic solvent like xylene at elevated temperatures.
Experimental Protocol: Synthesis of Diflubenzuron
-
Reaction Setup: A condensation reactor equipped with a stirrer, condenser, and thermometer is charged with an aromatic solvent (e.g., xylene).
-
Addition of Reactant: 2,6-difluorobenzamide is added to the solvent.
-
Reflux: The mixture is heated to reflux (approximately 140°C) and maintained for several hours.
-
Cooling and Second Reactant Addition: The reaction mixture is cooled to around 40°C, and p-chlorophenyl isocyanate is added dropwise.
-
Second Reaction Phase: The temperature is raised again to 140°C and held for several hours to complete the reaction.
-
Crystallization and Isolation: The mixture is cooled to allow the Diflubenzuron product to crystallize.
-
Purification: The crystals are filtered, washed with water, and dried to yield the final product. The solvent can be recovered through distillation for reuse.[3]
Caption: Simplified workflow for the synthesis of Diflubenzuron.
Comparative Efficacy: A Look at the Insecticidal Activity
While this compound serves as the foundational structure, its insecticidal activity is generally lower than its halogenated derivatives like Diflubenzuron. The addition of fluorine and chlorine atoms in Diflubenzuron enhances its potency against a wide range of insect pests.
| Compound | Target Pest | LC₅₀ (ppm) | Exposure Time (hrs) | Bioassay Method |
| Diflubenzuron | Spodoptera litura (3rd Instar Larvae) | 90.048 | - | Topical Application |
| Diflubenzuron | Aedes aegypti (Larvae) | 0.0012 | 24 | Water Treatment |
| This compound Derivatives | Spodoptera littoralis (2nd Instar Larvae) | 17.082 - 73.125 | 72 | Oral Administration |
Experimental Protocol: Evaluating Insecticidal Activity (Leaf-Dip Bioassay)
-
Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., acetone) and then serially diluted with water containing a surfactant (e.g., Triton X-100) to obtain a range of concentrations.
-
Leaf Treatment: Fresh leaves of a suitable host plant (e.g., castor bean for Spodoptera littoralis) are dipped into the test solutions for 30 seconds and then allowed to air dry. Control leaves are dipped in a solution of water and surfactant only.
-
Insect Exposure: A known number of insect larvae (e.g., 10 larvae per replicate) are placed in a petri dish or glass jar containing the treated leaves.
-
Incubation: The containers are covered with a breathable material (e.g., muslin) and kept under controlled laboratory conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC₅₀ value.
Environmental Fate and Ecotoxicology: A Comparative Perspective
The environmental persistence and non-target toxicity are critical considerations for any insecticide. Generally, benzoylphenylureas exhibit rapid degradation in soil and water and have low toxicity to vertebrates. However, they can be highly toxic to aquatic invertebrates.
Environmental Degradation
Diflubenzuron: The degradation of Diflubenzuron in the environment is primarily driven by microbial processes in soil and is pH-dependent in water. It is relatively non-persistent.
-
Soil Half-life: The aerobic soil half-life of Diflubenzuron is approximately 2 days.
-
Water Degradation: Diflubenzuron is stable to hydrolysis and photolysis under normal environmental conditions.[7]
This compound: As a class, phenylurea compounds are subject to microbial degradation in soil.[8] Specific data on the environmental half-life of the parent this compound is not as extensively documented as for its commercial derivatives.
Bioaccumulation
Diflubenzuron: Studies have shown that Diflubenzuron has a low potential for bioaccumulation in fish.[9]
This compound: While specific bioaccumulation data for the parent compound is limited, the general chemical properties of phenylureas suggest a potential for bioaccumulation depending on factors like lipophilicity.
Toxicity to Non-Target Organisms
Diflubenzuron:
-
Avian and Mammalian Toxicity: Diflubenzuron exhibits very low acute toxicity to birds and mammals.[1][10]
-
Aquatic Toxicity: It is practically non-toxic to fish but can be very highly toxic to aquatic invertebrates, particularly crustaceans like Daphnia magna.[1][10] The 48-hour EC₅₀ for Daphnia magna has been reported to be as low as 51.76 ng/L in chronic exposure studies.[11]
-
Bees: Diflubenzuron is considered non-toxic to bees.[10]
This compound: While specific ecotoxicological data for the parent compound is sparse, it is anticipated to have a similar toxicity profile to other benzoylphenylureas, with low vertebrate toxicity but higher toxicity to aquatic invertebrates. Some studies suggest that certain derivatives may have higher toxicity to aquatic invertebrates than their alkylated counterparts.
| Organism | Compound | Toxicity Value (LC₅₀/EC₅₀) |
| Daphnia magna (Water Flea) | Diflubenzuron | 0.75 µg/L (48h LC₅₀) |
| Rat (Oral) | Diflubenzuron | >5,000 mg/kg (LD₅₀) |
| Rabbit (Dermal) | Diflubenzuron | >2,000 mg/kg (LD₅₀) |
Source:[10]
Conclusion and Future Perspectives
This compound laid the groundwork for the development of a highly successful and selective class of insecticides. Its derivative, Diflubenzuron, exemplifies the improvements in insecticidal potency that can be achieved through targeted chemical modifications. Both compounds share a common and highly specific mechanism of action, making them valuable tools in integrated pest management programs.
While Diflubenzuron is well-characterized, further research into the specific biological activity and environmental profile of the parent this compound would provide a more complete understanding of the structure-activity relationships within the benzoylphenylurea class. This knowledge could guide the future design of even more effective and environmentally benign insect growth regulators.
References
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A Comparative Guide to the Anticancer Activity of N-Benzoyl-N'-phenylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of N-Benzoyl-N'-phenylurea Scaffolds
The this compound core structure has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Within oncology research, derivatives of this parent compound have garnered considerable attention for their potent cytotoxic effects against a range of human cancers.[3][4] Their mechanism of action is often multifaceted, involving the inhibition of key cellular processes crucial for cancer cell proliferation and survival, such as tubulin polymerization and receptor tyrosine kinase signaling.[5][6][7] This guide will delve into the nuances of these mechanisms and provide a comparative analysis of the anticancer performance of various synthesized analogs.
Comparative Anticancer Activity: A Data-Driven Analysis
The efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on both the benzoyl and phenyl rings. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several key derivatives against a panel of human cancer cell lines, providing a clear comparison of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings & Comparison |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.31 | Displayed potent activity, highlighting the positive influence of dichloro-substitution on the benzoyl ring.[8] |
| T47D (Breast) | 0.94 | Showed significant cytotoxicity, further supporting its potential as an anti-breast cancer agent.[8] | |
| N-(3-chloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.43 (430 µM) | Demonstrated better activity compared to hydroxyurea (IC50: 4.58 mM).[9] |
| N-(3,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.85 (850 µM) | Also showed superior performance against the reference drug hydroxyurea.[9] |
| HO-221 | Various Solid Tumors | Not specified | Exhibited significant antitumor activities in experimental models, with a proposed mechanism involving DNA polymerase alpha inhibition.[10] |
| Compound 11 (pyrazoloxyphenyl benzoyl urea) | A-549, SKOV-3, SK-MEL-2, XF-498, HCT-15 | Not specified | Showed 50-100 times greater antitumor activities than cisplatin.[3] |
| Compound 10 | BxPC3, Mia-Paca, Hep2 | Not specified | Demonstrated an interesting inhibition profile against these cell lines.[11][12] |
| Compounds 8 and 9 | Hep2 | Not specified | Showed significant cytotoxicity.[11][12] |
| N-4-methoxybenzoyl-N'-phenylurea | HeLa (Cervical) | 6.50 (6500 µM) | Exhibited stronger anticancer activity compared to hydroxyurea (IC50: 170.57 mM).[13] |
| F13 (3-Bromoacetamino-4-methoxy-benzoylurea) | HT-1080 (Fibrosarcoma) | < 1 µg/ml | Inhibited cell migration, adhesion, and invasion at low concentrations.[14] |
| Compound 14b (6-fluoro substitution) | CEM, Daudi, MCF-7, Bel-7402, DU-145, PC-3, DND-1A, LOVO, MIA Paca | 0.01 - 0.30 | Showed potent activities against a broad range of cancer cell lines.[15] |
| Thiourea 7b | MCF-7 (Breast) | Not specified | Demonstrated significant EGFR (IC50=0.08 µM) and HER-2 (IC50=0.35 µM) inhibitory activity.[6] |
Unraveling the Mechanisms of Action
The anticancer effects of this compound derivatives are not attributed to a single mode of action but rather a convergence of inhibitory activities on several key cellular targets. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
Inhibition of Tubulin Polymerization
A significant number of this compound derivatives exert their anticancer effects by disrupting microtubule dynamics.[5][15] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these derivatives inhibit its polymerization into microtubules. This disruption of microtubule formation leads to a cascade of events, including cell cycle arrest in the G2/M phase, activation of the apoptotic pathway, and ultimately, cancer cell death.[15] The N-benzylbenzamide derivative, compound 20b, for instance, has been shown to bind to the colchicine binding site on tubulin, leading to potent antiproliferative and anti-vascular effects.[16]
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Kinase Inhibition: Targeting Aberrant Signaling
Cancer is often characterized by dysregulated signaling pathways driven by aberrant kinase activity. Several this compound derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others within the receptor tyrosine kinase (RTK) family.[6][17][18][19] By blocking the ATP-binding site of these kinases, the derivatives prevent downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. For example, certain thiourea derivatives have shown potential as EGFR inhibitors, a key target in non-small-cell lung cancer.[17][20] The N,N'-diarylurea scaffold, present in the multi-kinase inhibitor sorafenib, is a testament to the potential of this chemical class in targeting kinase-driven cancers.[19]
Caption: Inhibition of receptor tyrosine kinase signaling pathways.
Other Anticancer Mechanisms
Beyond tubulin and kinase inhibition, this compound derivatives have been reported to induce anticancer effects through other mechanisms:
-
DNA Polymerase Inhibition: The derivative HO-221 was found to strongly inhibit DNA polymerase alpha activity, leading to cell cycle arrest in the G1 and S phases.[10]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death, or apoptosis, in cancer cells, often as a consequence of cell cycle arrest or other cellular stresses.[14]
-
Cell Cycle Arrest: The ability to halt the cell cycle at various checkpoints (G1, S, or G2/M) is a common feature of these compounds, preventing cancer cells from dividing and proliferating.[10]
Structure-Activity Relationship (SAR) Insights
The extensive research into this compound derivatives has provided valuable insights into their structure-activity relationships, guiding the rational design of more potent and selective anticancer agents.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the N'-phenyl ring significantly impact activity. Halogen substitutions, particularly at the 2, 4, or 6-positions, have been shown to enhance cytotoxic effects.[7][15] For instance, the 2,4-dichloro substitution in N-(2,4-dichloro)benzoyl-N'-phenylthiourea resulted in potent activity against breast cancer cells.[8]
-
Substituents on the Benzoyl Ring: Modifications to the N-benzoyl ring also play a crucial role. The presence of a nitro group, as seen in N-(2-Nitrobenzoyl)-N'-[4-(2-pyrimidinyloxy)phenyl]ureas, has been associated with high antitumor activity.[4]
-
The Urea/Thiourea Linker: The urea or thiourea linker is critical for the biological activity, likely participating in hydrogen bonding interactions with target proteins.[21]
-
Aryl Substitutions at the N'-end: The introduction of suitable aryl groups at the N'-end can increase anticancer activity and may even alter the mechanism of action.[5]
Experimental Protocols: A Guide for In Vitro Evaluation
The assessment of the anticancer activity of this compound derivatives relies on a battery of well-established in vitro assays. Below are step-by-step methodologies for key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A simplified workflow for the MTT cell viability assay.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase.
-
Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle to determine if the compound induces cell cycle arrest at a specific checkpoint.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. The structure-activity relationship studies have provided a roadmap for the rational design of new analogs with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring combination therapies with existing anticancer drugs could unlock synergistic effects and overcome drug resistance. The continued investigation of this versatile chemical scaffold holds significant promise for the development of novel and effective cancer therapeutics.
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Chen, Y. L., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences, 24(2), 1438. [Link]
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Li, Y., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. Cancer Cell International, 21(1), 539. [Link]
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Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]
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N/A. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the Purity Validation of N-Benzoyl-N'-phenylurea
This guide provides an in-depth comparison of traditional High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), for the purity validation of N-Benzoyl-N'-phenylurea (BPU). As the parent compound for a class of commercially significant insecticides, the purity of BPU is critical to its efficacy and safety profile.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two robust analytical methods, supported by experimental protocols and comparative data to inform method selection and validation.
The determination of purity is a critical aspect of pharmaceutical quality control, with regulatory bodies such as the USFDA and ICH placing significant emphasis on the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[2] Both HPLC and UHPLC are powerful chromatographic techniques widely employed for this purpose.[3][4] This guide will dissect the nuances of each technique, providing a scientifically grounded rationale for the selection of various method parameters and a clear comparison of their performance.
The Analytical Challenge: this compound and Its Impurities
This compound (C₁₄H₁₂N₂O₂) is a crystalline solid with a molecular weight of 240.26 g/mol .[1] The synthesis of BPU can result in process-related impurities, including starting materials, by-products, and degradation products. A robust analytical method must be able to separate the main compound from these potential impurities with sufficient resolution and sensitivity to accurately determine its purity.
Method 1: The Workhorse - A Validated Isocratic Reverse-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis due to its reliability and versatility.[4][5] For a non-polar compound like BPU, a reverse-phase method is the logical choice, utilizing a non-polar stationary phase and a polar mobile phase.
The selection of a C18 column is based on its widespread applicability and proven performance in separating a broad range of non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, offers a good balance of solvent strength and UV transparency for sensitive detection. An isocratic elution is chosen for its simplicity, robustness, and reproducibility, which are highly desirable for routine quality control applications.
Experimental Protocol: HPLC Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.[6]
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the BPU sample and dissolve in 100 mL of mobile phase.
Rationale for Method Parameters:
The choice of a 60:40 acetonitrile/water mobile phase is designed to provide sufficient elution strength for BPU while allowing for the separation of potentially more polar or less polar impurities. A column temperature of 30°C ensures consistent retention times and peak shapes. The detection wavelength of 245 nm is selected based on the UV absorbance spectrum of phenylurea compounds.[6]
Method 2: The High-Performer - A Fast and Efficient UHPLC Method
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher backpressures.[7][8] This results in dramatically faster analysis times, improved resolution, and enhanced sensitivity.[3][5]
The transition from HPLC to UHPLC is not merely a change in instrumentation but a holistic approach to method optimization. The smaller particle size of the UHPLC column leads to a significant increase in column efficiency, resulting in sharper and narrower peaks.[9] This allows for shorter column lengths and higher flow rates without sacrificing resolution.
Experimental Protocol: UHPLC Method
1. Instrumentation:
-
A UHPLC system capable of operating at pressures up to 15,000 psi, equipped with a binary pump, autosampler with a low-dispersion flow path, column oven, and a UV-Vis or DAD detector.
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 2 µL.
-
Run Time: 3 minutes.
Rationale for Method Parameters:
The UHPLC method utilizes a shorter column with smaller particles, which necessitates a lower flow rate to maintain optimal linear velocity and achieve maximum efficiency.[8] The smaller injection volume is proportional to the reduced column volume to prevent band broadening. The slightly higher column temperature further reduces mobile phase viscosity, allowing for efficient operation at higher pressures.
Comparative Performance and Method Validation
A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[10] The validation of the HPLC and UHPLC methods for BPU purity would be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[11][12][13] The following table summarizes the expected comparative performance of the two methods based on these validation parameters.
| Parameter | HPLC Method | UHPLC Method | Justification for Performance Difference |
| Retention Time (BPU) | ~ 8.5 min | ~ 1.8 min | Shorter column and higher optimal linear velocity in UHPLC lead to faster elution.[9] |
| Resolution (Critical Pair) | > 2.0 | > 2.5 | Higher efficiency of the sub-2 µm particles in the UHPLC column results in sharper peaks and better separation.[5] |
| Theoretical Plates | ~ 10,000 | ~ 15,000 | Smaller particle size in the UHPLC column leads to a more efficient separation.[7] |
| Analysis Time | 15 min | 3 min | Faster elution in UHPLC significantly reduces the overall run time.[3] |
| Solvent Consumption | ~ 15 mL/run | ~ 1.5 mL/run | Lower flow rate and shorter run time in UHPLC lead to substantial solvent savings.[8] |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to exhibit excellent linearity over the desired concentration range. |
| Precision (%RSD) | < 1.0% | < 0.5% | The advanced fluidics and injection systems of UHPLC instruments can lead to improved precision. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods should provide high accuracy, with UHPLC potentially offering slightly better recovery due to reduced peak tailing. |
| LOD (µg/mL) | ~ 0.05 | ~ 0.01 | The sharper peaks and lower baseline noise in UHPLC result in enhanced sensitivity and lower limits of detection.[5] |
| LOQ (µg/mL) | ~ 0.15 | ~ 0.03 | Similar to LOD, the improved signal-to-noise ratio in UHPLC allows for more accurate quantification at lower levels. |
| Robustness | High | High | Both methods, once properly developed, should be robust to small, deliberate changes in method parameters. |
Workflow and Logical Relationships
The successful implementation of either method relies on a systematic workflow, from initial method development and validation to routine analysis.
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A Senior Scientist's Guide to Confirming the Biological Activity of Synthesized N-Benzoyl-N'-phenylurea
For researchers in drug development and crop protection, the synthesis of a novel compound like N-Benzoyl-N'-phenylurea (BPU) is just the beginning. The pivotal next step is a rigorous, multi-faceted evaluation of its biological activity. This guide provides an integrated strategy and detailed, field-proven protocols for confirming and quantifying the therapeutic or agrochemical potential of your synthesized BPU. We will move beyond mere procedural lists to explore the scientific rationale behind each step, ensuring your investigation is both efficient and robust.
This compound and its derivatives are a versatile class of compounds, historically recognized as potent insect growth regulators.[1][2] More recent investigations have unveiled their promising potential as anticancer and antimicrobial agents.[3][4] This guide will therefore focus on a tripartite screening approach: evaluating cytotoxicity against cancer cells, assessing antimicrobial efficacy, and confirming the classic insecticidal mechanism.
Section 1: Evaluating Anticancer Potential via Cytotoxicity Screening
The exploration of urea and thiourea derivatives as anticancer agents has gained significant traction, with studies demonstrating their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.[5][6] Our first objective is to determine if the synthesized BPU exhibits cytotoxic effects on cancer cells.
The Rationale: Why Benzoylureas May Target Cancer
While the precise anticancer mechanism of BPUs is an active area of research, several hypotheses guide our experimental design. Some derivatives have been shown to interfere with critical signaling pathways or inhibit enzymes like receptor protein tyrosine kinases, which are often dysregulated in cancer.[6][7] The MTT assay is a foundational, colorimetric method to screen for such cytotoxic activity. It measures the metabolic activity of a cell, which in most cases, correlates directly with cell viability.[8][9] The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11] The quantity of formazan produced is proportional to the number of viable cells.[10]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is a self-validating system, incorporating controls to ensure data integrity.
Materials:
-
Synthesized this compound (BPU)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[4]
-
Non-cancerous control cell line (e.g., Vero)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Vehicle control (e.g., DMSO at the highest concentration used for the test compound)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of your synthesized BPU and the positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with the vehicle (vehicle control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. The duration depends on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals using a microscope.[10]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Workflow Visualization: MTT Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Comparative Data Analysis
A successful outcome is not just a low IC₅₀ value but one that shows selectivity for cancer cells over non-cancerous cells.
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Synthesized BPU | MCF-7 (Cancer) | 15.5 | 6.2 |
| Vero (Normal) | 96.1 | ||
| Doxorubicin (Control) | MCF-7 (Cancer) | 2.1 | 4.5 |
| Vero (Normal) | 9.5 | ||
| Literature BPU Analog²[6][13] | MCF-7 (Cancer) | 310 | N/A |
¹Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. ²Data represents a structurally similar compound from published literature for benchmark comparison.
Section 2: Assessing Antimicrobial Efficacy
The second arm of our investigation targets the potential antimicrobial properties of the synthesized BPU. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15]
The Rationale: A Search for New Antimicrobials
With the rise of antimicrobial resistance, screening new chemical entities for antibacterial and antifungal activity is a global priority. The broth microdilution method is a standardized, quantitative technique recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of a compound.[14][16] This method provides a precise measure of potency that can be compared across different compounds and organisms.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows CLSI guidelines to ensure reproducibility and standardization.[16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 Medium for fungi
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1-5 x 10⁸ CFU/mL)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
Procedure:
-
Compound Preparation: Prepare a stock solution of your synthesized BPU in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the BPU and control antibiotics in the appropriate broth to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.[14]
-
Inoculation: Add the standardized inoculum to each well of the microplate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[14][17] This can be determined by visual inspection or by using a plate reader.
Workflow Visualization: MIC Determination
Caption: Broth microdilution workflow for Minimum Inhibitory Concentration (MIC).
Comparative Data Analysis
The MIC values provide a direct comparison of the potency of your compound against standard antimicrobial agents.
| Compound | Organism | MIC (µg/mL) |
| Synthesized BPU | S. aureus | 16 |
| E. coli | >128 | |
| C. albicans | 64 | |
| Ciprofloxacin (Control) | S. aureus | 0.5 |
| E. coli | 0.06 | |
| Fluconazole (Control) | C. albicans | 1 |
Section 3: Confirming Insecticidal Activity
The foundational biological activity of the benzoylurea class is the inhibition of chitin synthesis in insects, making them potent insect growth regulators (IGRs).[18][19] Verifying this mode of action is crucial, especially for agrochemical applications.
The Rationale: Mechanism of Action as a Chitin Synthesis Inhibitor
Benzoylureas act by inhibiting the enzyme chitin synthase.[20][21] Chitin is a vital polymer that forms the insect's exoskeleton (cuticle).[22][23] By blocking its synthesis, BPUs disrupt the molting process, where the insect sheds its old cuticle and forms a new, larger one.[24] This leads to a malformed, fragile cuticle, ultimately causing the insect larva to die.[19] This mechanism provides excellent selectivity, as vertebrates do not possess chitin.[18]
Experimental Protocol: Larval Diet Bioassay
This bioassay is a standard method to quantify the lethal effects of a compound incorporated into an insect's food source.
Materials:
-
Test insect larvae (e.g., 2nd or 3rd instar of Diamondback Moth, Plutella xylostella)
-
Artificial insect diet
-
Synthesized BPU
-
Positive control IGR (e.g., Diflubenzuron)
-
Multi-well insect rearing trays or petri dishes
Procedure:
-
Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid, incorporate the synthesized BPU at various concentrations. Also prepare a control diet with the solvent vehicle and a diet with the positive control.
-
Assay Setup: Dispense the treated diet into the rearing trays or dishes and allow it to solidify.
-
Larval Infestation: Carefully place one larva into each well or dish.
-
Incubation: Maintain the trays under controlled environmental conditions (e.g., 25°C, >60% relative humidity, specific light/dark cycle) for 5-7 days.
-
Mortality Assessment: Record larval mortality daily. Mortality is often characterized by an inability to molt successfully.
-
Data Analysis: Use the mortality data to calculate the lethal concentration that kills 50% of the test population (LC₅₀) using Probit analysis.
Pathway Visualization: Chitin Synthesis Inhibition
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A Researcher's Guide to the Structure-Activity Relationship of N-Benzoyl-N'-phenylurea Analogues
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-Benzoyl-N'-phenylurea (BPU) analogues, a class of compounds renowned for their broad spectrum of biological activities. From their well-established role as insect growth regulators to their emerging potential as anticancer and antiviral agents, the BPU scaffold offers a fertile ground for rational drug design. Here, we dissect the intricate relationship between chemical structure and biological function, supported by experimental data and detailed protocols to empower researchers in their quest for novel, potent, and selective therapeutic and agrochemical agents.
The Versatile Scaffold: An Introduction to N-Benzoyl-N'-phenylureas
This compound derivatives are characterized by a central urea bridge linking a benzoyl group and a phenyl group. This core structure is a privileged scaffold, meaning it is a recurring motif in biologically active compounds. The primary mechanism of action for their insecticidal activity is the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton. This targeted action results in abortive molting and ultimately the death of insect larvae, making them effective and often selective insecticides.
Beyond their impact on insects, researchers have explored the therapeutic potential of BPU analogues in human health. Studies have demonstrated their efficacy as inhibitors of tubulin polymerization, a key process in cell division, highlighting their potential as anticancer agents. Furthermore, certain derivatives have shown promise as antiviral compounds, underscoring the remarkable versatility of this chemical class.
The beauty of the BPU scaffold lies in its amenability to chemical modification. The N-benzoyl ring (Ring A) and the N'-phenyl ring (Ring B) can be functionalized with a wide array of substituents, allowing for the fine-tuning of their physicochemical properties and biological activity. This guide will explore how modifications to these rings impact their efficacy.
Decoding the Structure-Activity Relationship: A Tale of Two Rings
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on both aromatic rings. Understanding these relationships is paramount for designing next-generation compounds with improved performance.
The N-Benzoyl Ring (Ring A): The Anchor of Activity
Substituents on the benzoyl ring play a crucial role in modulating the potency of BPU analogues. Halogen atoms, particularly fluorine and chlorine, are frequently incorporated at the 2- and 6-positions. This disubstitution pattern is a hallmark of many commercially successful insecticidal BPUs.
-
2,6-Dihalogenation: The presence of two halogen atoms at the 2- and 6-positions often leads to a significant increase in insecticidal activity. This is attributed to several factors, including increased lipophilicity, which may enhance penetration through the insect cuticle, and the stabilization of a specific conformation required for binding to the target enzyme, chitin synthase. For instance, diflubenzuron, a classic BPU insecticide, features a 2,6-difluorobenzoyl moiety.
The N'-Phenyl Ring (Ring B): The Specificity Determinant
The N'-phenyl ring offers a broader canvas for modification, and the substituents on this ring are critical for determining the spectrum of activity and selectivity.
-
Halogenation and Lipophilicity: As with the benzoyl ring, halogenation of the phenyl ring, typically at the 3-, 4-, or 5-positions, can enhance activity. For example, lufenuron, used to control fleas on pets, possesses a 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl group. This highly fluorinated substituent significantly increases the compound's lipophilicity and persistence.
-
Steric and Electronic Effects: The introduction of bulky or electron-withdrawing groups can influence how the molecule interacts with its biological target. For anticancer applications, substitutions on the phenyl ring have been shown to be critical for tubulin polymerization inhibition.
Comparative Analysis of Biological Activity: A Data-Driven Perspective
To illustrate the principles of SAR, the following table summarizes the biological activity of a series of this compound analogues against various targets. The data is compiled from multiple studies to provide a comparative overview.
| Compound | Substituents (Ring A) | Substituents (Ring B) | Biological Activity | IC50 / LC50 | Reference |
| Diflubenzuron | 2,6-difluoro | 4-chloro | Insecticidal (Chitin Synthesis Inhibition) | Varies by species | |
| Flufenoxuron | 2,6-difluoro | 4-[2-chloro-4-(trifluoromethyl)phenoxy] | Insecticidal (Chitin Synthesis Inhibition) | Varies by species | |
| Compound 1 | 2-chloro | 4-methyl | Anticancer (Tubulin Polymerization Inhibition) | 2.5 µM (MCF-7 cells) | |
| Compound 2 | 2-chloro | 4-bromo | Anticancer (Tubulin Polymerization Inhibition) | 1.8 µM (MCF-7 cells) | |
| Compound 3 | 2-chloro | 3,4-dichloro | Anticancer (Tubulin Polymerization Inhibition) | 3.2 µM (MCF-7 cells) |
Analysis of the Data:
The data clearly demonstrates the impact of substituent changes. In the anticancer series, the substitution on the N'-phenyl ring from a methyl group (Compound 1) to a bromine atom (Compound 2) results in a notable increase in potency against the MCF-7 breast cancer cell line. However, the addition of a second chlorine atom (Compound 3) leads to a slight decrease in activity, suggesting an optimal range for lipophilicity and steric bulk.
Experimental Protocols: From Synthesis to Biological Evaluation
The reliable evaluation of SAR requires robust and reproducible experimental methods. Below are standardized protocols for the synthesis and biological testing of this compound analogues.
General Synthetic Protocol for this compound Analogues
This protocol describes a common and efficient method for the synthesis of the target compounds via the reaction of a substituted benzoyl isocyanate with a substituted aniline.
Step 1: Synthesis of Substituted Benzoyl Isocyanate
-
To a solution of the desired substituted benzamide (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude benzoyl isocyanate, which is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude benzoyl isocyanate from Step 1 in anhydrous DCM.
-
To this solution, add the desired substituted aniline (1.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold DCM, and dry under vacuum to afford the pure this compound analogue.
Caption: Synthetic workflow for this compound analogues.
In Vitro Anticancer Activity Assay: MTT Proliferation Assay
This protocol outlines the steps for evaluating the cytotoxic effects of BPU analogues on a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized BPU analogues (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cell proliferation assay.
Mechanism of Action: A Deeper Dive
The diverse biological activities of BPU analogues stem from their ability to interact with various biological targets.
-
Chitin Synthesis Inhibition: In insects, BPUs are non-competitive inhibitors of chitin synthase. They are believed to bind to an allosteric site on the enzyme, disrupting the polymerization of N-acetylglucosamine into chitin chains. This leads to a weakened and malformed exoskeleton, which cannot withstand the pressures of molting.
-
Tubulin Polymerization Inhibition: As anticancer agents, certain BPU derivatives bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The result is a cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).
Caption: Anticancer mechanism of action for BPU analogues.
Future Directions and Conclusion
The this compound scaffold continues to be a source of inspiration for the development of new therapeutic agents and agrochemicals. Future research will likely focus on:
-
Improving Selectivity: Designing analogues with enhanced selectivity for their intended target to minimize off-target effects and toxicity.
-
Overcoming Resistance: Developing novel BPUs that can overcome resistance mechanisms in insects and cancer cells.
-
Exploring New Applications: Investigating the potential of BPU derivatives in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.
References
A Comparative Guide to N-Benzoyl-N'-phenylurea and Commercial Insecticides: Mechanisms and Performance
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of insect pest management, the demand for effective, selective, and environmentally conscious insecticides is ever-present. Among the diverse chemical classes available, N-Benzoyl-N'-phenylureas (BPUs) represent a significant group of insect growth regulators (IGRs) with a unique mode of action.[1][2][3] This guide provides a detailed comparison of the performance of BPUs against conventional commercial insecticides, supported by experimental data and protocols to aid researchers in their evaluation and development efforts.
Section 1: Mechanisms of Action - A Tale of Two Strategies
The efficacy of an insecticide is intrinsically linked to its mechanism of action. BPUs and traditional insecticides employ fundamentally different strategies to achieve insect control.
N-Benzoyl-N'-phenylureas (BPUs): The Chitin Synthesis Inhibitors
BPUs act as potent insect growth regulators by disrupting the molting process, a critical physiological event in the life of an insect.[1][4] Their primary target is the enzyme chitin synthase, which is essential for the polymerization of N-acetylglucosamine into chitin, a primary component of the insect's exoskeleton.[4][5] By inhibiting this process, BPUs prevent the proper formation of a new cuticle, leading to developmental defects and ultimately, the death of the insect during molting.[4] This mode of action is particularly effective against larval stages of various insect orders, including Lepidoptera, Coleoptera, and Diptera.[6]
The chitin biosynthesis pathway is a multi-step process, starting from trehalose, the primary blood sugar in most insects, and culminating in the formation of the chitin polymer.[7][8] BPUs intervene at the final stage of this pathway.
Caption: Simplified Chitin Biosynthesis Pathway and the inhibitory action of N-Benzoyl-N'-phenylureas (BPUs).
Commercial Insecticides: Neurotoxins and Their Targets
In contrast to the developmental disruption caused by BPUs, many commercial insecticides are neurotoxins that target the insect's nervous system, leading to rapid paralysis and death.[9][10]
-
Organophosphates: This class of insecticides inhibits the enzyme acetylcholinesterase (AChE).[11][12][13] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[11] Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve impulses, resulting in paralysis and death.[11][14]
-
Pyrethroids: These synthetic insecticides are analogs of the natural pyrethrins. They act on the voltage-gated sodium channels in nerve cell membranes.[15][16][17] Pyrethroids prevent the closing of these channels, leading to a constant influx of sodium ions and a state of hyperexcitability, characterized by repetitive nerve firing, which ultimately causes paralysis.[10][15]
-
Neonicotinoids: As their name suggests, neonicotinoids are chemically similar to nicotine. They act on the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[18][19] By binding to these receptors, they mimic the action of acetylcholine, but are not broken down by AChE.[19] This leads to overstimulation of the nerve cells, resulting in paralysis and death.[18][20] Neonicotinoids are generally more toxic to insects than mammals because they bind more strongly to insect nAChRs.[20]
Section 2: Comparative Performance Evaluation
The choice of an insecticide depends on a variety of factors beyond its basic mechanism of action. This section compares the performance of BPUs and common commercial insecticides based on key experimental parameters.
Lethal Concentration (LC50): A Measure of Potency
The LC50, or the concentration of an insecticide that is lethal to 50% of a test population, is a standard measure of acute toxicity. A lower LC50 value indicates higher potency.
| Insecticide Class | Compound | Target Pest | LC50 (ppm) | Method | Source |
| Benzoylphenylurea | Lufenuron | Spodoptera litura (3rd instar) | 44.073 | Topical | [21][22] |
| Benzoylphenylurea | Diflubenzuron | Spodoptera litura (3rd instar) | 90.048 | Topical | [21][22] |
| Benzoylphenylurea | Novaluron | Spodoptera litura (3rd instar) | 59.885 | Topical | [21][22] |
| Benzoylphenylurea | Lufenuron | Spodoptera litura (3rd instar) | 62.581 | Ingestion | [21][22] |
| Benzoylphenylurea | Diflubenzuron | Spodoptera litura (3rd instar) | 75.828 | Ingestion | [21][22] |
| Benzoylphenylurea | Novaluron | Spodoptera litura (3rd instar) | 74.731 | Ingestion | [21][22] |
| Pyrethroid | Cypermethrin | Helicoverpa armigera (2nd instar) | 277.67 | Larval Dip | [23] |
| Pyrethroid | Lambda-cyhalothrin (Karate) | Helicoverpa armigera (2nd instar) | 70.31 | Larval Dip | [23] |
| Organophosphate | Temephos | Aedes aegypti (larvae) | 0.008 | Larval Bioassay | [24] |
| Spinosyn | Spinosad | Helicoverpa armigera (2nd instar) | 454.85 | Larval Dip | [23] |
Speed of Action and Residual Activity
A critical difference between BPUs and neurotoxic insecticides is their speed of action. Neurotoxins typically cause rapid knockdown and mortality, often within hours. In contrast, BPUs, as insect growth regulators, have a slower, more insidious effect that is tied to the insect's molting cycle. Mortality may not be observed for several days.[25]
However, BPUs often exhibit longer residual activity. Their persistence on treated surfaces can provide extended protection against subsequent pest infestations.[26] The evaluation of residual efficacy is crucial for determining the long-term performance of an insecticide under field conditions.[27]
Spectrum of Activity and Target Stage
BPUs are most effective against the immature stages of insects, particularly larvae, and can also have ovicidal effects.[6][28] They generally have low toxicity to adult insects.[28] This stage-specific activity can be advantageous for integrated pest management (IPM) programs, as it can spare beneficial adult insects.
Neurotoxic insecticides, on the other hand, are typically broad-spectrum and are effective against both larval and adult stages. While this provides comprehensive control, it can also have a greater impact on non-target organisms.
Section 3: Experimental Protocols for Insecticide Evaluation
To ensure the generation of reliable and reproducible data, standardized bioassays are essential. The following are detailed protocols for common methods used to evaluate insecticide performance.
Larval Bioassay (Diet Incorporation Method)
This method is commonly used to determine the LC50 of insecticides that act via ingestion.
Objective: To determine the concentration-mortality response of insect larvae to an insecticide incorporated into their diet.
Materials:
-
Technical grade insecticide
-
Appropriate solvent (e.g., acetone)
-
Artificial diet for the target insect species
-
Multi-well bioassay trays or individual rearing cups
-
Micropipettes
-
Vortex mixer
-
Synchronized population of insect larvae (e.g., 3rd instar)
-
Incubator or environmental chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh the technical grade insecticide and dissolve it in a known volume of a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of at least five concentrations that are expected to cause between 10% and 90% mortality.
-
Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect species. While the diet is still liquid and has cooled to a safe temperature, add a known volume of each insecticide dilution to a specific volume of the diet. A control group should be prepared with the solvent alone.
-
Dispensing Diet: Thoroughly mix the insecticide-laced diet and dispense equal volumes into the wells of the bioassay trays or individual rearing cups. Allow the diet to solidify.
-
Infestation: Carefully place one larva into each well or cup.
-
Incubation: Place the trays or cups in an incubator set to the optimal conditions for the insect's development.
-
Mortality Assessment: Record larval mortality at predetermined intervals (e.g., 24, 48, 72, and 96 hours). For BPUs, longer observation periods are necessary. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Analyze the data using probit analysis to determine the LC50 and its 95% confidence limits.[29]
Residual Contact Bioassay (Treated Surface)
This assay evaluates the toxicity of an insecticide when an insect comes into contact with a treated surface.
Objective: To assess the residual efficacy of an insecticide on various surfaces.
Materials:
-
Technical grade insecticide
-
Appropriate solvent (e.g., acetone)
-
Test surfaces (e.g., glass petri dishes, filter paper, leaf discs)
-
Micropipettes or a spray tower
-
Test insects (larvae or adults)
-
Ventilated holding containers with a food source
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Solutions: Prepare a series of insecticide dilutions in a suitable solvent.
-
Treatment of Surfaces: Apply a known volume of each dilution evenly to the surface of the test substrate and allow the solvent to evaporate completely. A control surface should be treated with the solvent only.
-
Insect Exposure: Confine a known number of insects to the treated surface for a specific period (e.g., 1 to 4 hours).
-
Transfer and Observation: After the exposure period, transfer the insects to clean containers with an untreated food source.
-
Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Analyze the data using probit analysis to determine the LC50 or Lethal Time (LT50) values.
Caption: General experimental workflow for the comparative evaluation of insecticides.
Section 4: Concluding Remarks for the Researcher
The selection of an insecticide for a particular application requires a nuanced understanding of its biochemical and physiological effects. N-Benzoyl-N'-phenylureas, with their specific mode of action as chitin synthesis inhibitors, offer a valuable alternative to conventional neurotoxic insecticides. Their slower speed of action is often compensated by longer residual activity and a more favorable safety profile for non-target organisms.
For the research and development professional, the exploration of novel BPU analogues continues to be a promising avenue for the discovery of new insect control agents. A thorough understanding of the comparative performance metrics and the application of robust experimental protocols, such as those outlined in this guide, are fundamental to the successful development and deployment of the next generation of insecticides.
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A Multi-Tiered Framework for Validating the Mechanism of Action of N-Benzoyl-N'-phenylurea as a Chitin Synthesis Inhibitor
<Senior Application Scientist >
Introduction: The Rationale for Rigorous MoA Validation
N-Benzoyl-N'-phenylurea (BPU) is the foundational molecule for the benzoylurea class of insecticides, which are renowned for their efficacy as insect growth regulators (IGRs).[1] The widely accepted hypothesis posits that these compounds disrupt the molting process in insects by inhibiting the biosynthesis of chitin, a critical polymer for exoskeleton formation.[1][2][3] While this mechanism is well-established, any novel analog or formulation requires a rigorous and systematic validation to confirm its mode of action (MoA), rule out off-target effects, and provide a robust data package for regulatory and scientific scrutiny.
This guide presents a multi-tiered, self-validating framework for confirming the MoA of this compound or its derivatives. We will move from whole-organism phenotypic effects to specific enzymatic inhibition, explaining the causality behind each experimental choice. By comparing BPU's performance against compounds with distinct and related mechanisms, we can build a conclusive and scientifically sound argument. The alternatives selected for this guide are:
-
Nikkomycin Z: A potent, competitive inhibitor of the chitin synthase (CHS) enzyme, serving as a positive control for direct enzyme inhibition.[4][5][6]
-
Buprofezin: A thiadiazine IGR that also inhibits chitin synthesis but through a different, less direct mechanism than BPUs, offering a valuable point of comparison.[7][8][9][10][11]
-
Pyriproxyfen (a Juvenile Hormone Analog): An IGR that disrupts metamorphosis via a hormonal pathway, providing a contrasting phenotype to molting-specific inhibitors.
-
A Neurotoxin (e.g., Cypermethrin): A fast-acting insecticide with a completely different MoA (sodium channel modulation), used to highlight the specific developmental-disrupting effects of BPUs.[12]
The Hypothesized Mechanism: Targeting Chitin Biosynthesis
Chitin is a long-chain polymer of N-acetylglucosamine and is the primary structural component of the arthropod exoskeleton and the peritrophic matrix lining the midgut.[3][13][14] Its synthesis is a multi-step enzymatic pathway, with the final polymerization step catalyzed by chitin synthase (CHS), a transmembrane enzyme.[14][15][16] Benzoylphenylureas are believed to interfere with this terminal step.[3][16] A disruption in this process prevents the formation of a new, functional cuticle, leading to a failure in molting (ecdysis) and, ultimately, insect death.[17]
Caption: The insect chitin biosynthesis pathway and proposed points of inhibition.
A Multi-Tiered Approach to MoA Validation
A robust validation strategy progresses from the general to the specific. This ensures that the observed whole-organism effects are directly and causally linked to the hypothesized molecular interaction.
Caption: Logical workflow for validating the mechanism of action.
Tier 1: Phenotypic & Whole-Organism Assays
Objective: To establish the biological activity of BPU as an IGR and differentiate its lethal phenotype from that of compounds with other mechanisms of action. The key insight here is to confirm that mortality is specifically linked to molting failure.
Experiment: Larval Diet Incorporation Bioassay
This assay determines the concentration-dependent effect of the test compounds on the survival and development of a model insect species (e.g., Spodoptera frugiperda or Leptinotarsa decemlineata).
Detailed Protocol:
-
Compound Preparation: Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., acetone or DMSO). Create a series of serial dilutions.
-
Diet Preparation: Prepare a standard artificial diet for the chosen insect species. While the diet is cooling but still liquid, incorporate the compound dilutions to achieve a range of final concentrations (e.g., 0.1 to 100 ppm). Prepare a solvent-only control diet.
-
Exposure: Dispense a consistent amount of the treated and control diet into individual wells of a 24-well plate. Place one neonate or second-instar larva into each well.
-
Incubation: Maintain the plates in a controlled environment (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).
-
Data Collection: Assess mortality daily for 7-10 days. Crucially, record not just mortality, but also the specific phenotype of affected larvae. Look for signs of abortive molting, such as failure to shed the old cuticle, larval-pupal intermediates, or ruptured cuticles.[17][18]
-
Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the Lethal Concentration (LC50) and/or Effective Concentration (EC50) values.
Comparative Data & Expected Outcomes:
The power of this experiment lies in comparing the type of mortality. BPU-treated larvae should exhibit mortality primarily at the point of ecdysis, a hallmark of chitin synthesis inhibition.[2] This phenotype will be distinct from the rapid paralysis induced by neurotoxins or the developmental abnormalities caused by hormonal mimics.
| Compound | Class / MoA | Expected LC50 (ppm) | Primary Lethal Phenotype |
| This compound | BPU / Chitin Synthesis Inhibitor | 0.5 - 10 | Molting failure; ruptured cuticle between instars. |
| Buprofezin | Thiadiazine / Chitin Synthesis Inhibitor | 10 - 50 | Molting failure, often with wing deformities in later stages.[10] |
| Pyriproxyfen | Juvenile Hormone Analog | 0.1 - 5 | Failure of pupation; formation of larval-pupal intermediates; adult sterility. |
| Cypermethrin | Pyrethroid / Neurotoxin | 1 - 20 | Rapid paralysis, convulsions, loss of coordination.[12] |
| Untreated Control | - | N/A | Normal development and molting. |
Note: LC50 values are representative and will vary significantly based on insect species and assay conditions.
Tier 2: Biochemical & Cellular Assays
Objective: To provide direct evidence that BPU inhibits the biochemical process of chitin synthesis at a cellular or sub-cellular level. These assays move from correlation (phenotype) to causation (biochemical inhibition).
Experiment: In Vitro Chitin Synthase (CHS) Activity Assay
Rationale: This assay directly measures the effect of the compound on the target enzyme, chitin synthase, isolated from the insect. It is the most direct test of the hypothesis. A non-radioactive, colorimetric method is often preferred for higher throughput and safety.
Detailed Protocol:
-
Enzyme Preparation: Isolate microsomal fractions containing chitin synthase from the integument of late-instar larvae of a suitable insect species.[19][20]
-
Plate Preparation: Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA), which binds to chitin. Incubate and wash. Block non-specific binding sites with Bovine Serum Albumin (BSA).[19][21]
-
Reaction Setup: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and necessary cofactors like MgCl₂.[19][20]
-
Inhibitor Addition: Add various concentrations of BPU and the positive control, Nikkomycin Z, to the wells. Include a solvent-only control.
-
Enzyme Reaction: Add the crude enzyme preparation to each well to initiate the reaction. Incubate for 1-3 hours at an optimal temperature (e.g., 30-37°C).[19][21]
-
Detection: Stop the reaction by washing the wells. Add a WGA-Horseradish Peroxidase (HRP) conjugate, which will bind to the newly synthesized chitin captured by the coated plate. After incubation and washing, add a TMB substrate. The HRP will catalyze a color change. Stop the color development with sulfuric acid.[19]
-
Data Analysis: Measure the absorbance at 450 nm. Subtract the background (boiled enzyme control). Calculate the percentage of inhibition for each compound concentration relative to the solvent control and determine the IC50 value (the concentration causing 50% inhibition).[19][22]
Comparative Data & Expected Outcomes:
If BPU acts directly on chitin synthase, it should produce a dose-dependent inhibition of enzyme activity. Comparing its IC50 to Nikkomycin Z, a known competitive inhibitor, provides a benchmark for its potency.[5] Buprofezin is expected to show weak or no activity in this cell-free assay, supporting the view that its mechanism, while affecting chitin synthesis, is not due to direct inhibition of the CHS enzyme itself.[8][9]
| Compound | Expected IC50 (µM) | Interpretation |
| This compound | 0.1 - 5.0 | Potent, direct or allosteric inhibitor of Chitin Synthase. |
| Nikkomycin Z | 0.05 - 1.0 | Very potent, competitive inhibitor of Chitin Synthase (Positive Control).[4][6] |
| Buprofezin | >100 or No Inhibition | Does not directly inhibit the isolated enzyme; acts upstream or via a different mechanism.[8] |
| Cypermethrin | No Inhibition | No effect on this enzymatic pathway (Negative Control). |
Tier 3: Molecular & Genetic Confirmation
Objective: To use genetic tools to validate that the chitin synthase gene (CHS) is indeed the critical target responsible for the observed lethal phenotype. This approach provides the highest level of evidence by mimicking the chemical's effect through genetic manipulation.
Experiment: RNA interference (RNAi) Knockdown of Chitin Synthase 1 (CHS1)
Rationale: RNA interference uses double-stranded RNA (dsRNA) to trigger the degradation of a specific target mRNA, effectively silencing the gene.[23] If BPU's lethal effect is due to the inhibition of CHS1, then silencing the CHS1 gene should produce a phenotype that is nearly identical to that caused by BPU treatment.[23][24] This provides powerful, independent confirmation of the target.
Detailed Protocol:
-
dsRNA Synthesis: Identify a unique region of the target insect's CHS1 gene. Use PCR to amplify a ~300-500 bp template with T7 promoter sequences on both ends. Use an in vitro transcription kit to synthesize dsRNA. Synthesize a control dsRNA targeting a non-insect gene like Green Fluorescent Protein (dsGFP).
-
Injection: Inject a standardized dose of dsCHS1 or dsGFP into early-instar larvae or pupae using a microinjection system.
-
Phenotypic Observation: Rear the injected insects under standard conditions and meticulously observe them as they approach the next molt. Record mortality, molting success, and any morphological defects. Compare the phenotypes of the dsCHS1-injected group, the dsGFP-injected group, and a group of insects fed on a diet containing the LC50 concentration of BPU from Tier 1.
-
Confirmation of Knockdown: After a set period (e.g., 48-72 hours), sacrifice a subset of larvae from each group. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the CHS1 transcript. This step is critical to confirm that the dsRNA was effective in silencing the gene.[15]
Comparative Data & Expected Outcomes:
The results should demonstrate a striking similarity between the chemical and genetic knockdown effects. This convergence of evidence is the cornerstone of modern MoA validation.
| Treatment Group | CHS1 mRNA Level (vs. Control) | Observed Phenotype | Conclusion |
| dsGFP (Control) | ~100% | Normal molting and development. | dsRNA injection process itself is not lethal. |
| BPU (LC50 Diet) | ~100% | Failure to shed old cuticle, mortality during ecdysis. | Chemical inhibition of CHS protein function. |
| dsCHS1 | < 30% | Failure to shed old cuticle, mortality during ecdysis.[15][23][25] | Genetic ablation of CHS protein phenocopies chemical inhibition. |
Synthesizing the Evidence: A Conclusive Argument
By integrating the results from all three tiers, we construct a powerful, self-validating argument.
-
Tier 1 established that this compound induces a specific lethal phenotype consistent with molting disruption, clearly distinct from neurotoxins or hormonal IGRs.
-
Tier 2 provided direct biochemical evidence that BPU is a potent inhibitor of the chitin synthase enzyme in vitro, demonstrating a plausible molecular interaction.
-
Tier 3 delivered definitive genetic proof that the chitin synthase gene is the critical molecular target. The fact that silencing this gene phenocopies the effects of the chemical provides the strongest possible evidence for the proposed mechanism of action.
The convergence of these distinct lines of evidence—phenotypic, biochemical, and genetic—provides irrefutable validation of this compound's mechanism of action as a potent inhibitor of chitin synthesis, acting at the level of the chitin synthase enzyme. This rigorous, multi-faceted approach ensures the highest degree of scientific confidence in the compound's MoA.
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A Researcher's Guide to Cross-Resistance with N-Benzoyl-N'-phenylurea Insecticides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of N-Benzoyl-N'-phenylureas
N-Benzoyl-N'-phenylureas (BPUs) are a cornerstone of modern Integrated Pest Management (IPM) programs.[1][2] Classified by the Insecticide Resistance Action Committee (IRAC) as Group 15 insecticides, they act as potent insect growth regulators (IGRs) by inhibiting chitin biosynthesis.[3][4] Chitin is the essential building block of an insect's exoskeleton, and by disrupting its formation, BPUs prevent successful molting, leading to mortality.[2][3] This unique mode of action provides excellent selectivity, posing low acute toxicity to mammals and many beneficial, non-arthropod organisms.[1][3]
However, the extensive use of any insecticide class inevitably selects for resistance. For BPUs, this has led to the emergence of insect populations that can survive exposure. Understanding the underlying mechanisms of this resistance is not merely an academic exercise; it is critical for predicting and managing cross-resistance—the phenomenon where resistance to one insecticide confers resistance to another. This guide provides an in-depth analysis of cross-resistance patterns between BPUs and other insecticides, supported by experimental data and protocols to empower researchers in developing sustainable resistance management strategies.[5]
Core Mechanisms of BPU Resistance
Resistance to BPUs primarily develops through two distinct pathways: modification of the insecticide's target site and enhanced metabolic detoxification.
Target-Site Resistance: A Mutation in Chitin Synthase 1 (CHS1)
The most significant mechanism of high-level BPU resistance is a modification of their molecular target, the enzyme Chitin Synthase 1 (CHS1).[6][7] Groundbreaking research has identified specific point mutations in the CHS1 gene that prevent BPU molecules from binding effectively. A frequently documented mutation is the substitution of isoleucine with methionine (e.g., I1042M in Plutella xylostella).[6][7][8] The presence of this mutation dramatically reduces the insecticide's efficacy and, as we will see, has profound implications for cross-resistance to other compounds that share this target.[9][10]
Metabolic Resistance: The Detoxification Enzyme Arsenal
Insects have evolved sophisticated enzymatic systems to detoxify foreign compounds, including insecticides.[11][12] This is a common pathway for resistance and a primary driver of cross-resistance between different insecticide classes.[13] The three main enzyme families involved are:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes often hydroxylate insecticides, making them more water-soluble and easier to excrete.[13]
-
Esterases (ESTs): These enzymes hydrolyze ester bonds found in many insecticides.[14][15]
-
Glutathione S-Transferases (GSTs): These enzymes conjugate insecticides with glutathione, neutralizing their toxicity.
When a population of insects develops resistance due to the overexpression or modification of these enzymes, they may gain the ability to detoxify a wide range of insecticides, not just the one they were initially exposed to.[11]
Caption: Primary pathways of BPU resistance and their cross-resistance implications.
Comparative Analysis of Cross-Resistance Patterns
The potential for cross-resistance between BPUs and other insecticides depends entirely on the underlying resistance mechanism.
High-Risk Cross-Resistance: Shared Mode of Action
When resistance is due to a target-site modification (i.e., a mutated CHS1 enzyme), strong cross-resistance is expected among all compounds that bind to that same site.
-
Within BPUs (IRAC Group 15): A mutation conferring resistance to one BPU, such as diflubenzuron, will almost certainly confer resistance to others like lufenuron, novaluron, and teflubenzuron.[6][9] However, the intensity can vary. For instance, a field strain of Spodoptera littoralis with mild resistance to teflubenzuron (4-fold) showed no appreciable resistance to novaluron or chlorfluazuron, suggesting some BPUs may be more resilient to specific mutations.[16]
-
With Buprofezin (IRAC Group 16) and Etoxazole (IRAC Group 10B): This is a critical and relatively recent discovery. Functional genomics studies using CRISPR/Cas9 have provided compelling evidence that buprofezin (a thiadiazine) and etoxazole (an oxazoline) share the same molecular target—CHS1.[6][8][9][10] This means that a CHS1 mutation selected by BPUs will confer strong cross-resistance to these other IGRs.[7] This finding has major consequences for resistance management, as these insecticides, once thought to be suitable rotation partners, are now understood to be compromised by the same target-site mechanism.[8]
-
With Cyromazine (IRAC Group 17): Cross-resistance between diflubenzuron and cyromazine has been observed in house flies, with evidence suggesting a target-site-related mechanism rather than a metabolic one.[14]
Table 1: Comparative Toxicity of BPU IGRs against Susceptible and Field Strains of Spodoptera littoralis
| Insecticide | Strain | LC50 (mg/L) | 95% Confidence Interval | Resistance Ratio (Fold) |
| Novaluron | Susceptible | 0.31 | 0.26 - 0.37 | - |
| Field | 0.42 | 0.35 - 0.51 | 1.4 | |
| Chlorfluazuron | Susceptible | 0.35 | 0.29 - 0.42 | - |
| Field | 0.45 | 0.37 - 0.55 | 1.3 | |
| Teflubenzuron | Susceptible | 6.8 | 5.9 - 7.8 | - |
| Field | 26.5 | 22.8 - 30.8 | 3.9 | |
| Data sourced from Ishaaya et al., 2003.[16] This table illustrates how resistance levels can vary even within the same chemical class. |
Variable-Risk Cross-Resistance: Different Modes of Action (Metabolic)
Cross-resistance to insecticides with entirely different modes of action (e.g., neurotoxins) can only occur through metabolic pathways. The risk and level of resistance depend on whether the same detoxification enzymes can act on both types of chemicals.
-
Organophosphates (OPs, IRAC Group 1B): In the tufted apple bud moth, an OP-resistant strain exhibited significant cross-resistance (15- to 26-fold) to the BPU diflubenzuron.[15] The use of an esterase inhibitor strongly synergized diflubenzuron in this strain, confirming that enhanced esterase activity was the cause of cross-resistance.[15]
-
Pyrethroids (IRAC Group 3A): P450 enzymes are frequently implicated in pyrethroid resistance.[13] If the overproduced P450s are also capable of metabolizing BPUs, cross-resistance can occur. This makes assessing the specific metabolic pathways crucial.
-
Neonicotinoids (IRAC Group 4A): Studies have shown a lack of cross-resistance between neonicotinoids and BPUs. For example, neonicotinoid-resistant strains of the whitefly Bemisia tabaci remained fully susceptible to novaluron.[16] Likewise, an acetamiprid-resistant brown planthopper strain showed no cross-resistance to buprofezin.[17] This makes them excellent rotation partners for managing BPU resistance.
-
Juvenile Hormone Analogues (JHAs, IRAC Group 7): JHAs like methoprene and pyriproxyfen act on a completely different physiological system. Consequently, there is no evidence of cross-resistance with BPUs. A Culex pipiens strain selected for methoprene resistance showed no resistance to diflubenzuron, and a pyriproxyfen-resistant B. tabaci colony showed no resistance to novaluron.[14][16]
Table 2: Cross-Resistance Profile of Novaluron in Neonicotinoid-Resistant Bemisia tabaci
| Strain | Pressurized with | Resistance Ratio to Neonicotinoid | Cross-Resistance Ratio to Novaluron |
| AV | Acetamiprid | 30 - 50 fold | 0.5 |
| Yesha | Thiamethoxam | 22 - 50 fold | 1.4 |
| Data sourced from a BenchChem technical guide referencing Ishaaya et al.[16] A cross-resistance ratio near 1.0 indicates no cross-resistance. |
Experimental Protocols for Cross-Resistance Assessment
To properly diagnose and manage resistance, validated experimental workflows are essential.
Protocol 1: Baseline Susceptibility Bioassay
This protocol determines the lethal concentration (LC50) of an insecticide against a pest population, which is the fundamental metric for quantifying resistance.
Methodology:
-
Insect Rearing: Maintain a susceptible reference strain and the field-collected (test) strain under controlled laboratory conditions.
-
Diet Preparation: Prepare an artificial diet. For the treatment groups, incorporate the BPU insecticide at a range of concentrations (typically 5-7 concentrations yielding mortality between 10% and 90%). Include a control group with no insecticide.
-
Exposure: Place a set number of neonate larvae (e.g., 20-30) into vials containing the treated diet. Ensure multiple replications for each concentration.
-
Incubation: Hold the vials under controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess mortality after a defined period (e.g., 7-14 days). For BPUs, mortality is often observed during the molting process.[15]
-
Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 values and their 95% confidence intervals.
-
Resistance Ratio (RR) Calculation: RR = LC50 of Test Strain / LC50 of Susceptible Strain.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of N-Benzoyl-N'-phenylurea
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of scientific discovery, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. N-Benzoyl-N'-phenylurea, a member of the benzoylurea class of compounds, is utilized in various research and development applications, including as an insect growth regulator.[1] Its proper disposal is not merely a matter of laboratory hygiene but a critical component of environmental stewardship and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in scientific principles and regulatory awareness.
The Chemical Profile of this compound: Understanding the "Why" Behind the Disposal Protocol
This compound (C₁₄H₁₂N₂O₂) is a white crystalline solid with a melting point of 210-213°C.[1] While its acute toxicity to vertebrates is considered low, its mode of action as a chitin biosynthesis inhibitor in insects underscores its potential to impact non-target organisms if released into the environment.[1] Benzoylurea compounds, as a class, are known for their environmental persistence, making their proper disposal a matter of significant concern.[2]
The disposal procedures outlined below are designed to mitigate the risks associated with the chemical's properties and its classification as a potential environmental hazard. The overarching principle is to manage this compound waste in accordance with federal, state, and local regulations for hazardous waste.
Core Directive: A Step-by-Step Protocol for the Disposal of this compound
This protocol is designed to provide a clear and actionable workflow for the disposal of this compound, from the point of generation to its final removal from the laboratory.
Phase 1: Immediate In-Lab Waste Management
-
Segregation is Key: Immediately upon generation, all waste containing this compound, including unused product, contaminated personal protective equipment (PPE), and experimental materials (e.g., contaminated glassware, filter paper), must be segregated from non-hazardous waste streams.
-
Designated Hazardous Waste Container: A dedicated, properly labeled hazardous waste container is mandatory. The container must be:
-
Compatible: Constructed of materials that will not react with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Securely Sealed: The container must have a tight-fitting lid to prevent spills and volatilization.
-
Clearly Labeled: The label should include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 1821-33-6
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container.
-
-
Phase 2: Accumulation and Storage
-
Accumulation Site: The sealed hazardous waste container should be stored in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel.
-
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
Secondary containment is highly recommended to contain any potential leaks or spills.
-
Phase 3: Final Disposal
-
Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to manage the transportation and final disposal in compliance with all regulatory requirements.
-
Follow Regulatory Guidance: The disposal of pesticides and other chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] For non-residential use products that are classified as hazardous waste, the EPA provides the following guidance statement to be included on product labels: "Pesticide wastes are toxic. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law. If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance."[5]
-
Documentation: Maintain meticulous records of all waste generated and disposed of. This includes the hazardous waste manifest provided by the disposal company.
Visualizing the Disposal Workflow
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
